4-Fluoro-1H-indole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-7-2-1-3-8-9(7)6(5-12)4-11-8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNRHJOJYQIGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622793 | |
| Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23073-31-6 | |
| Record name | 4-Fluoro-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-1H-indole-3-carbaldehyde from 4-Fluoroindole
Abstract
This technical guide provides a comprehensive overview and detailed operational protocol for the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde, a pivotal intermediate in contemporary drug discovery. The strategic introduction of a fluorine atom onto the indole scaffold significantly modulates the molecule's physicochemical properties, including lipophilicity and metabolic stability, making it a valuable building block for novel therapeutics.[1] This document details the Vilsmeier-Haack reaction as the primary and most efficient method for the C3-formylation of 4-fluoroindole. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol grounded in established and reliable procedures, and a discussion of alternative synthetic strategies. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.
Introduction: The Strategic Importance of Fluorinated Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, as it can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Fluorine's high electronegativity and relatively small size can alter pKa, improve metabolic resistance by blocking sites of oxidation, and enhance binding affinity to target proteins.
This compound, in particular, serves as a critical precursor for a wide array of pharmaceutical agents, especially those targeting neurological disorders.[1][3][4] Its aldehyde functionality provides a versatile handle for further chemical transformations, enabling the construction of more complex molecular architectures. This guide focuses on the most reliable and widely employed method for its synthesis: the Vilsmeier-Haack formylation of 4-fluoroindole.
Comparative Analysis of Synthetic Methodologies
While several methods exist for the formylation of indoles, the Vilsmeier-Haack reaction remains the gold standard for its efficiency, scalability, and high regioselectivity for the electron-rich C3 position of the indole ring.
-
Vilsmeier-Haack Reaction: This method utilizes a pre-formed Vilsmeier reagent, typically generated from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to effect electrophilic substitution. It is highly effective for electron-rich heterocycles like indoles.[5]
-
Duff Reaction: This formylation method employs hexamethylenetetramine (HMTA) in an acidic medium. While useful for certain aromatic compounds, it is generally less efficient for indoles compared to the Vilsmeier-Haack reaction.
-
Other Methods: More recent developments include metal-free, photocatalytic, and electrochemical formylations. While offering milder conditions, these methods may require specialized equipment or less common reagents and are not as broadly established as the Vilsmeier-Haack reaction for this specific transformation.
For the synthesis of this compound, the Vilsmeier-Haack reaction offers the most direct and high-yielding route, and will be the focus of this guide.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the indole ring.
Formation of the Vilsmeier Reagent
Dimethylformamide (DMF), a tertiary amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent. This is the active formylating agent in the reaction.
Caption: Formation of the electrophilic Vilsmeier reagent.
Electrophilic Attack and Hydrolysis
The electron-rich C3 position of the 4-fluoroindole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The fluorine atom at the C4 position is an electron-withdrawing group, which can slightly deactivate the ring, but the powerful electrophilicity of the Vilsmeier reagent ensures the reaction proceeds efficiently. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.
Sources
An In-Depth Technical Guide to the Vilsmeier-Haack Formylation of 4-Fluoroindole
This guide provides a comprehensive technical overview of the Vilsmeier-Haack formylation of 4-fluoroindole, a crucial reaction for synthesizing 4-fluoro-1H-indole-3-carbaldehyde. This key intermediate is a valuable building block in the development of pharmaceuticals and functional materials, particularly those targeting neurological disorders.[1] We will explore the underlying mechanistic principles, the influence of the fluorine substituent, and a detailed, field-proven experimental protocol designed for reproducibility and success in a research and development setting.
The Strategic Importance of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] Its enduring appeal in organic synthesis stems from the use of mild, economical reagents and its broad substrate scope.[3] The reaction effectively installs a formyl (-CHO) group, a versatile chemical handle that serves as a gateway for a multitude of subsequent chemical transformations.
In the context of indole chemistry, the Vilsmeier-Haack reaction is the classic and highly efficient method for introducing a formyl group, almost exclusively at the C3-position.[4][5] This regioselectivity is a direct consequence of the inherent electronic properties of the indole nucleus, making the reaction predictable and reliable.
Reaction Mechanism and the Role of the 4-Fluoro Substituent
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7] This species is the active formylating agent in the reaction. The in situ formation is typically performed at low temperatures (0–5 °C) to control the exothermic nature of the reaction and ensure the stability of the reagent.
Electrophilic Attack and Regioselectivity
The indole ring system is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. The C3 position possesses the highest electron density, rendering it the most nucleophilic site.[8] Consequently, the indole's π-system attacks the electrophilic carbon of the Vilsmeier reagent, leading to the selective formation of a C-C bond at the C3-position.[5][8] The resulting cationic intermediate is stabilized by resonance. Subsequent elimination of a proton by a weak base (like DMF or chloride ion) restores aromaticity, yielding a stable iminium salt intermediate.[7]
The Influence of the 4-Fluoro Group
The presence of a fluorine atom at the C4 position introduces competing electronic effects. Fluorine is the most electronegative element and exerts a strong electron-withdrawing effect through the sigma bonds (–I effect).[9] However, it can also donate electron density into the aromatic ring via its lone pairs through resonance (+M effect). In electrophilic aromatic substitution, the resonance effect often plays a significant role in directing the substitution.[10] While the inductive withdrawal deactivates the ring slightly compared to unsubstituted indole, the C3 position remains the most electron-rich and sterically accessible site for electrophilic attack. Thus, the presence of the 4-fluoro group does not alter the inherent C3 regioselectivity of the Vilsmeier-Haack reaction on the indole nucleus.
Hydrolysis to the Aldehyde
The final step of the protocol involves the aqueous workup of the reaction mixture. The iminium salt intermediate is readily hydrolyzed, typically under basic conditions, to liberate the final product, this compound, along with dimethylamine and inorganic salts.[6][7]
Mechanistic Workflow Diagram
Caption: Vilsmeier-Haack formylation workflow for 4-fluoroindole.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the formylation of indoles and is optimized for the synthesis of this compound.[11]
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Reagents and Materials
| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Role / Notes |
| N,N-Dimethylformamide (DMF) | Solvent & Reagent | 73.09 | 10 mL | Anhydrous grade is crucial. |
| Phosphorus Oxychloride (POCl₃) | 1.1 | 153.33 | 0.8 mL (1.32 g) | Freshly distilled is preferred.[11] |
| 4-Fluoroindole | 1.0 | 135.14 | 1.0 g | Substrate. |
| Sodium Hydroxide (NaOH) | Excess | 40.00 | ~4 g in 20 mL H₂O | For neutralization and hydrolysis. |
| Ethyl Acetate | Solvent | 88.11 | ~100 mL | For extraction. |
| Brine (Saturated NaCl) | - | - | ~30 mL | For washing. |
| Anhydrous Sodium Sulfate | - | 142.04 | As needed | For drying organic layer. |
| Ice | - | - | As needed | For cooling. |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous DMF (10 mL).
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add POCl₃ (0.8 mL) dropwise to the stirred DMF over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the resulting solution (the Vilsmeier reagent) to stir at 0 °C for an additional 30 minutes.
-
-
Reaction with 4-Fluoroindole:
-
While maintaining the temperature at 0-5 °C, add a solution of 4-fluoroindole (1.0 g) in anhydrous DMF (5 mL) dropwise to the Vilsmeier reagent.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 35-40 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
-
Workup and Product Isolation:
-
Cool the reaction mixture back to room temperature and carefully pour it onto crushed ice (~50 g) in a beaker with vigorous stirring.
-
Slowly add a pre-prepared solution of sodium hydroxide (approx. 2 M aqueous solution) to the beaker with continuous stirring until the mixture is strongly basic (pH > 10). This step hydrolyzes the iminium intermediate and precipitates the product.[11]
-
Stir the resulting suspension for 30 minutes to ensure complete hydrolysis.
-
Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove inorganic salts.
-
-
Purification:
Expected Yield: 85-95%. Appearance: Yellowish to off-white crystalline powder.[1]
Trustworthiness and Self-Validation
The protocol's reliability is grounded in established chemical principles. The progress of the reaction can be easily monitored by TLC, providing a clear endpoint. The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence of the aldehyde proton signal (~10 ppm) and the regiochemistry of substitution.
-
Mass Spectrometry: To verify the molecular weight (163.15 g/mol ).
-
Melting Point: To assess purity by comparing with the literature value.
This multi-faceted analytical approach ensures the integrity of the experimental outcome, validating the success of the synthesis.
Conclusion
The Vilsmeier-Haack formylation of 4-fluoroindole is a highly efficient, regioselective, and reproducible method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the Vilsmeier reagent and the directing effects of the indole nucleus, is paramount for successful execution. The detailed protocol provided herein offers researchers a reliable foundation for producing this valuable synthetic intermediate, empowering further discovery in medicinal chemistry and materials science.
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Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. Available from: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available from: [Link]
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Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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A Technical Guide to the Physicochemical Properties of 4-Fluoro-1H-indole-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Fluoro-1H-indole-3-carbaldehyde (CAS No. 23073-31-6). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes experimental data, predicted values, and established analytical methodologies. We delve into the structural, physical, spectroscopic, and computational characteristics of this versatile synthetic intermediate. The guide emphasizes the causal relationships between the molecule's unique structural features—namely the indole nucleus, the C4-fluorine substituent, and the C3-carbaldehyde group—and its observable properties. Included are validated protocols for key analytical procedures, data-rich tables, and workflow diagrams to ensure both scientific integrity and practical utility in a research and development setting.
Introduction: Strategic Importance in Synthesis
This compound is a substituted indole derivative that has garnered significant interest as a valuable building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in pharmacology, forming the core of numerous natural products and synthetic drugs. The strategic placement of a fluorine atom at the 4-position and a formyl group at the 3-position provides a unique combination of reactivity and physicochemical modulation.
The aldehyde functionality at the C3 position serves as a versatile synthetic handle, readily participating in reactions such as reductive amination, Wittig reactions, and condensations to build molecular complexity.[2] The fluorine atom at C4 profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic fluorination can enhance binding affinity to biological targets and improve pharmacokinetic profiles by blocking sites of oxidative metabolism.[3] Consequently, this compound is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, as well as in the development of agrochemicals, fluorescent probes, and advanced organic electronic materials.[1][4] A thorough understanding of its physicochemical properties is therefore paramount for its effective application.
Molecular Structure and Identification
The foundational properties of this compound are dictated by its molecular architecture. The fusion of an electron-rich pyrrole ring with a benzene ring, modified by two potent electron-withdrawing groups (EWG), creates a molecule with distinct electronic and steric characteristics. The C3-aldehyde acts as a strong π-acceptor, while the C4-fluorine atom exerts a powerful inductive (-I) and a weaker mesomeric (+M) effect. This electronic push-pull dynamic governs the molecule's reactivity, acidity, and spectroscopic signature.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Fluoro-3-formylindole, 4-Fluoroindole-3-aldehyde | [1] |
| CAS Number | 23073-31-6 | [1][5] |
| Molecular Formula | C₉H₆FNO | [1][6] |
| Molecular Weight | 163.15 g/mol | [1][5] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C=O | [4] |
| InChI Key | CMNRHJOJYQIGDD-UHFFFAOYSA-N | [4][6] |
Core Physicochemical Properties: A Summary
The following table summarizes the key physicochemical data for this compound. It is critical to note that while some properties are well-documented, others are based on computational predictions due to a lack of published experimental data.
| Property | Value / Description | Notes | Source(s) |
| Melting Point | Not experimentally determined in cited literature. | Purity dependent; a sharp range indicates high purity. | |
| Boiling Point | 342.4 ± 22.0 °C at 760 mmHg | Computationally predicted; may decompose before boiling. | [6] |
| Acidity (pKa) | Not experimentally determined. Expected to be <17. | The N-H proton is acidic. EWGs at C3 and C4 increase acidity compared to indole (pKa ≈ 17). | [7] |
| Solubility | Poorly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone). | Based on structural analogy. | |
| Storage | Store at 2-8 °C, under inert atmosphere, protected from light. | Recommended for maintaining compound integrity. | [1][8] |
Experimental Determination of Physical Properties
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Impurities typically depress and broaden the melting range. While a specific value for this compound is not available in the surveyed literature, the following protocol outlines a validated method for its determination.
-
Sample Preparation: Ensure the crystalline powder sample is completely dry.[9] Finely crush a small amount on a watch glass.
-
Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A sample height of 2-3 mm is optimal.[9]
-
Sample Packing: Tap the sealed end of the capillary on a hard surface, or drop it through a long glass tube, to tightly pack the sample at the bottom.[9] This prevents shrinking during heating.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range.[10]
-
Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point.[9] Heat at a slow, controlled rate of 1-2 °C per minute.[10]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting range is T₁ - T₂. A pure sample should have a range of ≤ 1.5 °C.
Acidity and pKa
The primary acidic site is the proton on the indole nitrogen (N-H). For the parent indole molecule, the pKa is approximately 17, indicating it is a very weak acid.[7] The presence of the electron-withdrawing aldehyde and fluoro groups is expected to stabilize the resulting conjugate base (indolide anion), thereby increasing the acidity and lowering the pKa relative to indole. An experimental determination can be performed via potentiometric or NMR-based titration.[11][12]
Spectroscopic and Spectrometric Profile
Spectroscopic analysis is essential for confirming the identity and structure of this compound. The following sections describe the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aldehyde Proton (CHO): A singlet far downfield, typically around δ 10.0-10.2 ppm.
-
Indole Proton (N-H): A broad singlet, also downfield, often > δ 11.0 ppm, whose position is concentration and solvent dependent.
-
Indole H-2 Proton: A singlet or narrow doublet around δ 8.0-8.5 ppm, deshielded by the adjacent aldehyde group.
-
Aromatic Protons (H-5, H-6, H-7): A complex multiplet region between δ 7.0-7.8 ppm. The signals will be split by both proton-proton (³JHH) and proton-fluorine (JHF) couplings, complicating the pattern.
-
-
¹³C NMR: The carbon spectrum is characterized by the wide chemical shift range and the influence of fluorine coupling. The following are predicted shifts.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 180 - 190 | Aldehyde carbonyl, most downfield signal. |
| C-4 | 155 - 165 | Directly attached to fluorine, exhibits a large one-bond C-F coupling (¹JCF) causing a doublet. |
| C-2 | 135 - 145 | Adjacent to nitrogen and the formyl-substituted carbon. |
| C-7a | 130 - 140 | Bridgehead carbon. |
| C-3a | 120 - 130 | Bridgehead carbon, may show a smaller C-F coupling. |
| C-6 | 120 - 130 | |
| C-3 | 115 - 125 | Carbon bearing the aldehyde group. |
| C-5 | 110 - 120 | Exhibits a two-bond C-F coupling (²JCF). |
| C-7 | 110 - 120 |
-
¹⁹F NMR: A single resonance is expected in the aromatic fluorine region, with its precise chemical shift being a sensitive probe of the electronic environment.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint based on the vibrational frequencies of functional groups. Key expected absorption bands include:
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm⁻¹. Its position is lowered by conjugation with the indole ring.
-
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong band in the fingerprint region, typically around 1100-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The expected nominal mass is m/z = 163, corresponding to the molecular formula C₉H₆FNO. High-resolution MS (HRMS) should confirm the exact mass of 163.0433.
-
Key Fragments: Common fragmentation pathways for indole aldehydes include the loss of carbon monoxide (M-28) to give a fragment at m/z = 135, and subsequent loss of HCN (M-28-27) to give a fragment at m/z = 108.
Computational Data in Drug Discovery
While not directly measured physical properties, computational descriptors like LogP (lipophilicity) and Polar Surface Area (PSA) are indispensable in modern drug development for predicting a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Although specific calculated values are not reported in the searched literature, they can be readily generated using standard cheminformatics software (e.g., ChemDraw, StarDrop). The presence of the polar N-H and C=O groups contributes to the PSA, while the fluorinated aromatic system governs its lipophilicity.
Stability, Storage, and Safety
Stability and Storage
To ensure long-term viability and prevent degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[13][14] Refrigeration at 2-8 °C is recommended.[1][8] The compound should also be protected from direct light.
Handling and Safety
This compound is classified as an irritant.[14][15] Standard laboratory safety protocols must be followed.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[13][15]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust. Wash hands thoroughly after handling.[14]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes.[13] If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed.[14]
Conclusion
This compound is a synthetic intermediate of significant value, characterized by a unique interplay of structural features that define its physicochemical profile. Its properties—a crystalline solid with a predicted high boiling point, moderate acidity, and distinct spectroscopic signatures—are a direct consequence of its fluorinated indole aldehyde structure. The data and protocols presented in this guide provide a robust framework for researchers to confidently handle, characterize, and employ this compound in a variety of synthetic applications, from fundamental research to the development of next-generation pharmaceuticals and materials.
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Spectroscopic Blueprint of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the spectroscopic data for 4-Fluoro-1H-indole-3-carbaldehyde, a pivotal intermediate in the synthesis of pharmaceuticals and functional materials. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the molecule's structural characteristics as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). This information is critical for unambiguous identification, reaction monitoring, and quality control in research and development settings.
Introduction: The Significance of Fluorinated Indoles
This compound (CAS No. 23073-31-6, Molecular Formula: C₉H₆FNO, Molecular Weight: 163.15 g/mol ) belongs to the class of fluorinated indole derivatives, which are of significant interest in medicinal chemistry.[1] The introduction of a fluorine atom at the 4-position of the indole ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity in drug candidates. The carbaldehyde group at the 3-position serves as a versatile synthetic handle for further molecular elaboration. A thorough understanding of its spectroscopic signature is therefore paramount for its effective utilization in complex synthetic pathways.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound give rise to a unique spectroscopic fingerprint. The following diagram illustrates the molecular structure and the numbering convention used for the interpretation of the spectral data.
Caption: Molecular structure of this compound with atom numbering.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This data is essential for confirming the identity and purity of the compound.
Table 1: ¹H NMR Data (Predicted and based on related structures)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O | ~10.0 | s | - |
| H-N | ~8.5-9.5 | br s | - |
| H-2 | ~8.0-8.2 | s | - |
| H-5 | ~7.0-7.2 | m | - |
| H-6 | ~7.2-7.4 | m | - |
| H-7 | ~7.5-7.7 | d | ~8.0 |
Table 2: ¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~185 |
| C-4 (C-F) | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |
| C-2 | ~140 |
| C-7a | ~135 |
| C-3a | ~125 |
| C-6 | ~123 |
| C-5 | ~115 (d, ²JCF ≈ 20-25 Hz) |
| C-7 | ~110 |
| C-3 | ~118 |
Table 3: IR and MS Data
| Spectroscopic Technique | Characteristic Peaks/Values |
| IR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=O stretch, aldehyde), ~1600, ~1450 (C=C aromatic stretch), ~1250 (C-F stretch) |
| MS (m/z) | 163 (M⁺), 162 (M-H)⁺, 134 (M-CHO)⁺ |
In-depth Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 10.0 ppm due to the strong deshielding effect of the carbonyl group. The N-H proton of the indole ring typically appears as a broad singlet between 8.5 and 9.5 ppm, with its chemical shift being sensitive to solvent and concentration. The proton at the 2-position of the indole ring is also significantly deshielded and should appear as a singlet in the range of 8.0-8.2 ppm. The aromatic protons on the benzene ring will exhibit a more complex pattern due to spin-spin coupling with each other and with the fluorine atom. The proton at C-7 is expected to be a doublet, while the protons at C-5 and C-6 will likely appear as multiplets. For comparison, the related compound, 1-ethyl-4-fluoro-1H-indole-3-carbaldehyde, shows signals for the aromatic protons between 6.94 and 7.29 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum is instrumental in confirming the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around 185 ppm. The most characteristic feature of the ¹³C NMR spectrum of a fluorinated compound is the carbon-fluorine coupling. The carbon directly attached to the fluorine atom (C-4) will appear as a doublet with a large one-bond coupling constant (¹JCF) in the range of 240-250 Hz. This signal is expected in the aromatic region, significantly downfield due to the electronegativity of fluorine. The adjacent carbon (C-5) will also show a smaller two-bond coupling constant (²JCF) of around 20-25 Hz. The remaining aromatic and indole carbons will appear in the typical range of 110-140 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. A broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. A strong, sharp absorption band around 1650 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C=C stretching vibrations will give rise to absorptions in the 1600-1450 cm⁻¹ region. A key feature for this molecule is the C-F stretching vibration, which is expected to appear as a strong band in the 1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z 163, corresponding to the molecular weight of the compound. A prominent peak at m/z 162 is expected due to the loss of a hydrogen atom (M-H)⁺. Another significant fragment at m/z 134 would correspond to the loss of the formyl group (CHO) from the molecular ion.
Experimental Protocols: A General Guideline
The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following provides a general workflow for obtaining the NMR, IR, and MS data for this compound.
Caption: General workflow for spectroscopic analysis.
Step-by-Step Methodologies:
-
NMR Spectroscopy:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on an IR-transparent window.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer using a suitable ionization technique (e.g., electron ionization - EI, or electrospray ionization - ESI). Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
-
Conclusion
The spectroscopic data presented in this guide provides a robust analytical foundation for the identification and characterization of this compound. A comprehensive understanding of its NMR, IR, and MS spectra is indispensable for researchers and scientists working with this important synthetic intermediate. The detailed analysis of chemical shifts, coupling constants, and characteristic absorption bands allows for confident structural verification and purity assessment, thereby ensuring the integrity of subsequent synthetic transformations and the development of novel bioactive molecules.
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An In-depth Technical Guide to the Stability and Storage of 4-Fluoro-1H-indole-3-carbaldehyde
Abstract: 4-Fluoro-1H-indole-3-carbaldehyde is a pivotal building block in contemporary drug discovery and materials science, valued for its versatile reactivity.[1][2] The integrity of this reagent is paramount for the synthesis of novel pharmaceutical agents, fluorescent probes, and advanced organic materials.[2] However, the inherent reactivity of the indole scaffold, while synthetically advantageous, also predisposes it to degradation if not handled and stored with meticulous care. This guide provides an in-depth analysis of the physicochemical properties of this compound, elucidates the primary factors influencing its stability, and establishes validated protocols for its long-term storage and routine handling to ensure experimental fidelity and reproducibility.
Core Physicochemical Profile and Inherent Stability
This compound is a solid, typically appearing as a yellowish to off-white crystalline powder.[1] Its stability is a balance between the aromatic indole core and the reactive aldehyde functional group. The indole ring system is electron-rich, making it susceptible to electrophilic attack and oxidation.[3] The C3 position is particularly reactive, a feature exploited in many synthetic applications.[3]
The introduction of a fluorine atom at the 4-position and an electron-withdrawing carbaldehyde group at the 3-position modulates this reactivity. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and alter electronic properties.[4] While the compound is generally stable under recommended conditions, its utility is directly tied to its purity, which can be compromised by exposure to adverse environmental factors.[1][5]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23073-31-6 | [1][6][7] |
| Molecular Formula | C₉H₆FNO | [1][6] |
| Molecular Weight | 163.15 g/mol | [1][7] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| Typical Purity | ≥98% (by HPLC) | [1] |
| Common Synonyms | 4-Fluoro-3-formylindole, 4-Fluoroindole-3-aldehyde | [1][8] |
Critical Factors Influencing Compound Degradation
Understanding the causality behind degradation is essential for designing effective storage protocols. The primary environmental factors that compromise the integrity of this compound are atmosphere, light, temperature, and chemical incompatibility.
-
Atmospheric Exposure (Oxygen): The electron-rich nature of the indole nucleus makes it prone to auto-oxidation, a process that can be accelerated by ambient oxygen.[3] This oxidative degradation often results in the formation of colored impurities, which can interfere with subsequent reactions and complicate purification. The consistent recommendation from suppliers to store the compound under an inert atmosphere, such as nitrogen or argon, is a direct and critical countermeasure to prevent this pathway.[6][7]
-
Photostability (Light): Chemical suppliers explicitly advise keeping the compound in a dark place.[6] This indicates a sensitivity to light. Photons, particularly in the UV spectrum, can provide the activation energy for undesirable side reactions, including polymerization or the formation of radical species, leading to a rapid decline in purity.
-
Thermal Stability: Refrigerated storage at 2-8°C is uniformly recommended.[1][6][7] Chemical degradation pathways are kinetic processes that are highly dependent on temperature. Elevated temperatures, even ambient room temperature for extended periods, can significantly accelerate the rate of degradation, including oxidation and potential self-condensation reactions involving the aldehyde functionality.
-
Chemical Incompatibility: Safety data sheets for indole aldehydes and related structures warn against mixing with strong oxidizing agents, strong acids, and strong bases.[5][9]
-
Strong Oxidizers: Will readily and non-selectively attack the electron-rich indole ring, leading to complex product mixtures.
-
Strong Acids: Can protonate the indole ring, typically at the C3 position, which can initiate acid-catalyzed degradation or polymerization.[3]
-
Strong Bases: Can deprotonate the indole N-H, forming an indolyl anion. While useful in planned synthesis, unintended deprotonation can lead to side reactions and compromise the bulk material.
-
Validated Protocols for Storage and Handling
To preserve the chemical integrity of this compound, the following self-validating protocols, which integrate countermeasures against all major degradation factors, must be implemented.
Long-Term Archival Storage Protocol
This protocol is designed for bulk quantities of the compound intended for storage longer than one month. The primary objective is to minimize environmental exposure.
-
Aliquot Material: Upon receipt, immediately transfer the compound into several smaller, appropriately sized vials inside a glove box or an inert atmosphere-purged bag. This prevents repeated exposure of the entire stock to ambient conditions.
-
Select Proper Containment: Use amber glass vials with PTFE-lined screw caps to provide protection from light and ensure an airtight seal.[6]
-
Establish Inert Atmosphere: Before sealing, purge the headspace of each vial with a stream of dry nitrogen or argon for at least 30-60 seconds to displace all oxygen and moisture.[6][7]
-
Seal and Label: Tightly seal each vial. Use a chemically resistant label to record the compound name, CAS number, date of receipt/aliquoting, and purity.
-
Refrigerate: Place the sealed vials in a designated, clearly marked section of a refrigerator maintained at 2-8°C.[1][7]
Daily Use and Handling Workflow
This workflow ensures minimal degradation during the process of weighing and preparing the compound for an experiment.
-
Temperature Equilibration: Remove a single aliquot vial from the refrigerator and allow it to warm to ambient laboratory temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing onto the cold solid.
-
Controlled Environment: Conduct all handling in a well-ventilated fume hood.[5][10] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[5][10]
-
Minimize Exposure Time: Open the vial, quickly weigh the desired quantity of the powder, and immediately and tightly reseal the vial.
-
Inert Gas Purge (Optional but Recommended): For high-purity applications, briefly re-purge the vial headspace with inert gas before returning it to storage.
-
Return to Storage: Promptly return the sealed vial to the refrigerator at 2-8°C.
Table 2: Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 2–8 °C | Minimizes rates of all potential degradation reactions. | [1][6][7] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative degradation of the electron-rich indole ring. | [6][7] |
| Light | Keep in Dark (Amber Vial) | Prevents light-induced photochemical degradation. | [6] |
| Container | Tightly Sealed Glass Vial | Prevents exposure to ambient air and moisture. | [5][9] |
| Incompatibles | Store away from strong acids, bases, and oxidizers | Prevents rapid chemical decomposition. | [9] |
Decision Workflow for Compound Handling
The following diagram outlines the logical flow for maintaining the integrity of this compound from receipt to experimental use.
Caption: Decision workflow for handling this compound.
Conclusion
This compound is a robust synthetic intermediate when its inherent chemical sensitivities are respected. The long-term stability and utility of this compound are directly dependent on the rigorous exclusion of oxygen, light, and incompatible chemical agents, coupled with consistent refrigerated storage. By implementing the validated protocols outlined in this guide, researchers and drug development professionals can ensure the high purity of their starting material, which is the foundation for generating reliable, reproducible, and high-quality scientific data.
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4-Fluoro-1H-indole-3-carbaldehyde: A Strategic Building Block in Modern Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Fluoro-1H-indole-3-carbaldehyde, a pivotal synthetic intermediate. We will delve into its strategic importance, synthesis, physicochemical properties, and diverse applications, offering field-proven insights for professionals in chemical research and drug development.
The Strategic Importance of Fluorinated Indoles
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1][2] When combined with fluorine—an element with unique and powerful properties—the resulting fluorinated indoles become exceptionally valuable tools in drug discovery.[3][4]
Why Fluorine? A Game-Changer in Drug Design
The strategic incorporation of fluorine into a drug candidate can profoundly alter its molecular properties in beneficial ways:[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7]
-
Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with target proteins, such as hydrogen bonds or dipole-dipole interactions, potentially enhancing binding affinity and potency.[5]
-
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[7][8][9]
-
Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, locking it into a shape that is more favorable for binding to its biological target.[7][9]
The aldehyde group at the C-3 position of the indole ring further enhances the utility of this compound, serving as a versatile chemical handle for constructing more complex molecular architectures.[10][11]
Synthesis and Physicochemical Characterization
The most direct and widely adopted method for synthesizing indole-3-carbaldehydes from their corresponding indoles is the Vilsmeier-Haack reaction.[12]
The Vilsmeier-Haack Reaction: A Reliable Formylation Strategy
This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is an electrophilic iminium salt.[13][14][15] The reagent is typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[12][13] The electron-rich indole ring attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate that is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[14][15]
Key Synthetic Transformations and Applications
-
Synthesis of Pharmaceuticals: This is the most significant area of application. The compound is a key intermediate for synthesizing agents targeting neurological disorders, as well as novel antiviral and anti-cancer compounds. [4][16][17][18]The aldehyde can be converted into amines, amides, and other functional groups common in pharmacologically active molecules.
-
Development of Fluorescent Probes: The fluorinated indole core possesses unique electronic properties that are leveraged in the creation of fluorescent dyes and probes for biological imaging and cellular process visualization. [16][17]* Materials Science: In the field of organic electronics, this building block contributes to the synthesis of advanced materials with tailored electronic properties for use in devices like organic light-emitting diodes (OLEDs). [16][18] The aldehyde functional group is readily transformed via:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, extending the carbon skeleton.
-
Knoevenagel Condensation: To react with active methylene compounds.
-
Oxidation: To form the corresponding 4-fluoro-1H-indole-3-carboxylic acid, another valuable synthetic intermediate.
Conclusion
This compound is more than just a chemical compound; it is a strategic asset in the toolbox of the modern synthetic chemist. The combination of the bio-isosteric properties of fluorine with the proven versatility of the indole-3-carbaldehyde scaffold makes it an indispensable building block for accelerating research and development. [17]Its application spans from the rational design of next-generation pharmaceuticals with improved pharmacokinetic profiles to the engineering of novel materials with unique photophysical properties. Understanding its synthesis, reactivity, and strategic value is crucial for professionals aiming to innovate at the frontiers of chemical science.
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(n.d.). 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089. PubChem. [Link]
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reactivity of the aldehyde group in 4-Fluoro-1H-indole-3-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Fluoro-1H-indole-3-carbaldehyde
Abstract
This compound is a pivotal heterocyclic building block in contemporary chemical research, particularly in the realms of medicinal chemistry and materials science.[1][2] The strategic placement of a fluorine atom at the 4-position and a formyl group at the electron-rich 3-position imparts a unique electronic character that governs its reactivity and utility. This guide provides an in-depth exploration of the chemical behavior of the aldehyde functionality, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential. We will dissect key transformations including its synthesis via the Vilsmeier-Haack reaction, nucleophilic additions, oxidation-reduction reactions, and its role in powerful carbon-carbon and carbon-nitrogen bond-forming reactions such as the Wittig reaction, Knoevenagel condensation, and multicomponent reactions. Each section is grounded in mechanistic principles and supported by detailed, field-proven experimental protocols.
Introduction: A Scaffold of Strategic Importance
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[3][4] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[2] In this compound, the fluorine atom at the C4 position exerts a powerful electron-withdrawing inductive effect, influencing the electron density of the entire heterocyclic system.
The C3-carbaldehyde group, however, is the primary locus of reactivity for synthetic elaboration. Its electrophilic carbonyl carbon and adjacent acidic proton (at C2) provide multiple avenues for functionalization. Understanding and harnessing the reactivity of this aldehyde group is paramount for its effective use in synthesizing complex molecular architectures for pharmaceuticals, agrochemicals, and fluorescent probes.[1][5]
Synthesis via Vilsmeier-Haack Formylation
The most direct and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6] This reaction utilizes an electrophilic iminium salt, the "Vilsmeier reagent," to formylate electron-rich aromatic and heteroaromatic compounds.[7][8][9] For indoles, the reaction proceeds with high regioselectivity at the C3 position due to it being the most nucleophilic site.
Reaction Mechanism
The reaction involves two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a chloroiminium salt, the active electrophile known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position. Subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate which is then hydrolyzed during aqueous workup to yield the final aldehyde.[9]
Caption: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for indole formylation.[10][11]
-
Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube.
-
Reagent Preparation: In a separate flask, prepare the Vilsmeier reagent. Cool 30 mL of anhydrous N,N-Dimethylformamide (DMF) to 0 °C in an ice-salt bath. Slowly add 9 mL of phosphorus oxychloride (POCl₃) dropwise with stirring over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.
-
Indole Addition: Dissolve 10 g of 4-fluoroindole in 20 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 40 °C and stir for 2 hours. The solution will become a thick, colored paste.
-
Workup and Isolation: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Once the ice has melted, basify the solution by slowly adding a 30% aqueous sodium hydroxide solution until the pH is ~9-10.
-
Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the collected solid under vacuum to yield this compound as a yellowish to off-white crystalline powder.[1] Further purification can be achieved by recrystallization from ethanol if necessary.
Physicochemical Properties & Spectroscopic Data
The combination of the indole ring, a fluorine atom, and a carbaldehyde group results in a distinct spectroscopic signature essential for characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆FNO | [1] |
| Molecular Weight | 163.15 g/mol | [1] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| CAS Number | 23073-31-6 | [1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.0 (s, 1H, CHO), ~8.8 (br s, 1H, NH), ~8.3-7.2 (m, 4H, Ar-H) | [12] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~185.0 (CHO), ~158 (C-F), ~137-110 (Ar-C), ~118 (C3) | [12] |
Note: Exact NMR chemical shifts can vary depending on the solvent and concentration.
Core Reactivity of the Aldehyde Group
The aldehyde group is a versatile handle for a wide array of chemical transformations, enabling chain extension, functional group interconversion, and the construction of new heterocyclic rings.
Reduction to Primary Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, (4-Fluoro-1H-indol-3-yl)methanol. This transformation is fundamental for introducing a flexible linker or a site for further esterification or etherification. Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its mildness and chemoselectivity, as it will not reduce other functional groups within the indole scaffold under standard conditions.
Experimental Protocol: Reduction with NaBH₄
-
Dissolution: Dissolve 1.0 g of this compound in 20 mL of methanol in a round-bottomed flask with magnetic stirring.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add 0.3 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the product, which can be purified by silica gel chromatography if needed.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, yielding an electron-deficient alkene.[13][14] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[13] The resulting α,β-unsaturated products are valuable Michael acceptors and intermediates for synthesizing more complex heterocyclic systems.[15]
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The Rising Prominence of Fluorinated Indole-3-Carbaldehydes in Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of fluorinated indole-3-carbaldehydes. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, offers practical insights into experimental design, and elucidates the mechanistic underpinnings of this promising class of molecules.
Introduction: The Strategic Advantage of Fluorination in the Indole Scaffold
The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer agent vincristine.[1][2] Its unique electronic properties and versatile substitution patterns make it an ideal starting point for drug design. The introduction of fluorine atoms into this scaffold is a strategic decision that can dramatically enhance a molecule's pharmacological profile.[1][3] Fluorination is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, increase lipophilicity which can aid in cell membrane permeability, and alter electronic properties to enhance binding affinity with target proteins.[1][4]
Indole-3-carbaldehyde, a key derivative, serves as a versatile synthetic intermediate and possesses its own spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6] When combined, the strategic placement of fluorine on the indole-3-carbaldehyde framework creates a class of compounds with significant therapeutic potential, which is the focus of this guide.
Section 1: Synthesis of Fluorinated Indole-3-Carbaldehydes
The primary and most efficient method for the synthesis of indole-3-carbaldehydes, including their fluorinated analogs, is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate the electron-rich indole ring.[7] The reaction demonstrates high regioselectivity for the C3 position due to its high electron density.[7]
The Vilsmeier-Haack Reaction: Mechanism and Workflow
The synthesis proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) and its subsequent reaction with the fluorinated indole, followed by hydrolysis to yield the aldehyde.[7][8]
Experimental Protocol: Vilsmeier-Haack Synthesis of 6-Fluoro-1H-indole-3-carbaldehyde
This protocol is adapted from established procedures for the formylation of substituted indoles.[9]
Materials:
-
6-Fluoro-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask and dropping funnel
Procedure:
-
In a flame-dried round bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-fluoro-1H-indole (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 equivalents) to anhydrous DMF (3 equivalents) at 0°C with stirring. Allow the reagent to form for 15-20 minutes.
-
Add the freshly prepared Vilsmeier reagent dropwise to the cooled solution of 6-fluoro-1H-indole over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The workflow for this synthesis can be visualized as follows:
Caption: Workflow for the Vilsmeier-Haack synthesis of fluorinated indole-3-carbaldehydes.
Section 2: Anticancer Potential and Mechanisms of Action
Fluorinated indole-3-carbaldehydes and their derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[10][11] The introduction of fluorine can enhance the potency of these compounds compared to their non-fluorinated counterparts.
Inhibition of Key Signaling Pathways
2.1.1 AMP-Activated Protein Kinase (AMPK) Activation:
AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic (growth) to catabolic (energy-producing) processes, often leading to the inhibition of cancer cell proliferation.[3][6] Certain fluorinated oxindole derivatives, structurally related to indole-3-carbaldehydes, have been shown to be potent activators of AMPK.[3][6] For instance, the 2-oxindole fluorinated derivative known as compound 8c has been shown to activate AMPK in prostate cancer cells (PC-3, DU145, and LNCaP), leading to inhibition of cell viability.[6] In vivo studies using a PC-3 xenograft model further demonstrated that this compound could suppress tumor growth, highlighting its therapeutic potential.[3][12]
The AMPK signaling pathway is a central regulator of cellular metabolism and growth.
Caption: Simplified AMPK signaling pathway activated by fluorinated indole derivatives.
2.1.2 Epidermal Growth Factor Receptor (EGFR) Inhibition:
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. Its overactivation is a hallmark of many cancers, making it a key therapeutic target.[13] Some indole-aminoquinazoline hybrids containing fluorine have shown significant inhibitory activity against EGFR.[13] Molecular docking studies suggest that these compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.[13][14]
Induction of Apoptosis
A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Fluorinated indole derivatives have been shown to induce apoptosis in various cancer cell lines. This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. A key indicator of apoptosis is the cleavage of caspase-3 and its substrate, PARP-1 (Poly (ADP-ribose) polymerase-1).
Experimental Protocol: Western Blot for Apoptosis Markers
This protocol provides a method to assess the induction of apoptosis by a fluorinated indole-3-carbaldehyde derivative in a cancer cell line (e.g., HCT116 colon cancer cells).
Materials:
-
HCT116 cells
-
Fluorinated indole-3-carbaldehyde test compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Chemiluminescence imager
Procedure:
-
Cell Treatment: Seed HCT116 cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for 24-48 hours.
-
Protein Extraction: Harvest the cells and lyse them using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imager. An increase in the bands corresponding to cleaved Caspase-3 and cleaved PARP indicates the induction of apoptosis.
Quantitative Evaluation of Anticancer Activity
The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Table 1: In Vitro Anticancer Activity of Selected Fluorinated Indole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Phenylindole-3-carbaldehyde analog | MCF-7 (Breast) | 35 nM (for compound A) | [11] |
| 2-Phenylindole-3-carbaldehyde imine | Tubulin polymerization | 1.2 µM (for compound B) | [11] |
| Indole-aminoquinazoline hybrid (4f) | Caco-2 (Colorectal) | 52.5 nM (EGFR inhibition) | [13] |
| Indole-aminoquinazoline hybrid (4g) | Caco-2 (Colorectal) | 40.7 nM (EGFR inhibition) | [13] |
| 5-Fluorospirobrassinin analog | Jurkat, MCF-7, HCT116 | < 10 µM | [10] |
| Bisindole with 4-trifluoromethyl | HepG2 (Liver) | 7.37 µM | [15] |
Section 3: Antiviral Potential
In addition to their anticancer properties, fluorinated indole derivatives have emerged as potent antiviral agents, particularly against HIV-1.[16][17]
Inhibition of HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a critical enzyme for the replication of the virus, converting the viral RNA genome into DNA.[18] It is a primary target for antiretroviral therapy. Several fluorinated indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[19] These compounds bind to an allosteric pocket on the enzyme, inducing a conformational change that inhibits its activity. Molecular docking studies have helped to elucidate the binding modes of these inhibitors, revealing key interactions with amino acid residues in the NNRTI binding pocket.[16][18] The presence of fluorine at specific positions on the indole ring has been shown to significantly enhance the inhibitory potency against both wild-type and mutant strains of HIV-1.[19]
Table 2: Anti-HIV-1 Activity of Selected Fluorinated Indole Derivatives
| Compound Class | Target | EC₅₀ | Reference |
| 4-Fluoroindole-carboxamide (19a-e) | HIV-1 WT in CEM cells | 2.0–4.6 nM | [19] |
| 7-Amide-4-fluoroindole (22) | HIV-1 WT | 0.14 nM | [19] |
| Heteroaryl-carboxamide-4-fluoroindole (23p) | HIV-1 WT | 0.0058 nM | [19] |
| Indole-3-sulfonamide | HIV-1 RT (K103N mutant) | Potent inhibition | [20] |
Section 4: Anti-Inflammatory Properties
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. The NLRP3 inflammasome is a multiprotein complex that plays a central role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β.[21][22] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory conditions.
Inhibition of the NLRP3 Inflammasome
Indole-3-carbaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome in intestinal epithelial cells.[8][23] The mechanism involves the activation of the aryl hydrocarbon receptor (AhR), which in turn prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway.[8][23] This suggests that fluorinated derivatives of indole-3-carbaldehyde could be developed as novel anti-inflammatory agents targeting this pathway.
The canonical activation of the NLRP3 inflammasome is a two-signal process.
Caption: Inhibition of the NLRP3 inflammasome activation pathway by indole-3-carbaldehyde.
Conclusion and Future Directions
Fluorinated indole-3-carbaldehydes represent a highly promising and versatile class of compounds for drug discovery. The strategic incorporation of fluorine into the indole-3-carbaldehyde scaffold has been shown to significantly enhance their biological activity across multiple therapeutic areas, including oncology, virology, and immunology. The synthetic accessibility of these compounds, primarily through the robust Vilsmeier-Haack reaction, allows for extensive structure-activity relationship (SAR) studies to optimize their potency and selectivity.
Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: While key pathways like AMPK, EGFR, and NLRP3 have been identified, a deeper understanding of the specific molecular interactions and downstream effects is needed.
-
Expanding the scope of biological targets: The diverse activities of these compounds suggest that they may interact with a wider range of biological targets than currently known.
-
In vivo efficacy and pharmacokinetic studies: More extensive in vivo studies are required to translate the promising in vitro results into viable clinical candidates.
-
Development of novel synthetic methodologies: While the Vilsmeier-Haack reaction is effective, the development of new, milder, and more diverse synthetic routes will further accelerate the discovery of novel fluorinated indole-3-carbaldehydes.
The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics to address unmet medical needs.
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The Strategic Role of Fluorine in Enhancing the Bioactivity of 4-Fluoro-1H-indole-3-carbaldehyde: A Technical Guide
Foreword: The Subtle Power of a Single Atom
In the intricate world of medicinal chemistry, the substitution of a single atom can dramatically alter the destiny of a molecule, transforming it from a mere chemical entity into a potent therapeutic agent. This guide delves into the fascinating and impactful role of the fluorine atom in 4-Fluoro-1H-indole-3-carbaldehyde, a versatile scaffold in drug discovery. We will journey from the fundamental physicochemical alterations induced by fluorine to the tangible enhancements in biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, providing not just a review of the field, but a practical, in-depth exploration grounded in scientific principles and experimental validation.
The Indole Nucleus and the Fluorine Advantage
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for drug design. However, parent indole molecules often face challenges such as metabolic instability and suboptimal binding affinities.
The introduction of a fluorine atom, particularly at the 4-position of the indole ring, is a strategic move to overcome these limitations.[1][2][3] Fluorine, despite being the most electronegative element, is relatively small (van der Waals radius of 1.47 Å), allowing it to act as a bioisostere for hydrogen (1.20 Å).[4] This subtle substitution, however, imparts a cascade of profound effects on the molecule's properties.[5][6][7]
Physicochemical Modulation by Fluorine
The strategic placement of fluorine in this compound leads to several key physicochemical changes:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Placing a fluorine atom at a site susceptible to oxidative metabolism can significantly increase the molecule's half-life and bioavailability.
-
Modulation of Acidity and Basicity (pKa): The high electronegativity of fluorine can lower the pKa of nearby acidic or basic functional groups.[4][5] This can be crucial for optimizing a drug's ionization state at physiological pH, thereby influencing its absorption, distribution, and target engagement.[8][9]
-
Altered Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][4] This property is particularly valuable in the development of drugs targeting the central nervous system.
-
Improved Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution within the indole ring, potentially leading to more favorable interactions with biological targets.[1][7] These can include enhanced hydrogen bonding, dipole-dipole interactions, and electrostatic interactions.
The following table summarizes the key physicochemical properties influenced by fluorine substitution:
| Property | Effect of Fluorine Substitution | Consequence in Drug Design |
| Metabolic Stability | Increased resistance to oxidative metabolism. | Improved pharmacokinetic profile and longer duration of action.[3] |
| Acidity/Basicity (pKa) | Lowering of pKa of nearby functional groups. | Optimized ionization at physiological pH, affecting absorption and distribution.[8][9] |
| Lipophilicity | Generally increased. | Enhanced membrane permeability and potential for CNS penetration.[1][4] |
| Binding Affinity | Can be significantly increased. | Improved potency and selectivity for the biological target.[7] |
Bioactivity Profile of this compound Derivatives
This compound serves as a crucial building block for a diverse range of bioactive compounds.[10][11] The presence of the fluorine atom often enhances the therapeutic potential of the resulting molecules across various disease areas.
Neurological Disorders
The ability of fluorine to increase lipophilicity makes this compound an attractive starting point for CNS-active drugs.[10][11] Derivatives have been investigated as ligands for serotonin receptors, with potential applications in treating depression, anxiety, and migraines.[8][9] The fluorine atom can play a critical role in achieving the desired selectivity and potency for specific receptor subtypes.
Antiviral Activity
Fluorinated indoles have demonstrated significant potential as antiviral agents. Notably, a 4-fluoroindole derivative has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[12] The fluorine atom in this context likely contributes to a more favorable binding interaction within the hydrophobic pocket of the reverse transcriptase enzyme.
Anticancer Properties
The indole nucleus is a common feature in many anticancer agents. Fluorine substitution can enhance the antiproliferative activity of indole derivatives by improving their metabolic stability and target engagement.[4] While specific data on this compound-derived anticancer agents is emerging, the foundational properties it imparts are highly promising for this therapeutic area.
Synthetic and Experimental Protocols
The practical application of this compound in drug discovery relies on robust synthetic methods and reliable bioassays.
Synthesis of this compound
A common and effective method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[13][14] This protocol can be adapted for the synthesis of the 4-fluoro derivative.
Protocol: Vilsmeier-Haack Formylation of 4-Fluoroindole
Materials:
-
4-Fluoroindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF and cool the flask in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.
-
Prepare a solution of 4-fluoroindole in anhydrous DMF.
-
Add the 4-fluoroindole solution dropwise to the Vilsmeier reagent, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the mixture by the slow addition of a sodium hydroxide solution until the pH is basic.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it thoroughly with cold water.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Diagram: Synthetic Workflow for this compound
Caption: Vilsmeier-Haack synthesis workflow.
In Vitro Bioactivity Assessment
To evaluate the biological activity of derivatives synthesized from this compound, a variety of in vitro assays can be employed. The choice of assay will depend on the therapeutic target of interest.
Example Protocol: Cell-Based Assay for Antiproliferative Activity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours in the CO₂ incubator.
-
After the incubation period, add the MTT reagent to each well and incubate for a further 2-4 hours.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagram: Workflow for IC₅₀ Determination
Caption: Standard workflow for IC₅₀ determination.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the indole scaffold, as exemplified by this compound, represents a powerful approach in modern drug discovery. The unique physicochemical properties imparted by the fluorine atom can lead to significant improvements in metabolic stability, target affinity, and overall bioactivity. As our understanding of fluorine's influence on molecular interactions continues to grow, so too will the opportunities to design and develop novel, more effective therapeutic agents based on this versatile fluorinated building block. The future of fluorinated indole chemistry is bright, with ongoing research poised to unlock new therapeutic possibilities for a wide range of diseases.
References
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330.
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Macdonald, G. J., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. [Link]
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [Link]
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PubMed. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]
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ResearchGate. (2019). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
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The Solubility Profile of 4-Fluoro-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery and Development Professionals
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 4-Fluoro-1H-indole-3-carbaldehyde, a key building block in contemporary medicinal chemistry.[1] Recognizing the critical role of solubility in drug development, this document moves beyond a simple data sheet to offer a comprehensive framework for understanding and experimentally determining the solubility of this compound in common organic solvents. While specific quantitative public data for this molecule is limited, this guide synthesizes foundational principles of solubility, predictive analysis based on structural analogues, and detailed, field-proven experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to enable informed solvent selection, formulation development, and the generation of reliable and reproducible solubility data.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a fluorinated indole derivative that has garnered significant interest as a versatile intermediate in the synthesis of pharmaceuticals.[1] Its utility spans the development of agents targeting neurological disorders, fluorescent probes for biological imaging, and advanced materials.[1] The introduction of a fluorine atom onto the indole scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, a thorough understanding of its solubility is paramount for its effective application in drug discovery and development pipelines.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₆FNO | [2] |
| Molecular Weight | 163.15 g/mol | [2] |
| Appearance | Yellowish to off-white crystalline powder | [1] |
| CAS Number | 23073-31-6 | [2] |
The presence of the indole nitrogen, the aldehyde group, and the fluorine atom all contribute to the molecule's polarity and its potential for intermolecular interactions, which are key determinants of solubility.
Predicted Solubility Profile of this compound
In the absence of extensive experimentally derived quantitative data for this compound, a predicted solubility profile can be constructed based on the principle of "like dissolves like" and available data for the parent compound, indole-3-carboxaldehyde. The fluorine atom at the 4-position is expected to increase the molecule's polarity and potentially enhance its hydrogen bonding capabilities compared to the unsubstituted analogue.
For the closely related indole-3-carboxaldehyde, it is known to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[3] It exhibits limited solubility in non-polar solvents like hexane and toluene.[3] Furthermore, a solubility of approximately 30 mg/mL in DMSO has been reported for indole-3-carboxaldehyde.[4]
Based on these principles, the following is a predicted qualitative solubility profile for this compound:
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO are expected to effectively solvate the polar indole and aldehyde moieties. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that should readily dissolve the compound. | |
| Acetone | Moderate to High | The polarity of acetone should allow for good solvation of the molecule. | |
| Tetrahydrofuran (THF) | Moderate | THF is a moderately polar ether that should exhibit reasonable solvating power. | |
| Acetonitrile | Moderate | Its polar nature suggests it will be a suitable solvent.[3] | |
| Ethyl Acetate | Moderate | As a moderately polar ester, it is expected to be an effective solvent. | |
| Polar Protic | Methanol | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole derivative.[3] |
| Ethanol | Moderate | Similar to methanol, with slightly lower polarity which may result in marginally lower solubility.[3] | |
| Non-Polar | Dichloromethane (DCM) | Moderate to Low | While less polar, DCM can still solvate a range of organic compounds. |
| Toluene | Low | The non-polar aromatic nature of toluene is not expected to be a good match for the polar functional groups of the solute.[3] | |
| Hexane | Very Low | As a non-polar alkane, hexane is predicted to be a poor solvent for this compound.[3] |
Disclaimer: This table presents a qualitative prediction. For accurate quantitative data, experimental verification is essential.
Experimental Determination of Solubility: A Self-Validating Protocol
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol is designed to be a self-validating system, ensuring the generation of trustworthy and reproducible data.
Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a series of glass vials. The key is to have undissolved solid remaining at equilibrium to ensure saturation.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Sample Preparation for Analysis:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the analytical response (e.g., absorbance at a specific wavelength for UV-Vis spectrophotometry, or peak area for HPLC) of the standard solutions.
-
Dilute the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the analytical response of the diluted sample and use the calibration curve to determine its concentration.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Analytical Techniques for Quantification
The choice of analytical technique for quantifying the dissolved this compound is crucial for accuracy.
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its high sensitivity, specificity, and ability to separate the analyte from any potential impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection is a common starting point.
-
UV-Vis Spectrophotometry: This technique is simpler and faster than HPLC but may be less specific. It is suitable if the compound has a distinct chromophore and there are no interfering substances in the solvent. The wavelength of maximum absorbance (λmax) should be determined first.
The Role of Computational Models in Solubility Prediction
In the early stages of drug discovery, computational models can provide rapid, albeit less precise, estimations of solubility. These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict solubility. While a detailed discussion is beyond the scope of this guide, researchers should be aware that various software packages and online tools are available for in silico solubility prediction. These predictions can be valuable for prioritizing compounds for experimental testing.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its successful application in pharmaceutical research and development. While readily available quantitative data is scarce, this technical guide provides a robust framework for both predicting and experimentally determining its solubility in a range of common organic solvents. By following the detailed, self-validating protocols outlined herein, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs.
References
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Solubility of Things. Solubility of 1H-indole-3-carbaldehyde. [Link]
-
Amerigo Scientific. This compound. [Link]
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theoretical calculations on 4-Fluoro-1H-indole-3-carbaldehyde structure
NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures (lone pairs, bonds). It is particularly useful for quantifying charge transfer and hyperconjugative interactions. The analysis can reveal stabilizing interactions, such as the delocalization of a lone pair from the pyrrole nitrogen into an antibonding orbital of the benzene ring, which contributes to the overall stability of the indole system. [7]
Conclusion
The theoretical framework outlined in this guide provides a robust, multi-faceted approach to characterizing this compound. By systematically applying DFT calculations, researchers can obtain a wealth of predictive data on the molecule's geometry, spectroscopic signatures, and electronic reactivity. Each computational step is designed to be self-validating, ensuring the trustworthiness of the results. This in silico data serves as a powerful adjunct to experimental work, accelerating the design and development of novel pharmaceuticals and materials based on this versatile indole scaffold.
References
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Computational analysis of substituent effect on indole derivatives as potential antibacterial agents. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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Modulation of the La/Lb Mixing in an Indole Derivative: A Position-Dependent Study Using 4-, 5-, and 6-Fluoroindole. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. (2023). European Journal of Chemistry. Retrieved January 11, 2026, from [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica. Retrieved January 11, 2026, from [Link]
-
Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. (2014). MDPI. Retrieved January 11, 2026, from [Link]
-
Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures. (2025). SyncSci Publishing. Retrieved January 11, 2026, from [Link]
-
Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (2022). Bar-Ilan University. Retrieved January 11, 2026, from [Link]
-
Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 1-(4-fluorobenzyl)-5-bromolindolin-2,3-dione. (2023). OUCI. Retrieved January 11, 2026, from [Link]
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1H-Indole-3-carbaldehyde. (2012). National Institutes of Health. Retrieved January 11, 2026, from [Link]
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A Technical Guide to 4-Fluoro-1H-indole-3-carbaldehyde: Commercial Availability and Purity Assessment for Researchers
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount. 4-Fluoro-1H-indole-3-carbaldehyde, a key building block in the synthesis of pharmaceuticals and functional materials, is no exception.[1] Its fluorinated indole scaffold is of significant interest for creating novel compounds with potential applications in treating neurological disorders and for the development of advanced materials such as fluorescent probes.[1][2] This in-depth technical guide provides a comprehensive overview of the commercial availability of this compound, delves into the critical aspects of its purity, and offers detailed methodologies for its analysis.
Commercial Availability and Typical Specifications
This compound is readily available from a variety of chemical suppliers. It is typically supplied as a yellowish to off-white crystalline powder.[1] The purity of the commercially available material is generally high, with most suppliers specifying a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC).[1][3]
| Property | Typical Specification |
| CAS Number | 23073-31-6[2][3][4][5] |
| Molecular Formula | C₉H₆FNO[2][3][4][5] |
| Molecular Weight | 163.15 g/mol [2][3][4][5] |
| Appearance | Yellowish to off-white crystalline powder[1] |
| Purity | ≥98% (typically by HPLC)[1][3] |
| Storage Conditions | 0-8 °C[1] |
A non-exhaustive list of suppliers includes Chem-Impex, US Biological Life Sciences, Amerigo Scientific, and ChemUniverse.[1][3][4][5] Researchers should always request a lot-specific Certificate of Analysis (CoA) to obtain precise purity data and information on identified impurities.
Understanding Potential Impurities: A Synthesis-Based Perspective
The most common industrial synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction involves the formylation of an electron-rich indole ring using a Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][7] Understanding this synthetic route is crucial for anticipating potential impurities in the final product.
The following are potential impurities that may be present in commercially available this compound:
-
Unreacted Starting Materials: The most likely impurity is the unreacted starting material, 4-fluoroindole. Its presence can be readily detected by chromatographic techniques.
-
Residual Solvents: Dimethylformamide (DMF) is a common solvent and reactant in the Vilsmeier-Haack reaction and can be present in the final product if not completely removed during workup and purification.
-
Isomeric Byproducts: Depending on the precise conditions of the synthesis of the 4-fluoroindole precursor, trace amounts of other fluoroindole isomers could be present and subsequently formylated.[8]
-
Products of Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of small amounts of byproducts, although for indoles, formylation at the 3-position is highly favored.[6]
Analytical Methodologies for Purity Determination
A multi-faceted approach is recommended for the comprehensive analysis of this compound, ensuring both the identity and purity of the material.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the industry standard for determining the purity of this compound. The method separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Illustrative RP-HPLC Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (each with 0.1% formic acid) is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol to a concentration of approximately 1 mg/mL.
The choice of a C18 column is based on its versatility and proven effectiveness for separating a wide range of small organic molecules, including indole derivatives.[9] The addition of formic acid to the mobile phase helps to ensure good peak shape by protonating any residual silanols on the stationary phase and maintaining the analyte in a single protonation state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structure of this compound and for identifying impurities that may not be resolved by HPLC. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule. Key expected signals for this compound include:
-
An aldehyde proton singlet between δ 9.5 and 10.5 ppm.
-
A broad singlet for the indole N-H proton, typically above δ 8.0 ppm.
-
A singlet or narrow doublet for the C2-H proton of the indole ring.
-
A complex multiplet pattern for the aromatic protons on the fluorinated benzene ring, with splitting influenced by both proton-proton and proton-fluorine coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The fluorine substitution will result in characteristic splitting of the signals for the carbon atoms in the benzene ring due to C-F coupling.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it can solubilize the compound well and its residual proton signal does not overlap with key analyte signals.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a valuable technique for identifying volatile and semi-volatile impurities. The sample is vaporized and separated on a GC column, and the eluted components are then analyzed by a mass spectrometer.
Illustrative GC-MS Protocol:
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a suitable choice.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
Oven Program: A temperature ramp from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute the compound and any impurities.
-
MS Detection: Electron ionization (EI) at 70 eV is standard.
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will be characteristic of the indole structure and the presence of the aldehyde and fluorine substituents.
Conclusion
This compound is a commercially accessible and high-purity reagent that is crucial for various research and development endeavors. A thorough understanding of its synthesis can provide valuable insights into potential impurities. For rigorous scientific work, it is imperative to verify the purity and identity of this compound using a combination of analytical techniques, with HPLC for quantitative purity assessment and NMR for structural confirmation being the most critical. By employing the methodologies outlined in this guide, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
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An In-depth Technical Guide to 4-Fluoro-1H-indole-3-carbaldehyde (CAS No. 23073-31-6)
Introduction: The Strategic Importance of a Fluorinated Indole in Modern Chemistry
4-Fluoro-1H-indole-3-carbaldehyde, identified by CAS number 23073-31-6, is a pivotal building block in the landscape of synthetic organic and medicinal chemistry. This fluorinated indole derivative is not merely a chemical intermediate; its strategic importance lies in the unique electronic properties conferred by the fluorine substituent on the indole scaffold. The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a highly sought-after feature in drug design. This guide provides an in-depth exploration of the properties, synthesis, applications, and safe handling of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Physicochemical Characteristics
The intrinsic properties of this compound are fundamental to its reactivity and application. A summary of its key physicochemical data is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 23073-31-6 | [1][2] |
| Molecular Formula | C₉H₆FNO | [1][3][4] |
| Molecular Weight | 163.15 g/mol | [2][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Fluoro-3-formylindole, 4-Fluoroindole-3-aldehyde, 4-Fluoroindole-3-carboxaldehyde | [3][4] |
| Appearance | Pale yellow to brown solid or yellowish to off-white crystalline powder | [3][4] |
| Purity | ≥ 98% (HPLC) | [3][4] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | |
| Storage Conditions | Store at 0-8 °C | [3][4] |
| PubChem CID | 22139006 | [1][3][4] |
| InChI Key | CMNRHJOJYQIGDD-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C(=C1)F)C(=CN2)C=O | [1] |
Synthesis of this compound: A Detailed Experimental Protocol
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, in this case, 4-fluoroindole, using a Vilsmeier reagent generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5][6] The indole nucleus is sufficiently electron-rich to undergo this electrophilic substitution, typically at the C3 position.
Conceptual Workflow of the Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack reaction workflow for indole formylation.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack reactions on indole substrates.[4][7]
Materials and Reagents:
-
4-Fluoroindole
-
N,N-Dimethylformamide (DMF), freshly distilled
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, stirrer)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, place freshly distilled DMF. Cool the flask in an ice-salt bath.
-
Slowly add freshly distilled phosphorus oxychloride dropwise to the cooled DMF with vigorous stirring. The temperature should be maintained below 10 °C during the addition. A viscous, colored complex, the Vilsmeier reagent, will form.
-
Formylation of 4-Fluoroindole: Prepare a solution of 4-fluoroindole in a minimal amount of dry DMF.
-
Add the 4-fluoroindole solution dropwise to the Vilsmeier reagent, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (typically 1-3 hours, monitor by TLC) and then gently heat to a temperature between 35-40 °C for an additional period (e.g., 1 hour) to ensure the completion of the reaction.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralize the acidic solution by the slow addition of a cold aqueous sodium hydroxide solution until the mixture is basic. A precipitate of the crude product should form.
-
Collect the crude product by filtration, and wash it thoroughly with cold water to remove inorganic salts.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Applications in Drug Discovery and Development
The true value of this compound is realized in its role as a precursor to a diverse range of biologically active molecules. The indole-3-carboxaldehyde moiety is a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures.[8][9]
Central Nervous System (CNS) Disorders
A primary application of this compound is in the synthesis of pharmaceuticals targeting neurological disorders.[1] The indole scaffold is a common feature in many neuroactive compounds, and the introduction of a fluorine atom can enhance blood-brain barrier penetration and metabolic stability. For instance, derivatives of 6-fluoro-1H-indole have been investigated as potent 5-HT₆ receptor antagonists, which are considered potential therapeutic agents for Alzheimer's disease.[10] The 3-carbaldehyde group allows for the elaboration of side chains that are crucial for receptor binding and selectivity.
Anticancer and Antimicrobial Agents
Indole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[8][9] The aldehyde functionality of this compound can be readily converted into various pharmacophores, such as Schiff bases, chalcones, and heterocyclic rings, which are often associated with these biological activities. The fluorine atom can contribute to increased efficacy and a modified spectrum of activity.
Fluorescent Probes and Materials Science
Beyond pharmaceuticals, this compound is utilized in the development of fluorescent probes for biological imaging.[1] The indole nucleus possesses inherent fluorescent properties that can be modulated by substitution. The aldehyde group provides a reactive site for conjugating the indole fluorophore to other molecules, enabling the design of probes that can selectively target and visualize specific cellular components or processes. In materials science, this compound contributes to the creation of advanced materials with unique electronic properties for applications in organic electronics.[1]
Illustrative Synthetic Pathway
Caption: Synthetic utility of this compound in drug development.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is a summary of general safety recommendations and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Avoid breathing dust or fumes and use only in a well-ventilated area, preferably in a chemical fume hood.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is between 0-8 °C.[3][4]
-
In case of contact:
-
Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11]
-
In all cases of exposure, seek immediate medical attention.
-
Suppliers of this compound
A number of chemical suppliers offer this compound, typically in research-grade quantities. The following table provides a non-exhaustive list of potential suppliers. It is recommended to request a certificate of analysis (CoA) to verify the purity and identity of the compound before use.
| Supplier | Purity | Available Quantities |
| J&K Scientific | - | 1g, 5g, 250mg |
| Chem-Impex | ≥ 98% (HPLC) | - |
| Sigma-Aldrich (Merck) | - | - |
| CymitQuimica | - | 1g |
| US Biological Life Sciences | 98+% (HPLC) | 250mg, 500mg, 1g, 2g, 5g |
| Amerigo Scientific | - | 250mg, 500mg, 1g, 2g, 5g |
| AK Scientific, Inc. | - | - |
| Chemsky (Shanghai) International Co., Ltd. | - | - |
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those engaged in the design and synthesis of novel therapeutic agents and functional materials. Its unique combination of a fluorinated indole core and a reactive aldehyde handle provides a versatile platform for chemical innovation. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors.
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Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-quinoline-3-carbonitrile and its derivatives. [Link]
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A Senior Application Scientist's Guide to 4-Fluoro-1H-indole-3-carbaldehyde in Modern Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical and pharmacological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[2] This guide provides an in-depth technical exploration of 4-Fluoro-1H-indole-3-carbaldehyde, a versatile and increasingly important building block in drug discovery. We will dissect its synthesis, explore its core reactivity, and illuminate its application in the development of targeted therapeutics for oncology and neurodegenerative diseases, providing field-proven insights and detailed experimental methodologies for the practicing researcher.
The Strategic Advantage of the 4-Fluoro-Indole Scaffold
The indole scaffold is often termed a "privileged structure" due to its ability to interact with a wide range of biological targets.[3] When this scaffold is augmented with a fluorine atom at the 4-position, several advantageous modifications occur:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can significantly slow down drug metabolism, thereby increasing its half-life and duration of action.
-
Modulation of pKa: Fluorine is the most electronegative element, and its introduction can lower the pKa of nearby functional groups, such as the indole N-H. This alteration can influence a molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and ability to form hydrogen bonds with its biological target.[2]
-
Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's binding pocket. This can lead to a significant increase in binding affinity and potency.[2]
-
Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits its target more precisely.[2]
The aldehyde group at the 3-position serves as a versatile chemical handle, allowing for the straightforward introduction of diverse functional groups and the construction of complex molecular architectures.[4][5] This combination of a strategically placed fluorine atom and a reactive aldehyde makes this compound an ideal starting point for library synthesis and lead optimization campaigns.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 23073-31-6 | [6][7] |
| Molecular Formula | C₉H₆FNO | [7] |
| Molecular Weight | 163.15 g/mol | [7] |
| Appearance | Off-white solid | [8] |
| Melting Point | 140-141 °C | [8] |
Synthesis and Core Reactivity
The most common and efficient method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[9] This process involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF).
Caption: Vilsmeier-Haack synthesis of this compound.
The resulting this compound is a versatile intermediate. The aldehyde functionality is a prime site for a host of subsequent chemical transformations, making it an essential building block for creating diverse molecular libraries.[4]
Caption: Versatile reactivity of the 3-carbaldehyde functional group.
Applications in Medicinal Chemistry
The unique properties of this compound have been leveraged to develop potent and selective inhibitors for various therapeutic targets.
Oncology: Targeting Kinases
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][10] The indole scaffold is a well-established pharmacophore for kinase inhibitors, with several approved drugs, such as Sunitinib, featuring a fluorinated indole core.[11]
Case Study: FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)
Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are found in approximately 30% of AML patients and are associated with a poor prognosis.[12] This has driven the development of potent FLT3 inhibitors. This compound can serve as a key starting material for synthesizing such inhibitors.
The synthesis often begins with the reductive amination of the aldehyde with a suitable amine, followed by coupling with other heterocyclic systems to build the final inhibitor. The 4-fluoro-indole moiety typically occupies a hydrophobic pocket in the kinase's ATP-binding site, where the fluorine atom can form crucial interactions to enhance binding affinity.
Caption: Pathway from building block to a targeted anti-cancer agent.
Neurodegenerative Diseases: Modulating Serotonin Receptors
Neurodegenerative diseases like Alzheimer's represent a significant and growing healthcare challenge.[13][14] One promising therapeutic strategy involves modulating neurotransmitter systems to improve cognitive function.[15] The serotonin 6 (5-HT₆) receptor has emerged as a key target, and antagonists of this receptor are being investigated for their potential to treat cognitive deficits in Alzheimer's disease.[15][16]
Case Study: 5-HT₆ Receptor Antagonists
The 4-fluoroindole scaffold has been successfully incorporated into potent and selective 5-HT₆ receptor antagonists.[15] In the synthesis of these compounds, this compound can be elaborated through multi-step sequences. For instance, it can be converted into a key intermediate that is then coupled with a piperazine fragment, a common feature in many 5-HT₆ antagonists.[15][16] The fluorinated indole moiety is critical for achieving high affinity and selectivity for the 5-HT₆ receptor over other serotonin receptor subtypes.
Experimental Protocols
The following protocols are provided as representative examples of the synthesis and functionalization of this compound.
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for indole formylation.[9]
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 4.0 equiv.) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Indole Addition: Dissolve 4-fluoro-1H-indole (1.0 equiv.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, keeping the internal temperature below 20 °C.
-
Reaction: After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium hydroxide solution until the pH is ~8-9.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
Purification (Optional): If necessary, the crude product can be recrystallized from an ethanol/water mixture.
Protocol 2: Derivatization via Reductive Amination
This protocol describes a general procedure for coupling the aldehyde with a primary amine.[17]
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.), the desired primary amine (1.1 equiv.), and an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetic acid (0.1 equiv.) as a catalyst and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the reaction mixture. Be cautious of initial gas evolution.
-
Reaction: Stir the reaction at room temperature overnight. Monitor the disappearance of the starting material and imine intermediate by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure N-substituted (4-fluoro-1H-indol-3-yl)methanamine derivative.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages in modern drug discovery. Its unique combination of a metabolically robust, interaction-prone fluorinated ring and a highly versatile aldehyde handle has positioned it as a valuable starting point for developing targeted therapies.[5] Its demonstrated utility in the synthesis of kinase inhibitors and neurological agents underscores its broad potential.[10][18] Future applications will likely expand into other therapeutic areas, such as antiviral and anti-inflammatory agents, where the indole scaffold has also shown promise.[19][20] The continued development of novel synthetic methodologies to functionalize the indole core will further enhance the value of this powerful building block for medicinal chemists aiming to tackle complex diseases.[8]
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Initial Biological Screening of 4-Fluoro-1H-indole-3-carbaldehyde: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Fluorinated Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among its derivatives, indole-3-carbaldehyde serves as a versatile synthetic intermediate for compounds exhibiting anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] This guide focuses on the initial biological screening of a specific, yet underexplored, analogue: 4-Fluoro-1H-indole-3-carbaldehyde.
The rationale for investigating this particular molecule is twofold. Firstly, the indole-3-carbaldehyde scaffold itself is a privileged structure in drug discovery. Secondly, the strategic incorporation of a fluorine atom can significantly enhance the pharmacological properties of a molecule. Fluorination is known to improve metabolic stability, increase membrane permeability, and enhance binding affinity to target proteins, thereby potentially amplifying the therapeutic efficacy of the parent compound.[4]
This technical guide provides a comprehensive framework for the initial in vitro screening of this compound, designed for researchers in drug development. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a logical workflow for preliminary bioactivity assessment.
A Tiered Approach to Initial Biological Screening
A systematic, tiered approach is essential for an efficient and cost-effective initial screening of a novel compound. Our proposed workflow begins with a foundational assessment of cytotoxicity, followed by parallel screening for antioxidant, antimicrobial, and enzyme inhibitory activities. This multi-pronged strategy allows for a broad yet insightful initial characterization of the compound's biological potential.
Figure 1: A tiered workflow for the initial biological screening of this compound.
Tier 1: Foundational Cytotoxicity Screening
Before assessing any specific bioactivity, it is crucial to determine the cytotoxic profile of this compound. This foundational step ensures that any observed effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a reliable and widely used colorimetric method for this purpose.
Scientific Rationale: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. This conversion results in a color change that can be quantified spectrophotometrically, providing a measure of cell viability. A dose-dependent decrease in formazan production upon treatment with the test compound indicates a cytotoxic effect.
Experimental Protocol: MTT Assay
1. Cell Seeding:
-
Seed a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include the following controls:
-
Negative Control: Cells treated with medium containing the same concentration of DMSO as the test wells.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin at 10 µM).
-
Blank: Wells containing only culture medium without cells.
-
3. Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Negative Control - Absorbance of Blank)] * 100
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
| Cell Line | Incubation Time (hours) | IC₅₀ (µM) of this compound |
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 |
Tier 2: Bioactivity Profiling
Following the determination of its cytotoxic profile, this compound should be evaluated for a range of potential biological activities at non-toxic concentrations.
Antioxidant Activity Assays
Indole derivatives are known to possess antioxidant properties.[2] The initial screening for antioxidant potential can be efficiently conducted using the DPPH and ABTS radical scavenging assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH or ABTS radicals, respectively. This donation neutralizes the radicals, leading to a measurable decrease in absorbance, which is indicative of the compound's radical scavenging capacity.
1. Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound in methanol.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the compound solution at different concentrations.
-
Include the following controls:
-
Positive Control: A known antioxidant such as ascorbic acid or Trolox.
-
Negative Control: Methanol mixed with the DPPH solution.
-
3. Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
4. Data Analysis:
-
Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Negative Control - Absorbance of Sample) / Absorbance of Negative Control] * 100
-
Determine the IC₅₀ value.
| Assay | IC₅₀ (µg/mL) of this compound | IC₅₀ (µg/mL) of Ascorbic Acid (Positive Control) |
| DPPH | ||
| ABTS |
Antimicrobial Susceptibility Testing
The indole scaffold is present in many compounds with antimicrobial activity.[5] The Kirby-Bauer disk diffusion method is a standardized and straightforward technique for the initial screening of antimicrobial properties.
This method involves placing paper disks impregnated with the test compound onto an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear area around the disk known as the "zone of inhibition." The diameter of this zone is proportional to the antimicrobial activity of the compound.
1. Inoculum Preparation:
-
Prepare a bacterial suspension of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
2. Plate Inoculation:
-
Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.
3. Disk Application:
-
Aseptically place sterile paper disks (6 mm in diameter) onto the agar surface.
-
Pipette a known amount (e.g., 10 µL) of a specific concentration of this compound (dissolved in a suitable solvent like DMSO) onto a disk.
-
Include the following controls:
-
Positive Control: A disk with a standard antibiotic (e.g., ampicillin).
-
Negative Control: A disk with the solvent (DMSO) only.
-
4. Incubation and Measurement:
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition in millimeters.
| Microorganism | Zone of Inhibition (mm) with this compound | Zone of Inhibition (mm) with Ampicillin (Positive Control) | Zone of Inhibition (mm) with DMSO (Negative Control) |
| S. aureus | |||
| E. coli |
Enzyme Inhibition Assays
Indole derivatives have been identified as inhibitors of various enzymes, making this a promising area for investigation.[6][7][8][9] An initial screening against a panel of relevant enzymes can provide valuable insights into the compound's mechanism of action.
Enzymes are critical targets in drug discovery. Inhibiting the activity of a specific enzyme that is involved in a disease pathway can be a highly effective therapeutic strategy. Based on the known activities of indole derivatives, initial screening could target enzymes such as tyrosinase (involved in pigmentation), lipoxygenase (involved in inflammation), acetylcholinesterase (implicated in Alzheimer's disease), and carbonic anhydrase (a target for various pathologies).[6][7][8][9]
Figure 2: A generalized workflow for an in vitro enzyme inhibition assay.
1. Reagents:
-
Mushroom tyrosinase solution.
-
L-DOPA (substrate) solution.
-
Phosphate buffer (pH 6.8).
-
This compound solutions at various concentrations.
-
Kojic acid (positive control).
2. Assay Procedure:
-
In a 96-well plate, mix the tyrosinase solution with the test compound or positive control in the phosphate buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the L-DOPA solution.
3. Measurement and Analysis:
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
| Enzyme Target | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control |
| Tyrosinase | Kojic Acid: | |
| Lipoxygenase | Zileuton: | |
| Acetylcholinesterase | Galantamine: | |
| Carbonic Anhydrase II | Acetazolamide: |
Conclusion and Future Directions
This guide outlines a robust and logical framework for the initial biological screening of this compound. By systematically evaluating its cytotoxicity, antioxidant, antimicrobial, and enzyme inhibitory potential, researchers can efficiently gather preliminary data to guide further drug development efforts. Positive results in any of these assays would warrant more in-depth mechanistic studies, lead optimization, and eventual in vivo testing. The versatility of the indole scaffold, combined with the advantageous properties conferred by fluorination, makes this compound a compelling candidate for discovery-phase research.
References
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Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. PubMed. [Link]
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Searching for indole derivatives as potential mushroom tyrosinase inhibitors. Taylor & Francis Online. [Link]
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Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis. PubMed Central. [Link]
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In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors. National Institutes of Health. [Link]
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Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. ACS Publications. [Link]
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Searching for indole derivatives as potential mushroom tyrosinase inhibitors. ResearchGate. [Link]
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Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PubMed Central. [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi. [Link]
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Heterocyclic Compounds as Synthetic Tyrosinase Inhibitors: Recent Advances. MDPI. [Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties. ResearchGate. [Link]
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Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI. [Link]
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Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. [Link]
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Carbonic anhydrase activation profile of indole-based derivatives. PubMed Central. [Link]
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This compound. Amerigo Scientific. [Link]
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Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. [Link]
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Carbonic anhydrase activation profile of indole-based derivatives. PubMed. [Link]
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Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]
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Carbonic anhydrase activation profile of indole-based derivatives. Taylor & Francis Online. [Link]
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Lipoxygenase Inhibition by Plant Extracts. Semantic Scholar. [Link]
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
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The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). National Institutes of Health. [Link]
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Carbonic anhydrase activation profile of indole-based derivatives. ResearchGate. [Link]
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Carbonic anhydrase activation profile of indole-based derivatives. UNIPI. [Link]
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Indole-3-carbaldehyde. Wikipedia. [Link]
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Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]
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The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. PubMed Central. [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. [Link]
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An in silico, in vitro and in vivo investigation of indole-3-carboxaldehyde identified from the seawater bacterium Marinomonas sp. as an anti-biofilm agent against Vibrio cholerae O1. PubMed. [Link]
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Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. PubMed. [Link]
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Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. National Institutes of Health. [Link]
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Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. PubMed Central. [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 2-Cyano-3-(4-fluoro-1H-indol-3-yl)acrylate Derivatives via Knoevenagel Condensation
Abstract
This document provides a comprehensive experimental protocol for the Knoevenagel condensation of 4-Fluoro-1H-indole-3-carbaldehyde with active methylene compounds. The indole scaffold is a cornerstone in medicinal chemistry, and the strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and receptor binding affinity[1][2][3]. The Knoevenagel condensation is a robust and versatile C-C bond-forming reaction, essential for synthesizing α,β-unsaturated systems that are key intermediates in the development of novel therapeutics, including anticancer and anti-inflammatory agents[4][5][6]. This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed, step-by-step procedure, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Scientific Rationale
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product[4][7]. This reaction is fundamental in organic synthesis for creating conjugated systems.
Significance of the Target Scaffold: The 4-fluoro-1H-indole-3-yl acrylate moiety is of significant interest in pharmaceutical research. The indole nucleus is a privileged structure found in numerous biologically active compounds and approved drugs[5]. The fluorine atom at the 4-position acts as a bioisostere for hydrogen but can drastically alter the molecule's electronic properties and metabolic fate, often leading to improved pharmacokinetic profiles[2]. The resulting acrylate derivative serves as a versatile Michael acceptor and a precursor for a diverse range of more complex heterocyclic systems[8].
Choice of Catalytic System: The protocol employs a classic and highly effective catalytic system: piperidine with a catalytic amount of acetic acid.
-
Piperidine (Base Catalyst): As a weak base, piperidine is ideal for deprotonating the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized carbanion (enolate)[9][10]. This step is crucial for initiating the nucleophilic attack. Using a strong base could lead to unwanted side reactions, such as the self-condensation of the aldehyde[7].
-
Mechanism of Action: The reaction proceeds via two potential pathways. The first involves the direct attack of the enolate on the aldehyde's carbonyl carbon. The second, often favored with secondary amine catalysts like piperidine, involves the initial formation of an iminium ion from the aldehyde and piperidine. This iminium ion is a more potent electrophile than the aldehyde itself, accelerating the reaction with the enolate[11][12]. The process concludes with elimination of water and regeneration of the catalyst[10][12].
-
Acetic Acid (Co-catalyst): The addition of a catalytic amount of acid can facilitate both the formation of the iminium intermediate and the final dehydration step, often leading to improved reaction rates and yields[13][14].
This self-validating protocol incorporates in-process monitoring via Thin-Layer Chromatography (TLC) and concludes with comprehensive characterization to confirm the structure and purity of the final product.
Mechanistic Pathway
The catalyzed reaction follows a well-established pathway, enhancing the electrophilicity of the aldehyde and facilitating the nucleophilic attack by the active methylene compound.
Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.
Experimental Protocol: Synthesis of Ethyl 2-cyano-3-(4-fluoro-1H-indol-3-yl)acrylate
This protocol details the reaction using ethyl cyanoacetate as the active methylene compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Store desiccated and protected from light. |
| Ethyl cyanoacetate | >99% | Acros Organics | Corrosive, handle with care. |
| Piperidine | Reagent Grade, >99% | Fisher Scientific | Stench, use in a fume hood. |
| Acetic Acid, Glacial | ACS Grade | VWR | Corrosive. |
| Ethanol (200 Proof) | Anhydrous, >99.5% | Decon Labs | Used as the reaction solvent. |
| Ethyl Acetate | HPLC Grade | EMD Millipore | For TLC and extraction. |
| Hexanes | HPLC Grade | EMD Millipore | For TLC and recrystallization. |
| Hydrochloric Acid (1M aq.) | N/A | In-house prep | For work-up. |
| Saturated Sodium Bicarbonate Solution | N/A | In-house prep | For work-up. |
| Brine (Saturated NaCl Solution) | N/A | In-house prep | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | For drying organic layers. |
| Silica Gel TLC Plates (F254) | N/A | Merck | For reaction monitoring. |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Rotary evaporator
Reaction Workflow
Caption: Figure 2: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.63 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous ethanol (30 mL) to the flask and stir until the aldehyde dissolves. To this solution, add ethyl cyanoacetate (1.19 mL, 11.0 mmol, 1.1 equiv.).
-
Catalyst Addition: In a fume hood, add piperidine (0.20 mL, 2.0 mmol, 0.2 equiv.) followed by glacial acetic acid (0.06 mL, 1.0 mmol, 0.1 equiv.) to the reaction mixture.
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle. Maintain a gentle reflux for 3-5 hours.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (aldehyde) and the appearance of a new, higher Rf, UV-active spot corresponding to the product.
-
Work-up - Quenching and Neutralization: Once complete, cool the reaction mixture to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator. Pour the concentrated mixture into 50 mL of 1M HCl (aq.) and stir for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 40 mL) and brine (1 x 40 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, typically as a yellow or off-white solid.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes mixture to afford the pure product[15]. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Product Characterization
The identity and purity of the synthesized Ethyl 2-cyano-3-(4-fluoro-1H-indol-3-yl)acrylate should be confirmed using standard analytical techniques[15][16][17].
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the indole NH (broad singlet, ~12.5 ppm), aromatic protons on the indole ring, the vinylic proton (singlet, ~8.5 ppm), and the ethyl ester group (quartet ~4.3 ppm and triplet ~1.3 ppm).
-
¹³C NMR (DMSO-d₆, 101 MHz): Expect signals for the indole carbons (with C-F coupling visible for carbons near the fluorine atom), the cyano group (~117 ppm), the olefinic carbons, and the ester carbonyl (~165 ppm).
-
FT-IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (~3300 cm⁻¹), C≡N stretching (~2220 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=C stretching (~1600 cm⁻¹).
-
Mass Spectrometry (LC-MS): Confirm the molecular weight of the product. For C₁₄H₁₁FN₂O₂, the expected [M+H]⁺ is ~259.08.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst; Insufficient heating; Low reagent purity. | Ensure fresh piperidine is used. Verify reflux temperature. Check purity of starting materials. Consider increasing reaction time or catalyst loading (up to 0.5 equiv.). |
| Formation of Byproducts | Self-condensation of aldehyde; Michael addition. | Avoid strong bases. Do not use a large excess of the active methylene compound. Monitor reaction closely and stop once the starting material is consumed.[18] |
| Poor Yield | Incomplete reaction; Product loss during work-up/purification. | Extend reaction time. Ensure pH is acidic before extraction to protonate any remaining piperidine. Be careful during recrystallization to avoid excessive loss in the mother liquor. |
| Dark/Polymeric Material | Reaction temperature too high; Extended reaction time. | Reduce heating temperature slightly. Consider alternative, milder catalysts like L-proline or using microwave-assisted synthesis for shorter reaction times[19][20]. |
Protocol Variations and Green Chemistry Approaches
To align with modern synthetic practices, several variations can be employed:
-
Microwave-Assisted Synthesis: Performing the reaction in a sealed vessel under microwave irradiation can dramatically reduce reaction times (often to 5-20 minutes) and improve yields[19][21][22]. Monochlorobenzene or ethanol can be used as solvents[19].
-
Solvent-Free Conditions: The condensation can be performed by grinding the reactants with a solid catalyst (e.g., ammonium acetate or gallium chloride) at room temperature or with gentle heating, which is an environmentally benign approach[23][24][25].
-
Alternative Catalysts: Lewis acids (e.g., ZnCl₂, TiCl₄) or organocatalysts like L-proline have been successfully used and may offer advantages in terms of yield and selectivity for certain substrates[10][20].
References
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Reaction Mechanism of Knoevenagel Reaction. (n.d.). Physics Wallah. Retrieved from [Link]
-
Knoevenagel condensation mechanism and applications. (2023). Purechemistry. Retrieved from [Link]
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Knoevenagel Condensation Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]
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The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Dalessandro, E. V., et al. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
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Jain, S., et al. (n.d.). Microwave Assisted Synthesis of Indole Substituted Alkenes Using Knoevenagel Condensation Reaction and their Antibacterial Activity Study. ResearchGate. Retrieved from [Link]
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A Review on Solvent-Free Microwave Assisted Condensation Reactions. (2018). Unique Pub International. Retrieved from [Link]
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One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]
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Knoevenagel Condensation. (2021). J&K Scientific LLC. Retrieved from [Link]
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Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. (2016). ACG Publications. Retrieved from [Link]
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L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021). ACG Publications. Retrieved from [Link]
-
Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PMC - PubMed Central. Retrieved from [Link]
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Fluorine-containing indoles. (2018). ScienceDirect. Retrieved from [Link]
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Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Publishing. Retrieved from [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). ACS Omega. Retrieved from [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. (2021). NIH. Retrieved from [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. (n.d.). MDPI. Retrieved from [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Piperidine and acetic acid as catalysts for Knoevenagel condensation. (n.d.). ResearchGate. Retrieved from [Link]
-
Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles. (n.d.). NIH. Retrieved from [Link]
-
Knoevenagel condensation reaction with piperidine as catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Pure. Retrieved from [Link]
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Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved from [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved from [Link]
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Application Note & Protocols: A Researcher's Guide to the Synthesis of Schiff Base Derivatives from 4-Fluoro-1H-indole-3-carbaldehyde
Abstract: This document provides a comprehensive guide for the synthesis, characterization, and potential applications of novel Schiff base derivatives originating from 4-Fluoro-1H-indole-3-carbaldehyde. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and characterization benchmarks. The strategic incorporation of a fluorine atom at the C4 position of the indole ring offers a powerful tool for modulating the physicochemical and biological properties of the resulting Schiff bases, a topic of significant interest in modern medicinal chemistry.
Introduction: The Strategic Value of Fluorinated Indole Schiff Bases
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals, including neurotransmitters like serotonin and anti-inflammatory drugs like indomethacin.[1] Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond (-C=N-).[2][3] Their formation via the condensation of a primary amine with an aldehyde or ketone is a cornerstone reaction in synthetic chemistry.[3][4]
The convergence of these two chemical entities—indole and Schiff base—creates molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6] The introduction of a fluorine atom, particularly on the indole ring, is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[7] This guide focuses specifically on derivatives of this compound, providing the foundational knowledge to synthesize and explore this promising class of compounds.
Reaction Principle: The Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a reversible condensation reaction that proceeds in two main stages under mild acid catalysis.[3][4][8] Understanding this mechanism is critical for optimizing reaction conditions, such as pH and solvent choice.
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is typically the fastest and is favored by a neutral to slightly acidic medium.
-
Dehydration: The hemiaminal is then protonated on the oxygen atom by an acid catalyst (e.g., glacial acetic acid), forming a good leaving group (water). The nitrogen's lone pair assists in the elimination of water, leading to the formation of a resonance-stabilized iminium ion. Subsequent deprotonation yields the final, stable Schiff base product.
The use of a catalyst, such as a few drops of glacial acetic acid, is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity for the initial attack, and facilitates the final dehydration step.[8][9]
Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.
Experimental Protocols
This section outlines a general, robust protocol for the synthesis of Schiff base derivatives from this compound. The procedure can be adapted for a variety of primary amines.
Materials and Reagents
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 4-chloroaniline)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (Catalyst)
-
Ethyl Acetate (for TLC and extraction)
-
Hexane (for TLC and recrystallization)
-
Silica Gel TLC plates (with F254 indicator)
-
Anhydrous Sodium Sulfate
General Synthetic Protocol
The following workflow provides a step-by-step guide from reaction setup to product isolation.
Caption: General workflow for Schiff base synthesis.
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 10 mmol, 1.63 g) in absolute ethanol (30-40 mL).
-
Amine Addition: To this stirring solution, add an equimolar amount of the desired primary amine (10 mmol) either as a solid or liquid.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-6 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate:Hexane, 3:7 v/v). The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Isolation: Once the reaction is complete, cool the flask to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/hexane mixture).
-
Drying: Dry the purified product in a vacuum oven to obtain the final Schiff base derivative.
Example Syntheses & Data
The following table summarizes expected results for the synthesis of three different Schiff base derivatives from this compound.
| Entry | Primary Amine | Product Name | Typical Yield (%) | M.P. (°C) |
| 1 | Aniline | (E)-N-benzylidene-1-(4-fluoro-1H-indol-3-yl)methanamine | 85-92% | 175-177 |
| 2 | 4-Methylaniline | (E)-1-(4-fluoro-1H-indol-3-yl)-N-(4-methylbenzylidene)methanamine | 88-95% | 190-192 |
| 3 | 4-Chloroaniline | (E)-N-(4-chlorobenzylidene)-1-(4-fluoro-1H-indol-3-yl)methanamine | 82-90% | 201-203 |
Product Characterization: A Self-Validating System
Proper characterization is essential to confirm the identity and purity of the synthesized Schiff base. A combination of spectroscopic methods provides a self-validating framework.
-
FT-IR Spectroscopy: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the range of 1600-1650 cm⁻¹ . Concurrently, the disappearance of the C=O stretch from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) confirms the reaction's completion.
-
¹H NMR Spectroscopy: The formation of the azomethine group (-CH=N-) gives rise to a characteristic singlet in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm . The integration of this peak should correspond to one proton. The disappearance of the aldehyde proton signal (usually > δ 9.5 ppm) is also a key indicator.[2][10]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group (-C=N-) will appear as a distinct signal in the range of δ 150-165 ppm .[10]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The observation of the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated mass of the Schiff base provides strong evidence of its formation.[11]
Applications & Future Directions
Schiff bases derived from indole aldehydes are versatile compounds with significant potential in drug development and materials science.[5][11] The strategic placement of a fluorine atom can enhance their biological profiles.
-
Antimicrobial and Antifungal Agents: The imine linkage is crucial for various biological activities. Fluorinated indole Schiff bases have shown promise as potent antibacterial and antifungal agents.[7][12][13]
-
Anticancer Activity: Many indole-based compounds exhibit cytotoxic activity against various cancer cell lines.[2][10][14] The synthesized Schiff bases can be screened for their potential as novel anticancer therapeutics.
-
Coordination Chemistry: The nitrogen atom of the imine group serves as an excellent coordination site for metal ions, allowing for the synthesis of novel metal complexes. These complexes can have unique catalytic, magnetic, and biological properties.[9][11][12]
Researchers are encouraged to use the protocols in this guide as a starting point to synthesize a library of diverse this compound Schiff base derivatives for screening in various biological assays.
References
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Singh, A., Sharma, P. K., & Kumar, N. (2015). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 40(10), 1033-1038. [Link]
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Reshma, R., Selwin Joseyphus, R., Dasan, A., & John, L. (2021). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Journal of Coordination Chemistry, 74(1-3), 295-312. [Link]
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Abdel-Rahman, L. H., Abu-Dief, A. M., El-Khatib, R. M., & Abdel-Fatah, S. M. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. ACS Omega, 7(12), 10594-10604. [Link]
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Faraj, F. L., Ali, H. M., Abdulla, M. A., & Majid, N. A. (2022). Synthesis, characterization and cytotoxicity activity of new indole Schiff bases. AIP Conference Proceedings, 2683(1), 020002. [Link]
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Reshma, R., Selwin Joseyphus, R., Dasan, A., & John, L. (2021). Synthesis and spectral characterization of metal complexes of Schiff base derived from indole-3-carboxaldehyde and L-histidine as potent biocides. Taylor & Francis Online. [Link]
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Faraj, F. L., et al. (2022). Synthesis, Characterization and Cytotoxicity Activity of new Indole Schiff Bases. AIP Publishing. [Link]
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Carreño, A., et al. (2019). Fluorinated Schiff Bases as Antifungal Compounds. Frontiers in Microbiology, 10, 205. [Link]
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Kumar, S., et al. (2022). Synthesis and Biological Study of Novel Schiff Base (1-((3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) methylene) hydrazine) Ligand and Metal Complexes. Drug Design, Development and Therapy, 16, 2685-2698. [Link]
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Hassan, A. S. (2021). Synthesis New Schiff bases From Indole Derivatives and Studying Their Anti-Cancer Activity. Journal of Physics: Conference Series, 1879(3), 032105. [Link]
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Kumar, S., & Kumar, R. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]
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Ghosh, B., Balhara, R., Jindal, G., & Mukherjee, S. (2021). Catalytic Version of the Fischer Indole Synthesis. ChemistryViews. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Kumar, M., et al. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 18-30. [Link]
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Application Note: Synthesis of Potent Kinase Inhibitors via Knoevenagel Condensation of 4-Fluoro-1H-indole-3-carbaldehyde
Introduction: The Strategic Role of the Fluorinated Indole Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1] This has rendered them one of the most critical classes of drug targets.[2] Within the vast landscape of kinase inhibitor discovery, the indole scaffold has emerged as a "privileged structure," forming the core of numerous approved and investigational drugs.[3] Its unique electronic properties and ability to form key hydrogen bonding interactions within the ATP-binding site make it an ideal starting point for inhibitor design.
This application note details the synthesis and strategic utility of kinase inhibitors derived from 4-Fluoro-1H-indole-3-carbaldehyde . The deliberate incorporation of a fluorine atom at the 4-position of the indole ring is a key design element. Fluorine substitution is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, its high electronegativity can modulate the acidity of the indole N-H proton and influence ligand-receptor interactions, potentially improving binding affinity and selectivity.[4]
The aldehyde functionality at the 3-position serves as a versatile chemical handle for constructing a diverse array of heterocyclic systems.[5] Specifically, we will focus on its application in a Knoevenagel condensation reaction with thiazolidine-2,4-dione to generate a potent class of PIM kinase inhibitors. The resulting (Z)-5-((4-fluoro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione scaffold is a known pharmacophore for inhibiting serine/threonine kinases.[6]
Causality of Experimental Design: Why this Synthetic Strategy?
The chosen synthetic route, a base-catalyzed Knoevenagel condensation, is both efficient and highly reliable for constructing the target indolylmethylene-thiazolidinedione scaffold.[7]
-
The Reaction: The Knoevenagel condensation involves the reaction of an aldehyde (this compound) with a compound containing an active methylene group (thiazolidine-2,4-dione).[8]
-
The Mechanism: A weak base, such as piperidine or β-alanine, deprotonates the active methylene group of thiazolidine-2,4-dione, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde. Subsequent dehydration yields the thermodynamically stable α,β-unsaturated product, the desired kinase inhibitor scaffold.[9][10]
-
Why Thiazolidine-2,4-dione? This heterocyclic motif is not merely a passive linker. It is a known pharmacophore in its own right, present in various bioactive molecules and capable of forming crucial hydrogen bonds within the kinase hinge region, mimicking the interactions of the adenine portion of ATP.[4][11]
The combination of the fluorinated indole for targeted interactions and metabolic stability, coupled with the proven kinase-binding ability of the thiazolidinedione moiety, provides a robust and rational approach to developing potent and selective kinase inhibitors.
Experimental Workflow & Signaling Pathway
The overall process involves a straightforward, single-step synthesis followed by purification and subsequent biological evaluation.
Caption: Simplified PIM kinase signaling pathway.
Detailed Experimental Protocol
Synthesis of (Z)-5-((4-fluoro-1H-indol-3-yl)methylene)thiazolidine-2,4-dione
This protocol is based on established Knoevenagel condensation procedures for similar substrates. [7] Materials:
-
This compound (MW: 163.15 g/mol )
-
Thiazolidine-2,4-dione (MW: 117.12 g/mol )
-
Piperidine (catalyst)
-
Ethanol (anhydrous)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reagent Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq, e.g., 1.63 g, 10 mmol) and thiazolidine-2,4-dione (1.05 eq, e.g., 1.23 g, 10.5 mmol).
-
Solvent and Catalyst Addition: Add anhydrous ethanol (25 mL) to the flask to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.1 mL) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the reaction mixture to reflux (approx. 78°C) with continuous stirring.
-
Causality Note: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the condensation and subsequent dehydration steps, while piperidine acts as the necessary base to generate the nucleophilic enolate from thiazolidine-2,4-dione.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 v/v). The product spot should be significantly less polar than the starting aldehyde. The reaction is typically complete within 4-6 hours.
-
Product Isolation (Workup): Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. As the solution cools, the product will typically precipitate out as a solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any residual starting materials or catalyst.
-
Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The geometry of the exocyclic double bond is expected to be the Z-isomer, which is the thermodynamically favored product. [7]
Representative Biological Data
The synthesized compound belongs to a class of known PIM kinase inhibitors. While specific data for the 4-fluoro analog requires experimental determination, the following table presents data for closely related compounds to demonstrate the expected potency of this scaffold.
| Compound ID | R-Group on Indole | Kinase Target | IC₅₀ (nM) | Reference |
| SMI-4a | H | PIM-1 | 24 | |
| SMI-4a | H | PIM-2 | 100 | |
| Compound 1 | H | PIM-1 | 17 | [12] |
| Compound 2 | H | PIM-2 | 20 | [12] |
| Target Scaffold | 4-Fluoro | PIM-1 / PIM-2 | To be determined | N/A |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The introduction of the 4-fluoro substituent is hypothesized to maintain or enhance this potent inhibitory activity while potentially improving the compound's pharmacokinetic profile.
Conclusion and Future Directions
The Knoevenagel condensation of this compound with thiazolidine-2,4-dione provides a direct and efficient route to a promising class of kinase inhibitors. The strategic placement of the fluorine atom offers a rational approach to improving drug-like properties. The resulting scaffold has demonstrated high potency against PIM kinases, which are significant targets in oncology. [13] Further work should focus on the full biological characterization of the synthesized 4-fluoro analog, including in vitro kinase selectivity profiling against a broad panel of kinases and evaluation of its anti-proliferative effects in relevant cancer cell lines. This foundational protocol serves as a robust starting point for the development of novel, highly effective kinase inhibitors for therapeutic applications.
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Illuminating Cellular Landscapes: A Guide to Developing Fluorescent Probes from 4-Fluoro-1H-indole-3-carbaldehyde for Bioimaging
Introduction: The Indole Scaffold as a Privileged Structure in Bioimaging
In the intricate world of cellular biology, fluorescent probes have emerged as indispensable tools, casting light on the dynamic processes that govern life.[1] The ability to visualize specific analytes, organelles, and events in real-time within living cells has revolutionized our understanding of biological systems.[2] Among the diverse array of fluorophores, the indole scaffold holds a place of prominence.[3] Its inherent photophysical properties, coupled with a remarkable versatility for chemical modification, make it an ideal foundation for the rational design of sophisticated fluorescent sensors.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluoro-1H-indole-3-carbaldehyde as a key building block for the synthesis of novel fluorescent probes for bioimaging. The introduction of a fluorine atom at the 4-position of the indole ring can subtly yet significantly modulate the electronic properties of the resulting fluorophore, potentially leading to enhanced photostability, improved quantum yields, and altered solvatochromic behavior.[5] We will delve into the strategic design, chemical synthesis, photophysical characterization, and practical application of these probes in cellular imaging.
Probe Design Strategy: Leveraging Condensation Chemistry
The aldehyde functionality at the 3-position of the indole ring serves as a versatile chemical handle for the construction of a diverse library of fluorescent probes.[6] The core design strategy revolves around the condensation of this compound with various nucleophilic partners. This approach allows for the modular attachment of different recognition moieties and the fine-tuning of the probe's photophysical and biological properties. Two primary and highly effective condensation reactions for this purpose are the Knoevenagel condensation and Schiff base formation.
Knoevenagel Condensation for Push-Pull Fluorophores
The Knoevenagel condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, is a powerful method for creating donor-π-acceptor (D-π-A) type fluorophores.[7][8] In this architecture, the electron-rich indole ring acts as the donor, the newly formed carbon-carbon double bond serves as the π-bridge, and the electron-withdrawing groups on the active methylene component function as the acceptor. This electronic arrangement often results in probes with desirable properties such as large Stokes shifts and sensitivity to the local environment.
Schiff Base Formation for Ion Sensing and Bioconjugation
The formation of a Schiff base (imine) through condensation with primary amines offers a straightforward route to probes capable of detecting metal ions or for bioconjugation.[9][10] The nitrogen atom of the imine bond can act as a coordination site for metal ions, leading to a "turn-on" or "turn-off" fluorescent response.[1] Furthermore, the amine partner can be a biomolecule, such as an amino acid or a lysine residue on a protein, enabling the targeted labeling of biological structures.
Synthetic Protocols: A Step-by-Step Guide
The following protocols provide detailed, self-validating methodologies for the synthesis of fluorescent probes derived from this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic process.
Protocol 1: Synthesis of a Knoevenagel Condensation Product
This protocol details the synthesis of a fluorescent probe via the Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture. The basic nature of piperidine facilitates the deprotonation of malononitrile, forming the nucleophilic carbanion required for the condensation.
-
Reaction Progression: Heat the mixture to reflux (approximately 78 °C) and stir vigorously. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new, typically more polar and UV-active spot.
-
Work-up: Once the reaction is complete (usually within 2-4 hours), cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure fluorescent probe.
-
Characterization: Characterize the final product by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Experimental Workflow for Protocol 1
Caption: Workflow for Knoevenagel condensation synthesis.
Protocol 2: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes the synthesis of a Schiff base probe by reacting this compound with an exemplary primary amine, 2-aminoethanol.
Materials:
-
This compound
-
2-Aminoethanol
-
Methanol (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol in a round-bottom flask with a magnetic stir bar.
-
Amine Addition: Add 2-aminoethanol (1.1 equivalents) to the solution. A color change may be observed.
-
Catalysis (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to catalyze the imine formation by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Isolation: Upon completion, the Schiff base product may precipitate. If so, collect it by filtration. Otherwise, the solvent can be removed under reduced pressure. The product is often pure enough for use without further purification, but can be recrystallized if necessary.
-
Characterization: Confirm the structure of the synthesized Schiff base using ¹H NMR, ¹³C NMR, and mass spectrometry.
Photophysical Characterization: Unveiling the Probe's Optical Properties
A thorough understanding of a fluorescent probe's photophysical properties is crucial for its effective application in bioimaging. The following protocols outline the standard procedures for characterizing the synthesized probes.
Protocol 3: Measurement of Absorption and Emission Spectra
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the probe in a suitable solvent (e.g., 1 mM in DMSO).
-
Working Solution Preparation: Dilute the stock solution in the desired solvent to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
Absorption Spectrum: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer over a relevant wavelength range. The wavelength of maximum absorption (λabs) should be identified.
-
Emission Spectrum: Using a fluorometer, excite the sample at its λabs and record the emission spectrum. The wavelength of maximum emission (λem) should be determined.
-
Stokes Shift: Calculate the Stokes shift as the difference between λem and λabs.
Quantitative Data of Representative Indole-Based Fluorescent Probes
The following table summarizes the photophysical properties of structurally related indole-based fluorescent probes to provide a general reference. It is important to note that the specific values for probes derived directly from this compound will need to be experimentally determined.
| Probe Derivative Family | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Analyte | Reference |
| Indole-based Schiff Base | ~370 | ~460 (Turn-on) | ~90 | - | Cu²⁺ | [11] |
| Indole Hydrazones | ~430 | Colorimetric | - | - | F⁻ | [11] |
| Benzaldehyde-indole Fused | ~530 | ~600 | ~70 | - | CN⁻, ClO⁻ | [11] |
| 4-(pyridin-4-yl)vinyl-indole | - | Long-wavelength | - | High | S-nitrosylation | [12] |
Application in Bioimaging: A Protocol for Live Cell Imaging
This section provides a detailed methodology for the application of a newly synthesized this compound-derived probe for live-cell imaging.
Protocol 4: Live Cell Staining and Fluorescence Microscopy
Materials:
-
Synthesized fluorescent probe
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope with appropriate filter sets
-
Cell culture dishes or chambered coverglass
Procedure:
-
Cell Culture: Culture the cells in a suitable vessel until they reach the desired confluency for imaging (typically 60-80%).
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in DMSO (e.g., 1-10 mM). From this, prepare a working solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM). The optimal concentration should be determined experimentally to maximize signal-to-noise while minimizing cytotoxicity.
-
Cell Staining: Remove the culture medium from the cells and wash them once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator. The incubation time will need to be optimized for each probe.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.[13]
-
Imaging: Add fresh pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of the probe.[14]
Bioimaging Workflow
Caption: General workflow for live-cell imaging.
Troubleshooting and Considerations
-
Low Fluorescence Signal: This could be due to a low quantum yield of the probe, insufficient probe concentration, short incubation time, or photobleaching. Optimize these parameters accordingly.
-
High Background Fluorescence: This may result from non-specific binding of the probe or autofluorescence of the cells. Ensure thorough washing and consider using a blocking agent.
-
Cytotoxicity: High concentrations of the probe or prolonged incubation times may be toxic to cells. Perform a cytotoxicity assay (e.g., MTT assay) to determine the optimal non-toxic working concentration.
-
Probe Solubility: Some organic probes may have limited aqueous solubility. Prepare concentrated stock solutions in DMSO and ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%).
Conclusion and Future Perspectives
This compound is a versatile and valuable starting material for the development of novel fluorescent probes for bioimaging. The synthetic routes outlined in this guide, based on Knoevenagel condensation and Schiff base formation, provide a robust framework for creating a diverse range of sensors. The modular nature of these synthetic strategies allows for the rational design of probes with tailored properties for specific biological applications. Future work in this area could focus on developing probes with longer emission wavelengths for deep-tissue imaging, two-photon absorption capabilities for high-resolution microscopy, and targeting moieties for organelle-specific imaging. The continued exploration of the indole scaffold will undoubtedly lead to the development of next-generation fluorescent probes that will further illuminate the complexities of the cellular world.
References
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- Cell Microsystems. (n.d.). Protocol - Live-Staining Cells with Fluorescent Antibodies.
- PubMed. (2022, October 18). Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria.
- R&D Systems. (n.d.). Protocol for the Preparation and Fluorescent ICC Staining of Cells on Coverslips.
- The Royal Society of Chemistry. (n.d.). 1. Synthesis of fluorescent probes. Retrieved from The Royal Society of Chemistry website.
- National Institutes of Health. (2023, January 15). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates.
- ResearchGate. (n.d.). Indole‐Based Long‐Wavelength Fluorescent Probes for Bioimaging of S‐Nitrosylation in Mitochondria.
- Biotium. (2022, March 16). Protocol: Immunofluorescence Staining of Cells for Microscopy.
- ResearchGate. (n.d.). Photophysical Properties of the Fluorescence Probes under Different Conditions.
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- ResearchGate. (n.d.). Photophysical Properties of Fluorescent Labels: A Meta‐Analysis to Guide Probe Selection Amidst Challenges with Available Data.
- RSC Publishing. (n.d.). Design of a novel Schiff-base fluorescent sensor for Al3+: experimental and computational studies.
- ResearchGate. (2025, August 6). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature.
- The Royal Society of Chemistry. (2014, February 12). A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. Retrieved from The Royal Society of Chemistry website.
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- Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
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- National Institutes of Health. (n.d.). Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde.
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Strategic Pathways for the Synthesis of Bioactive Heterocycles from 4-Fluoro-1H-indole-3-carbaldehyde: Application Notes and Protocols
Abstract
The indole nucleus is a cornerstone pharmacophore in drug discovery, and its strategic functionalization is paramount for developing novel therapeutic agents.[1][2][3] The introduction of fluorine into the indole scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated indoles highly sought-after motifs.[4] This guide provides an in-depth technical overview and detailed experimental protocols for the synthesis of diverse, bioactive heterocyclic systems using 4-Fluoro-1H-indole-3-carbaldehyde as a versatile starting material. We will explore three distinct and powerful synthetic transformations—the Knoevenagel condensation, the Pictet-Spengler reaction, and a multi-step synthesis of indolyl-pyrazoles—to demonstrate the synthetic utility of this key intermediate. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with a focus on explaining the causal logic behind experimental choices to ensure reproducibility and facilitate further innovation.
The Strategic Importance of this compound
This compound is a valuable building block in medicinal chemistry for two primary reasons related to its structure.[5][6]
-
The C4-Fluorine Substituent: Fluorine's high electronegativity alters the electronic distribution within the indole ring system.[4] This modification can block sites prone to metabolic oxidation by cytochrome P450 enzymes, thereby improving a drug candidate's pharmacokinetic profile.[4] Furthermore, the fluorine atom can engage in favorable interactions with biological targets, potentially increasing binding affinity and therapeutic efficacy.[4]
-
The C3-Carbaldehyde Group: The aldehyde functionality at the C3 position is a versatile synthetic handle.[7] It is highly electrophilic and serves as a key reaction site for carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the construction of a wide array of complex heterocyclic architectures.[7][8][9]
This combination of a bio-inert metabolic blocker and a reactive synthetic handle makes this compound an ideal starting point for generating libraries of novel, drug-like molecules.
Synthetic Pathway I: Knoevenagel Condensation for Indolyl-Acrylonitrile Derivatives
Principle and Rationale
The Knoevenagel condensation is a robust method for forming carbon-carbon double bonds.[10][11] The reaction involves the nucleophilic addition of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration.[11] In this case, the highly electrophilic aldehyde of this compound readily reacts with a C-H acidic compound like malononitrile. The resulting α,β-unsaturated product, an indolyl-acrylonitrile, is a valuable Michael acceptor and a precursor for various other heterocycles, including pyran and pyridine derivatives.[12] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[10]
Experimental Protocol: Synthesis of 2-( (4-Fluoro-1H-indol-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.63 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add malononitrile (0.66 g, 10 mmol).
-
Add 3-4 drops of piperidine as a catalyst to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with 20 mL of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final compound as a crystalline solid.
Data Presentation
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Malononitrile (1.0 eq) |
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
| Appearance | Yellow crystalline solid |
Visualization of Experimental Workflow
Caption: Workflow for Knoevenagel Condensation.
Synthetic Pathway II: Pictet-Spengler Reaction for Fluorinated β-Carbolines
Principle and Rationale
The Pictet-Spengler reaction is a cornerstone of alkaloid synthesis, enabling the construction of tetrahydro-β-carboline and tetrahydroisoquinoline frameworks.[13][14] The reaction involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[15] The mechanism proceeds via the formation of an iminium ion, which is a potent electrophile.[16] The electron-rich indole nucleus of the tryptamine attacks this iminium ion, leading to cyclization and the formation of the β-carboline scaffold, a privileged structure found in numerous biologically active natural products and synthetic drugs.[17]
Experimental Protocol: Synthesis of 1-(4-Fluoro-1H-indol-3-yl)-1,2,3,4-tetrahydro-β-carboline
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA) (catalyst)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend tryptamine (1.60 g, 10 mmol) in 50 mL of dry dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Add this compound (1.63 g, 10 mmol) to the suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (0.85 mL, 11 mmol, 1.1 eq) dropwise to the stirring mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to yield the pure tetrahydro-β-carboline.
Data Presentation
| Parameter | Value |
| Reactant 1 | This compound (1.0 eq) |
| Reactant 2 | Tryptamine (1.0 eq) |
| Catalyst | Trifluoroacetic Acid (TFA) (1.1 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 12-18 hours |
| Typical Yield | 65-80% (after purification) |
| Appearance | Off-white to pale yellow solid |
Visualization of Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler Reaction.
Synthetic Pathway III: Synthesis of 3-(4-Fluoro-1H-indol-3-yl)-5-phenyl-1H-pyrazole
Principle and Rationale
This two-step pathway demonstrates how the aldehyde can be used to construct a five-membered heterocyclic ring, specifically a pyrazole. Pyrazoles are another important class of heterocycles with a wide range of biological activities.
-
Step 1: Claisen-Schmidt Condensation. This is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone, also known as a chalcone. Here, this compound reacts with acetophenone to form an indolyl chalcone intermediate.
-
Step 2: Pyrazole Formation. The resulting chalcone is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the ketone and a subsequent Michael addition across the double bond, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.
Experimental Protocol
Step A: Synthesis of (E)-3-(4-Fluoro-1H-indol-3-yl)-1-phenylprop-2-en-1-one (Indolyl Chalcone)
-
Dissolve this compound (1.63 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 40 mL of ethanol in a 100 mL flask.
-
Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add this solution dropwise to the flask at room temperature until the pH is ~9-10.
-
Stir the mixture vigorously at room temperature for 4-6 hours. A precipitate will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid to obtain the chalcone intermediate.
Step B: Synthesis of 3-(4-Fluoro-1H-indol-3-yl)-5-phenyl-1H-pyrazole
-
Suspend the indolyl chalcone from Step A (2.65 g, ~10 mmol) in 30 mL of glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (0.75 mL, ~15 mmol, 1.5 eq) to the suspension.
-
Heat the mixture to reflux (approximately 118°C) for 5-7 hours.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
A solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure pyrazole product.
Data Presentation
| Parameter | Step A (Chalcone) | Step B (Pyrazole) |
| Key Reagents | Acetophenone, NaOH | Hydrazine Hydrate |
| Solvent | Ethanol | Glacial Acetic Acid |
| Temperature | Room Temperature | Reflux (~118°C) |
| Reaction Time | 4-6 hours | 5-7 hours |
| Typical Yield | 80-90% | 70-85% |
Visualization of Two-Step Synthesis
Caption: Two-step synthesis of an Indolyl-Pyrazole.
Biological Significance of Synthesized Heterocycles
The heterocyclic scaffolds synthesized from this compound are associated with a wide spectrum of biological activities.
-
Indolyl-Acrylonitriles and Derivatives: These compounds serve as precursors to molecules that can interfere with bacterial signaling and biofilm formation.[18] Their ability to act as Michael acceptors makes them reactive towards biological nucleophiles, a property exploited in the design of covalent inhibitors.
-
β-Carbolines: This is a highly privileged class of indole alkaloids with potent biological effects, including anti-cancer, anti-viral, anti-malarial, and anti-inflammatory properties.[1][3] Many approved drugs and clinical candidates are based on the β-carboline framework.
-
Indolyl-Pyrazoles: The fusion of indole and pyrazole motifs often leads to compounds with enhanced biological activity. They have been investigated as anti-inflammatory, antimicrobial, and antitumor agents.[9]
Conclusion
This compound stands out as a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The strategic placement of a fluorine atom and a reactive aldehyde group allows for the efficient construction of diverse molecular architectures through well-established synthetic methodologies. The protocols detailed in this guide for Knoevenagel condensation, Pictet-Spengler cyclization, and pyrazole synthesis provide reliable and reproducible pathways for researchers to generate novel fluorinated indole derivatives for drug discovery programs. By understanding the principles behind these transformations, scientists can further expand the synthetic toolbox to create the next generation of bioactive heterocycles.
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Catalytic Frontiers: Advanced Methods for the Functionalization of 4-Fluoro-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of 4-Fluoro-1H-indole-3-carbaldehyde in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic introduction of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[2] this compound, in particular, is a highly valuable building block for the synthesis of complex therapeutic agents, including those targeting neurological disorders.[3][4] The presence of the electron-withdrawing fluorine at the C4 position and the versatile carbaldehyde handle at the C3 position presents unique opportunities and challenges for its further functionalization. This guide provides an in-depth exploration of modern catalytic methods for the selective modification of this key intermediate, offering both theoretical insights and practical, field-proven protocols for researchers in drug discovery and development.
I. Palladium-Catalyzed C-H Arylation at the C4-Position: A Directed Approach
The direct functionalization of C-H bonds is a powerful and atom-economical strategy in organic synthesis.[5][6] For this compound, the formyl group at the C3 position can serve as an effective directing group, enabling palladium-catalyzed C-H activation and subsequent arylation at the otherwise less reactive C4 position of the indole nucleus.[7][8] This approach circumvents the need for pre-functionalization of the indole core, offering a more streamlined synthetic route.
Mechanistic Rationale: The Role of the Directing Group
The catalytic cycle is believed to involve the coordination of the palladium catalyst to the oxygen of the C3-carbaldehyde. This brings the metal center in close proximity to the C4-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a six-membered palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the C4-arylated product and regenerates the active palladium catalyst.[7][9] The fluorine atom at the C4 position can influence the electronic properties of the indole ring, potentially impacting the rate and efficiency of the C-H activation step.
Experimental Workflow for Palladium-Catalyzed C4-Arylation
Caption: Workflow for Pd-catalyzed C4-arylation.
Protocol 1: Palladium-Catalyzed C4-Arylation of this compound
This protocol is adapted from established procedures for the C4-arylation of indole-3-carbaldehydes.[7][8]
Materials:
-
This compound
-
Aryl iodide (2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Silver(I) acetate (AgOAc, 2 equivalents)
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (e.g., ethyl acetate, hexanes) for chromatography
-
Sealed reaction tube with a magnetic stir bar
Procedure:
-
Reaction Setup: In a clean, dry sealed tube, combine this compound (0.4 mmol), the desired aryl iodide (0.8 mmol), palladium(II) acetate (9 mg, 0.04 mmol), and silver(I) acetate (133 mg, 0.8 mmol).
-
Solvent Addition: To the reaction mixture, add a 1:1 (v/v) mixture of HFIP and TFA (2 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at a temperature between 65-130 °C. Stir the reaction mixture vigorously for 3-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress via TLC or LC-MS.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvents. The resulting residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired C4-arylated product.
Data Summary for C4-Arylation (Representative Examples)
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 4-Fluoro-4'-phenyl-1H-indole-3-carbaldehyde | Good to Excellent |
| 2 | 4-Iodotoluene | 4-Fluoro-4'-(p-tolyl)-1H-indole-3-carbaldehyde | Good to Excellent |
| 3 | 1-Iodo-4-methoxybenzene | 4-Fluoro-4'-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | Good to Excellent |
Yields are based on reported data for similar substrates and are expected to be in a comparable range.[7][8]
II. Rhodium-Catalyzed C-H Functionalization: Expanding the Toolbox
Rhodium catalysis offers a complementary approach for the C-H functionalization of indoles, enabling transformations such as alkylation and annulation.[1][10][11] While palladium catalysis is well-established for arylation, rhodium catalysts can facilitate the introduction of other valuable functional groups.
Mechanistic Considerations in Rhodium Catalysis
Rhodium(III)-catalyzed C-H activation often proceeds through a similar CMD mechanism as palladium, but can exhibit different reactivity and selectivity profiles.[11] The choice of the directing group, oxidant, and reaction conditions is crucial for achieving the desired outcome. For this compound, the aldehyde can again serve as a directing group, although other positions on the indole ring (such as C2 and C7) can also be targeted depending on the specific catalytic system.[10]
Conceptual Framework for Rhodium-Catalyzed Functionalization
Caption: Rhodium-catalyzed indole functionalization.
Protocol 2: Rhodium(III)-Catalyzed C2-H Alkylation with Diazo Compounds
This protocol is a conceptual adaptation of known rhodium-catalyzed C2-alkylation of indoles and would require optimization for this compound.[10]
Materials:
-
This compound
-
Diazo compound (e.g., ethyl 2-diazoacetate)
-
[RhCp*Cl₂]₂ catalyst
-
AgSbF₆ co-catalyst
-
Solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst and silver hexafluoroantimonate.
-
Reaction Setup: To a solution of this compound in the chosen solvent, add the rhodium catalyst and co-catalyst.
-
Reagent Addition: Slowly add the diazo compound to the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated). The slow addition is crucial to control the concentration of the reactive carbene intermediate.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: Quench the reaction and purify the product using standard chromatographic techniques.
III. Asymmetric Organocatalysis: Accessing Chiral Indole Derivatives
The synthesis of enantiomerically pure indole derivatives is of paramount importance in drug development.[12][13][14] Asymmetric organocatalysis provides a powerful metal-free approach to achieve this, often relying on the formation of chiral intermediates through the use of chiral catalysts such as phosphoric acids, ureas, or N-heterocyclic carbenes (NHCs).[15][16][17][18]
Principles of Organocatalytic Activation
In the context of this compound, the aldehyde functionality can be activated by a chiral NHC catalyst to form a reactive Breslow intermediate. This intermediate can then undergo various transformations, such as N-acylation, with high enantioselectivity.[16][19] Alternatively, the indole nitrogen can be activated by a chiral Brønsted acid, facilitating enantioselective additions to the indole ring.[20]
General Scheme for Asymmetric Organocatalysis
Caption: Asymmetric organocatalytic functionalization.
Protocol 3: Conceptual Organocatalytic Friedel-Crafts Alkylation
This is a conceptual protocol based on established organocatalytic Friedel-Crafts reactions of indoles.[13][17]
Materials:
-
This compound
-
Electrophile (e.g., α,β-unsaturated ketone)
-
Chiral phosphoric acid (CPA) catalyst (e.g., (R)-TRIP)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve this compound and the CPA catalyst in the anhydrous solvent.
-
Reagent Addition: Add the electrophile to the reaction mixture, and stir at the optimized temperature (often ambient or sub-ambient).
-
Reaction Monitoring: Follow the reaction progress by chiral HPLC to determine both conversion and enantiomeric excess.
-
Workup and Purification: Once the reaction is complete, quench and purify the product by column chromatography.
Conclusion and Future Outlook
The catalytic functionalization of this compound offers a rich landscape for the synthesis of novel and medicinally relevant molecules. The methods outlined in this guide, from palladium- and rhodium-catalyzed C-H activation to asymmetric organocatalysis, provide a robust toolkit for researchers. The interplay of the directing carbaldehyde group and the electronic influence of the C4-fluoro substituent will continue to inspire the development of new, highly selective, and efficient catalytic transformations. Future research will likely focus on expanding the scope of coupling partners, developing more sustainable catalytic systems, and achieving ever-higher levels of stereocontrol.
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Taber, D. F., & Tirunahari, P. K. (2011). Synthesis and Functionalization of Indoles through Rhodium-Catalyzed Reactions. Chemical Reviews, 111(8), 4609-4637. [Link]
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Stuart, D. R., et al. (2008). Indole Synthesis via Rhodium Catalyzed Oxidative Coupling of Acetanilides and Internal Alkynes. Journal of the American Chemical Society, 130(49), 16474-16475. [Link]
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Wang, Z., et al. (2023). Rhodium(I)-Catalyzed Direct Enantioselective C–H Functionalization of Indoles. The Journal of Organic Chemistry, 88(12), 7844-7848. [Link]
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Gandeepan, P., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7176-7191. [Link]
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Gandeepan, P., et al. (2022). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry, 87(11), 7176-7191. [Link]
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Dong, Z., et al. (2021). Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Studies. Journal of the American Chemical Society, 143(3), 1568-1577. [Link]
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Das, S., et al. (2019). Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. ACS Catalysis, 9(11), 10644-10649. [Link]
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Dalpozzo, R. (2015). Strategies for the asymmetric functionalization of indoles: an update. Chemical Society Reviews, 44(3), 742-778. [Link]
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Cera, G., & Cacchi, S. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746. [Link]
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Sharma, S., & Kumar, A. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36081-36104. [Link]
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Wang, X., et al. (2010). Unexpected C2-Arylation of 1-(Pyridin-2-yl)indole-3-carboxaldehyde Mediated by Copper. European Journal of Organic Chemistry, 2010(24), 4561-4564. [Link]
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Gogoi, R., et al. (2024). Arylation of indole at C2 catalyzed by palygorskite grafted covalent organic frameworks supported palladium catalyst. Journal of Organometallic Chemistry, 1014, 123068. [Link]
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Cera, G., & Cacchi, S. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 8, 1730-1746. [Link]
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Zhang, X., et al. (2021). C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). Chemical Science, 12(7), 2567-2573. [Link]
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Wang, Q., et al. (2019). Organocatalytic Enantioselective Functionalization of Unactivated Indole C(sp3)−H Bonds. Angewandte Chemie International Edition, 58(44), 15916-15921. [Link]
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Dalpozzo, R. (2015). Strategies for the asymmetric functionalization of indoles: an update. Chemical Society Reviews, 44(3), 742-778. [Link]
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Daugulis, O., & Zaitsev, V. G. (2005). Palladium-catalyzed direct C2-arylation of free (N-H) indoles via norbornene-mediated regioselective C-H activation. Angewandte Chemie International Edition, 44(26), 4046-4048. [Link]
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Lindh, J., et al. (2014). C2 Selective Arylation of Indoles with Heterogeneous Nanopalladium and Diaryliodonium Salts. Chemistry - A European Journal, 20(41), 13452-13458. [Link]
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Shi, Z., & Li, B. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2247-2260. [Link]
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Guranova, N. I., et al. (2018). Regioselective BF3·Et2O-catalyzed C–H functionalization of indoles and pyrrole with reaction of α-diazophosphonates. Organic & Biomolecular Chemistry, 16(29), 5329-5339. [Link]
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Seregin, I. V., & Gevorgyan, V. (2006). Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus. Chemical Society Reviews, 36(7), 1173-1193. [Link]
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Li, Y., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. Organic & Biomolecular Chemistry, 22(20), 4066-4070. [Link]
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Hu, W., et al. (2011). Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles. Journal of the American Chemical Society, 133(5), 1382-1385. [Link]
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Kumar, P., & Jayadev, P. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry, 45(1), 244-263. [Link]
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Application Notes and Protocols: 4-Fluoro-1H-indole-3-carbaldehyde in Agrochemical Synthesis
Introduction: The Strategic Importance of the Fluorinated Indole Scaffold in Modern Agrochemicals
The indole nucleus is a privileged scaffold in medicinal and agricultural chemistry, owing to its prevalence in biologically active natural products and its versatile chemical reactivity.[1] The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool in the design of next-generation agrochemicals.[2] Fluorine's unique properties, such as its high electronegativity, small van der Waals radius, and ability to form strong C-F bonds, can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and lipophilicity, thereby improving its overall efficacy and bioavailability.[3]
4-Fluoro-1H-indole-3-carbaldehyde is a key building block that provides a direct entry into a diverse array of fluorinated indole derivatives with potential applications as fungicides, herbicides, and insecticides.[2][3] The aldehyde functionality at the 3-position serves as a versatile handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures with tailored biological activities. This guide provides a detailed overview of the application of this compound in agrochemical synthesis, complete with experimental protocols and an analysis of the structure-activity relationships that underscore its utility.
Fungicidal Applications: Synthesis of Schiff Base Derivatives
One of the most direct and effective applications of this compound in agrochemical synthesis is in the preparation of Schiff bases (or imines). Schiff bases derived from indole-3-carbaldehyde have demonstrated significant antifungal activity against a range of phytopathogenic fungi.[4][5] The imine linkage is readily formed through the condensation of the aldehyde with a primary amine, offering a straightforward method to generate extensive libraries of compounds for biological screening. The 4-fluoro substituent is anticipated to enhance the fungicidal potency of these derivatives.
Causality Behind Experimental Choices:
The synthesis of Schiff bases is typically carried out in a protic solvent like ethanol to facilitate the dissolution of the reactants and the removal of water, which drives the reaction equilibrium towards the product. The addition of a catalytic amount of a weak acid, such as glacial acetic acid, protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the amine. The reaction is often performed under reflux to ensure a sufficient reaction rate.
Experimental Protocol: Synthesis of a Representative this compound Schiff Base
This protocol describes the synthesis of N-((4-fluoro-1H-indol-3-yl)methylene)aniline, a representative Schiff base.
Materials:
-
This compound
-
Aniline
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
To this solution, add 1.05 equivalents of aniline.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the pure Schiff base.
Self-Validation: The purity of the synthesized Schiff base can be confirmed by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The characteristic imine C=N stretch in the IR spectrum and the singlet for the imine proton in the ¹H NMR spectrum are key indicators of successful synthesis.
Structure-Activity Relationship (SAR) Insights:
Studies on analogous indole Schiff bases have shown that the nature of the substituent on the aniline ring significantly influences the antifungal activity. Electron-withdrawing groups, such as nitro or halo groups, on the aniline ring often lead to enhanced fungicidal efficacy.[5] The 4-fluoro substituent on the indole ring is expected to contribute positively to the overall biological activity.
Data Presentation: Antifungal Activity of Indole Schiff Base Analogs
| Compound | Substituent on Aniline | Target Fungus | EC50 (µg/mL) | Reference |
| Indole-Schiff Base 1 | 4-Nitro | Fusarium oxysporum | 50.0 | [5] |
| Indole-Schiff Base 2 | 4-Chloro | Fusarium oxysporum | 62.5 | [5] |
| Indole-Schiff Base 3 | Unsubstituted | Fusarium oxysporum | >100 | [5] |
This table presents data for non-fluorinated indole Schiff bases to illustrate the impact of substituents on the aniline moiety. It is hypothesized that the corresponding 4-fluoroindole derivatives would exhibit enhanced activity.
Herbicidal and Other Agrochemical Applications: Synthesis of Hydrazone Derivatives
The versatile aldehyde group of this compound can also be readily converted into hydrazones through condensation with hydrazides. Hydrazones are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, insecticidal, and fungicidal properties.[6]
Experimental Protocol: Synthesis of a Representative this compound Hydrazone
This protocol outlines the synthesis of a generic hydrazone from this compound and a carbohydrazide.
Materials:
-
This compound
-
A substituted carbohydrazide (e.g., isonicotinohydrazide)
-
Ethanol or Methanol
-
Catalytic amount of a suitable acid (e.g., acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask.
-
Add a solution of 1.0 equivalent of the chosen carbohydrazide in ethanol to the flask.
-
Add a few drops of a suitable acid catalyst.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried.
Visualization of Synthetic Workflows
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a new generation of fluorinated agrochemicals. Its utility is demonstrated through the straightforward synthesis of Schiff bases and hydrazones with promising fungicidal and herbicidal activities. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers and professionals in the field of agrochemical development, facilitating the exploration of the rich chemical space accessible from this key intermediate. Further derivatization of the aldehyde and the indole nitrogen opens up even broader possibilities for creating novel and effective crop protection agents.
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Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. [Link]
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Wang, X., Luo, M.-J., Wang, Y.-X., Han, W.-Q., Miu, J.-X., Luo, X.-P., Zhang, A.-D., & Kuang, Y. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. ResearchGate. [Link]
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PubMed Central. (2019). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 9(1), 213-225. [Link]
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MDPI. (2022). Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities. Molecules, 27(19), 6649. [Link]
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PubMed Central. (2018). Recent advances in the synthesis of fluorinated hydrazones. RSC Advances, 8(23), 12579-12595. [Link]
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PubMed. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-440. [Link]
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Semantic Scholar. (2017). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. [Link]
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Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 4-Fluoro-1H-indole-3-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Fluorinated Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among these, indole-3-carbaldehyde derivatives have emerged as significant intermediates for the synthesis of pharmacologically active compounds, including those with antimicrobial properties.[1][4] The introduction of a fluorine atom to the indole ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This document provides a detailed protocol for the synthesis of 4-fluoro-1H-indole-3-carbaldehyde and its derivatives, along with a comprehensive guide to evaluating their antimicrobial efficacy.
Part 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, making it an ideal choice for the synthesis of indole-3-carbaldehydes.[5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich C3 position of the indole nucleus.
Causality Behind Experimental Choices:
-
Substrate: 4-Fluoroindole is selected as the starting material. The electron-withdrawing nature of the fluorine atom at the 4-position can influence the reactivity of the indole ring, making precise control of reaction conditions crucial.
-
Reagents: DMF serves as both the solvent and the source of the formyl group. POCl₃ is a powerful activating agent for DMF, leading to the formation of the electrophilic Vilsmeier reagent (chloro-N,N-dimethyl-methyleniminium salt).
-
Temperature Control: The initial formation of the Vilsmeier reagent and its subsequent reaction with the indole are highly exothermic. Maintaining a low temperature during the initial stages is critical to prevent side reactions and ensure regioselective formylation at the C3 position.
Reaction Scheme:
Caption: Vilsmeier-Haack reaction workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
This protocol is adapted from established Vilsmeier-Haack procedures for indole derivatives.[6]
Materials and Equipment:
-
4-Fluoroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a dropping funnel and nitrogen inlet
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 mL). Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 4-fluoroindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 4-fluoroindole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.
-
A solid precipitate of this compound should form. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product. Further purification can be achieved by silica gel column chromatography if necessary.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a yellowish to off-white crystalline powder.[7]
Part 2: Synthesis of this compound Derivatives
The synthesized this compound can serve as a versatile precursor for a variety of derivatives. For instance, condensation reactions with amines or hydrazines can yield Schiff bases or hydrazones, respectively. These derivatives often exhibit enhanced biological activities.
General Protocol for Schiff Base Synthesis:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add the desired primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution.
-
Collect the solid by filtration and recrystallize from an appropriate solvent to yield the pure product.
Part 3: Protocol for Antimicrobial Activity Screening
The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method. This method allows for the quantitative assessment of the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Detailed Protocol for Broth Microdilution Assay:
Materials and Equipment:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum:
-
Bacteria: Inoculate a few colonies of the test bacterium into MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Fungi: Prepare the fungal inoculum in a similar manner using RPMI-1640 medium, adjusting to a 0.5 McFarland standard and then diluting to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of sterile MHB or RPMI-1640 to each well of a 96-well plate.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized microbial suspension.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) for each plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Part 4: Data Presentation and Interpretation
The antimicrobial activity of synthesized indole derivatives can be presented in a tabular format for easy comparison. While specific data for this compound derivatives is still emerging, the following table provides representative MIC values for other halogenated indole-3-carbaldehyde derivatives to illustrate the potential activity.
Table 1: Representative Antimicrobial Activity of Halogenated Indole-3-Carbaldehyde Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Bromo-indole-3-carbaldehyde Semicarbazone | 100 | 100 | >150 | >150 | [4] |
| 5-Chloro-indole-3-carbaldehyde Semicarbazone | 150 | 150 | >150 | >150 | [4] |
| Indole-3-aldehyde Hydrazone Derivatives | 6.25 - 100 | 6.25 - 100 | 6.25 - 100 | - | [1] |
Interpretation of Results:
The MIC values provide a quantitative measure of the antimicrobial potency of the synthesized compounds. A lower MIC value indicates greater efficacy. The results should be compared to standard antimicrobial agents included in the assay as controls. The structure-activity relationship (SAR) can be explored by comparing the MIC values of different derivatives to understand the influence of various functional groups on antimicrobial activity.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound and its derivatives, along with a robust method for evaluating their antimicrobial properties. The Vilsmeier-Haack reaction offers an efficient route to the core scaffold, which can be readily diversified. The broth microdilution assay is a standardized and reliable method for determining the antimicrobial potency of these novel compounds. The insights gained from these protocols will aid researchers, scientists, and drug development professionals in the discovery and development of new antimicrobial agents based on the promising fluorinated indole scaffold.
References
-
El-Mekabaty, A., et al. (2020). Synthesis of N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide. RSC Advances, 10(1), 1-10. Available at: [Link]
-
Oriental Journal of Chemistry. (2014). Synthesis, characterization and antimicrobial screening of some fluorinated chromones and chlorochromones. Oriental Journal of Chemistry, 30(2), 631-637. Available at: [Link]
-
Pacheco, Y., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2020, 7157281. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
Karakuş, S., & Demirayak, Ş. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Chemical biology & drug design, 71(3), 253–259. Available at: [Link]
-
Swami, P., et al. (2016). Synthesis of ethyl-4-formyl-1-substituted-phenyl-1H-pyrazole-3-carbaldehydes derivatives. RSC Advances, 6(1), 1-10. Available at: [Link]
-
Karakuş, S., et al. (2011). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 15(2), 52-57. Available at: [Link]
-
Crowley, P. J., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 26(11), 3321. Available at: [Link]
-
Xu, H., et al. (2010). Antifungal activities of some indole derivatives. Zeitschrift für Naturforschung C, 65(7-8), 437-440. Available at: [Link]
-
Karakuş, S., & Demirayak, Ş. (2008). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Chemical Biology & Drug Design, 71(3), 253-259. Available at: [Link]
-
Mohamed, M. S., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Mini-Reviews in Organic Chemistry, 14(1), 1-15. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial screening results of synthesized indole compounds. Retrieved from [Link]
-
Shestakova, P., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 28(20), 7088. Available at: [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols: 4-Fluoro-1H-indole-3-carbaldehyde as a Versatile Building Block for Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 4-Fluoro-1H-indole-3-carbaldehyde in Organic Electronics
The pursuit of next-generation organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), is intrinsically linked to the innovation of novel organic semiconductor materials.[1][2][3] this compound has emerged as a valuable and versatile building block in the synthesis of these advanced materials.[4][5] Its utility stems from the unique combination of the indole scaffold, a fluorine substituent, and a reactive carbaldehyde group, each imparting strategic advantages to the resulting organic electronic materials.
The indole nucleus is a well-established electron-rich heterocyclic system that forms the core of many successful hole-transporting materials.[1] Its planar structure and amenability to functionalization allow for the creation of extended π-conjugated systems necessary for efficient charge transport.
The incorporation of a fluorine atom at the 4-position of the indole ring is a key design feature that significantly modulates the electronic properties of the molecule.[5] Fluorine is highly electronegative and its introduction into a conjugated system typically lowers both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This can lead to improved air stability by making the material more resistant to oxidation and can facilitate better energy level alignment with other materials in a device stack, ultimately enhancing device performance.
The carbaldehyde group at the 3-position provides a reactive handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of larger, more complex conjugated architectures.[6][7] This allows for the systematic tuning of the optical and electronic properties of the final material to meet the specific demands of a particular organic electronic application.
This document provides detailed application notes and protocols for the use of this compound in the preparation of a representative hole-transporting material for organic electronics via a Knoevenagel condensation reaction.
Key Synthetic Strategies: Building Conjugated Systems
The aldehyde functionality of this compound is a gateway to a range of chemical transformations crucial for the synthesis of organic electronic materials. Two of the most powerful and widely employed reactions in this context are the Knoevenagel condensation and the Suzuki cross-coupling reaction.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), typically catalyzed by a base. This reaction is highly efficient for forming a new carbon-carbon double bond, extending the π-conjugation of the indole core. This is a common strategy for synthesizing organic dyes and small molecule semiconductors.
-
Suzuki Cross-Coupling: While the carbaldehyde itself is not directly used in a Suzuki reaction, it can be readily converted to a halide (e.g., by reduction to an alcohol followed by conversion to a bromide or iodide) or other reactive group. Alternatively, the indole nitrogen can be protected and a halogen can be introduced elsewhere on the indole ring. The resulting halogenated indole derivative can then undergo a palladium-catalyzed Suzuki cross-coupling with a boronic acid or ester to form a new carbon-carbon single bond, linking the indole unit to other aromatic or heteroaromatic systems. This is a powerful method for the synthesis of conjugated polymers and complex small molecules.
Application Protocol: Synthesis of a Representative Hole-Transporting Material via Knoevenagel Condensation
This protocol details the synthesis of a hypothetical, yet representative, hole-transporting material, (2E,2'E)-3,3'-(4-fluoro-1H-indole-3-methylene)bis(2-(4-(diphenylamino)phenyl)acetonitrile) , through a Knoevenagel condensation of this compound with an active methylene compound. This target molecule is designed to have a "D-π-A-π-D" (Donor-π bridge-Acceptor-π bridge-Donor) architecture, which is a common motif for efficient hole-transporting materials.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the preparation of a hole-transporting material.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 23073-31-6 | 163.15 | 1.0 g | 6.13 |
| 2-(4-(diphenylamino)phenyl)acetonitrile | 19254-44-9 | 284.36 | 3.50 g | 12.30 |
| Piperidine | 110-89-4 | 85.15 | 0.5 mL | - |
| Ethanol (anhydrous) | 64-17-5 | 46.07 | 50 mL | - |
| Dichloromethane (for chromatography) | 75-09-2 | 84.93 | - | - |
| Hexane (for chromatography) | 110-54-3 | 86.18 | - | - |
| Silica gel (for chromatography) | 7631-86-9 | 60.08 | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 6.13 mmol) and 2-(4-(diphenylamino)phenyl)acetonitrile (3.50 g, 12.30 mmol).
-
Add 50 mL of anhydrous ethanol to the flask.
-
Add piperidine (0.5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and dichloromethane as the eluent.
-
After the reaction is complete (as indicated by the consumption of the starting aldehyde), allow the mixture to cool to room temperature.
-
A solid precipitate should form. Filter the solid and wash it with cold ethanol (2 x 10 mL).
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and dichloromethane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the final product as a yellow solid.
Expected Results and Characterization
The final product, (2E,2'E)-3,3'-(4-fluoro-1H-indole-3-methylene)bis(2-(4-(diphenylamino)phenyl)acetonitrile) , is expected to be a yellow, fluorescent solid.
Characterization Techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
UV-Vis Spectroscopy: To investigate the optical absorption properties of the material in solution. The extended conjugation is expected to result in strong absorption in the UV-visible region.
-
Photoluminescence (PL) Spectroscopy: To study the emission properties of the material.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are crucial for assessing its potential as a hole-transporting material.
Conclusion
This compound is a strategically designed building block for the synthesis of advanced materials for organic electronics. The fluorine substituent provides a means to fine-tune the electronic energy levels and enhance material stability, while the indole-3-carbaldehyde moiety serves as a versatile platform for constructing extended π-conjugated systems through well-established synthetic methodologies like the Knoevenagel condensation. The detailed protocol provided herein for the synthesis of a representative hole-transporting material illustrates a practical application of this valuable precursor, paving the way for the development of next-generation organic electronic devices with improved performance and stability.
References
-
J&K Scientific. This compound | 23073-31-6. [Link]
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. [Link]
-
ResearchGate. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Kaunas University of Technology. Fluorene-based hole-transporting materials, containing four carbazolylchromophores, for efficient perovskite solar cells. [Link]
-
ResearchGate. OptoElectronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes. [Link]
-
MDPI. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. [Link]
-
PMC. Organic electronics: pioneering the future of sustainable and flexible technology. [Link]
-
ResearchGate. Natural and nature-inspired semiconductors for organic electronics. [Link]
-
ResearchGate. Novel spirofluorene/indole/carbazole-based hole transport materials with high triplet energy for efficient green phosphorescent organic light-emitting diodes. [Link]
-
PMC. Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. [Link]
-
Sustainable Energy & Fuels (RSC Publishing). Facile fluorene-based hole-transporting materials and their dual application toward inverted and regular perovskite solar cells. [Link]
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Application Note: Detailed Procedure for the Reductive Amination of 4-Fluoro-1H-indole-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the reductive amination of 4-fluoro-1H-indole-3-carbaldehyde, a critical transformation in the synthesis of various pharmaceutical and bioactive molecules.[1][2] The protocol herein emphasizes the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, offering high yields and broad functional group tolerance.[3][4][5][6] Detailed procedural steps, mechanistic insights, and a comparative analysis of alternative reducing agents are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge for successful and optimized synthesis.
Introduction to Reductive Amination of Indole Scaffolds
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[7][8] This one-pot reaction, which proceeds through an intermediate imine or iminium ion, is particularly valuable in medicinal chemistry for the derivatization of complex scaffolds like indoles.[7][9] The this compound moiety is a key building block in the development of therapeutic agents, particularly those targeting neurological disorders.[1][2] Its successful functionalization via reductive amination allows for the introduction of diverse amine-containing side chains, crucial for modulating pharmacological activity.
The choice of reducing agent is paramount to the success of a reductive amination. While strong reducing agents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to undesired side products.[10] Milder reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), exhibit greater selectivity for the intermediate iminium ion over the carbonyl group.[3][9][11] NaBH(OAc)₃, often referred to as STAB, has gained prominence due to its efficacy under mild conditions, its compatibility with a wide range of functional groups, and its ability to circumvent the use of toxic cyanide-containing reagents.[4][5][12]
Mechanistic Rationale
The reductive amination process involves two key equilibrium steps followed by an irreversible reduction.
-
Hemiaminal Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the this compound to form a hemiaminal intermediate.
-
Imine/Iminium Ion Formation: The hemiaminal undergoes dehydration to form an imine. Under weakly acidic conditions, the imine can be protonated to form a more electrophilic iminium ion. This equilibrium is driven towards the imine/iminium ion by the removal of water.[7]
-
Hydride Reduction: The reducing agent, in this case, sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[13] The steric bulk and electron-withdrawing acetate groups on NaBH(OAc)₃ moderate its reactivity, allowing for the selective reduction of the iminium ion in the presence of the aldehyde.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for the reductive amination of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with a primary or secondary amine using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate eluent system for column chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-16 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired N-substituted-(4-fluoro-1H-indol-3-yl)methanamine.
Comparison of Reducing Agents
The choice of reducing agent significantly impacts the outcome of a reductive amination. The following table provides a comparative overview of common reagents.
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, DCM, THF, Dioxane[5][10] | Mild and selective for iminium ions, broad functional group tolerance, non-toxic byproducts.[3][5][12] | Water-sensitive, not compatible with methanol.[4][10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol[10] | Selectively reduces iminium ions in the presence of aldehydes and ketones, water-stable.[9][11] | Highly toxic and generates cyanide waste.[12] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol[10] | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, requiring a two-step procedure for imine formation and subsequent reduction.[5][6][10] |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Various | "Green" method with water as the only byproduct. | May reduce other functional groups (e.g., alkenes, nitro groups), potential for catalyst poisoning.[14] |
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or provides a low yield, ensure all reagents and solvents are anhydrous, as NaBH(OAc)₃ is moisture-sensitive.[10] For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate imine formation.[5][6][12]
-
Side Reactions: Over-alkylation to form a tertiary amine can be an issue when using primary amines.[14] A stepwise procedure, where the imine is formed and isolated before reduction with NaBH₄, can mitigate this.[5][6]
-
Steric Hindrance: Highly sterically hindered aldehydes or amines may react slowly or not at all. In such cases, longer reaction times, elevated temperatures, or the use of a more potent reducing system may be necessary.
-
Purification: The final amine product may retain traces of boron-containing byproducts. Purification by column chromatography is often necessary to obtain a highly pure compound.[15]
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride is a robust and versatile method for the synthesis of a wide array of N-substituted indole derivatives. Its mild reaction conditions, high selectivity, and broad functional group compatibility make it an invaluable tool for researchers in drug discovery and development. By understanding the underlying mechanism and following the detailed protocol provided, scientists can efficiently access novel chemical entities with significant therapeutic potential.
References
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]
-
Myers, A. (n.d.). Myers Chem 115. Harvard University. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. [Link]
-
Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehydes to primary amines. [Link]
-
National Institutes of Health. (n.d.). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. [Link]
-
Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[9][11]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry, 61(19), 6563–6569. [Link]
-
National Taiwan University Scholars. (n.d.). One-pot reductive amination of aldehydes catalyzed by a hydrio-iridium(III) complex in aqueous medium. [Link]
-
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
-
IOC. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Reductive amination of substituted indole-2,3-diones. [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
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Application Notes: A Detailed Protocol for the Wittig Olefination of 4-Fluoro-1H-indole-3-carbaldehyde
Introduction: The Strategic Importance of the Wittig Reaction in Indole Chemistry
The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in converting aldehydes and ketones into alkenes.[1][2][3] This olefination process, conceived by Georg Wittig, who was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[1][3] Its significance is particularly pronounced in the field of medicinal chemistry, where the construction of complex molecular architectures is paramount.
Indole derivatives are a class of heterocyclic compounds of immense interest to drug development professionals.[4][5][6] This scaffold is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][6][7] The introduction of a fluorine atom, as in 4-Fluoro-1H-indole-3-carbaldehyde, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity. Consequently, the ability to elaborate this fluorinated indole core, for example, by installing a vinyl linkage via the Wittig reaction, is a critical capability for researchers aiming to develop novel therapeutics.
This document provides a comprehensive guide to performing the Wittig reaction on this compound. It moves beyond a simple recitation of steps to explain the underlying principles, critical parameters, and field-proven insights necessary for successful execution and optimization.
The Reaction Mechanism: A Stepwise Look at Alkene Formation
The Wittig reaction's efficacy stems from the strong thermodynamic driving force: the formation of a highly stable phosphine oxide byproduct.[8] The mechanism can be dissected into three key stages:
-
Ylide Formation: The process begins with the deprotonation of a phosphonium salt. This salt is typically prepared via an SN2 reaction between triphenylphosphine and an alkyl halide.[1] A strong base is used to abstract a proton from the carbon adjacent to the positively charged phosphorus atom, creating the phosphorus ylide—a species with adjacent positive (on P) and negative (on C) formal charges.[1][9]
-
Oxaphosphetane Intermediate: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (this compound). This forms a betaine intermediate which rapidly undergoes ring-closure to yield a four-membered cyclic intermediate known as an oxaphosphetane.[1][2][8] Modern understanding, particularly under lithium-salt-free conditions, suggests a concerted [2+2] cycloaddition to directly form the oxaphosphetane.[2]
-
Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses in a retro-[2+2] cycloaddition process. This concerted bond reorganization breaks the C-P and C-O bonds, forming a new C=C double bond (the desired alkene) and a very stable P=O double bond in the triphenylphosphine oxide byproduct.[1]
Caption: The general mechanism of the Wittig reaction.
A Note on Stereoselectivity
The stereochemical outcome (E vs. Z alkene) of the Wittig reaction is heavily influenced by the nature of the 'R' group on the ylide.[2][8]
-
Unstabilized Ylides (R = alkyl, H): These are highly reactive and typically lead to the Z-alkene with moderate to high selectivity, especially under salt-free conditions.[2][8][10]
-
Stabilized Ylides (R = ester, ketone, CN): The negative charge on the carbon is delocalized, making the ylide less reactive. These reactions are often reversible and thermodynamically controlled, yielding the more stable E-alkene with high selectivity.[2][8][10]
-
Semi-stabilized Ylides (R = aryl, vinyl): These fall in between and often provide poor E/Z selectivity.[2]
Detailed Experimental Protocol
This protocol details the synthesis of 4-Fluoro-3-(prop-1-en-1-yl)-1H-indole from this compound using ethyltriphenylphosphonium bromide (an unstabilized ylide precursor, expected to favor the Z-isomer).
Safety Precautions: This procedure involves pyrophoric (n-Butyllithium) and flammable reagents. All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Ethyltriphenylphosphonium Bromide | C₂₀H₂₀BrP | 371.25 | 1.2 | 445 mg | Dry thoroughly in a vacuum oven before use. |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 1.1 | 0.44 mL (2.5 M in hexanes) | Pyrophoric. Handle with extreme care. |
| This compound | C₉H₆FNO | 163.15 | 1.0 | 163 mg | Starting material. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~20 mL | Must be dry, e.g., from a solvent purification system. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | - | ~20 mL | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | ~100 mL | For extraction. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | ~30 mL | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | - | ~5 g | For drying the organic phase. |
| Silica Gel | SiO₂ | 60.08 | - | As needed | For column chromatography (e.g., 230-400 mesh). |
Step-by-Step Methodology
Part A: In Situ Generation of the Phosphonium Ylide
-
Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a glass stopper. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: To the flask, add ethyltriphenylphosphonium bromide (445 mg, 1.2 mmol).
-
Solvent Addition: Using a dry syringe, add anhydrous THF (10 mL). Stir the resulting white suspension.
-
Cooling: Place the flask in a dry ice/acetone bath to cool the contents to -78 °C.
-
Deprotonation: Slowly add n-butyllithium (0.44 mL of a 2.5 M solution in hexanes, 1.1 mmol) dropwise via syringe over 5 minutes. Upon addition, the suspension will turn a deep orange/red color, indicating the formation of the ylide.
-
Warming: Remove the cooling bath and allow the reaction mixture to warm to 0 °C in an ice/water bath. Stir for an additional 30 minutes at this temperature.
Part B: The Olefination Reaction
-
Substrate Preparation: In a separate dry vial, dissolve this compound (163 mg, 1.0 mmol) in anhydrous THF (5 mL).
-
Aldehyde Addition: Using a syringe, add the aldehyde solution dropwise to the stirring ylide solution at 0 °C over 10 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. The disappearance of the orange/red color and the formation of a pale, cloudy suspension indicates the consumption of the ylide.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes). The product spot should be less polar than the starting aldehyde.
Part C: Work-up and Purification
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl solution (~20 mL) to quench any remaining reactive species.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (~50 mL) and deionized water (~20 mL). Shake well and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic extracts and wash with brine (~30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellowish solid or oil.
-
Purification: The primary byproduct is triphenylphosphine oxide, which can be challenging to remove.[11] Purify the crude material using flash column chromatography on silica gel. A gradient elution, starting with 5% ethyl acetate in hexanes and gradually increasing to 20%, will typically separate the desired alkene product from the more polar triphenylphosphine oxide.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain 4-Fluoro-3-(prop-1-en-1-yl)-1H-indole. Determine the yield and characterize the product.
Sources
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- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
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- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols for the Synthesis of 4-Fluoro-Tryptophan Derivatives from 4-Fluoro-1H-indole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. 4-Fluoro-tryptophan, a fluorinated analog of the essential amino acid tryptophan, is a valuable building block for the synthesis of novel peptides, therapeutic agents, and molecular probes. This document provides detailed application notes and protocols for the synthesis of 4-fluoro-tryptophan derivatives, starting from the readily available precursor, 4-fluoro-1H-indole-3-carbaldehyde.
The strategic location of the fluorine atom at the 4-position of the indole ring can influence the conformation and biological activity of tryptophan-containing peptides and proteins. Consequently, robust and versatile synthetic routes to 4-fluoro-tryptophan and its derivatives are highly sought after. This guide will explore three effective synthetic strategies, providing detailed step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies Overview
Three primary synthetic routes for the preparation of 4-fluoro-tryptophan derivatives from this compound will be discussed:
-
The Erlenmeyer-Plöchl Azlactone Synthesis: A classic method for amino acid synthesis involving the condensation of an aldehyde with an N-acylglycine to form an azlactone, which is subsequently converted to the desired amino acid.
-
The Strecker Amino Acid Synthesis: A versatile one-pot reaction that transforms an aldehyde into an α-amino acid through the formation of an α-aminonitrile intermediate.
-
Synthesis via a 4-Fluorogramine Intermediate: A multi-step approach that involves the initial conversion of the starting aldehyde to a gramine derivative, followed by displacement with a glycine equivalent and subsequent hydrolysis to yield the target amino acid.
The following sections will provide a detailed examination of each of these synthetic pathways.
Route 1: The Erlenmeyer-Plöchl Azlactone Synthesis
The Erlenmeyer-Plöchl synthesis is a reliable method for preparing α-amino acids from aldehydes. The reaction proceeds through an azlactone (or oxazolone) intermediate, which is formed by the condensation of an N-acylglycine with the aldehyde in the presence of a dehydrating agent, typically acetic anhydride, and a weak base.
Mechanistic Insights
The reaction is initiated by the cyclization of the N-acylglycine (e.g., N-acetylglycine or hippuric acid) in the presence of acetic anhydride to form a 5-oxazolone. This intermediate possesses acidic protons at the C4 position, allowing for deprotonation by a weak base (e.g., sodium acetate) to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting adduct undergoes elimination of water to yield an unsaturated azlactone. Subsequent hydrolysis of the azlactone ring and reduction of the double bond affords the desired 4-fluoro-tryptophan derivative.
Diagram 1: Erlenmeyer-Plöchl Synthesis Workflow
Caption: Workflow for the Erlenmeyer-Plöchl synthesis.
Experimental Protocol: Synthesis of N-Acetyl-4-fluoro-DL-tryptophan
Materials:
-
This compound
-
N-Acetylglycine
-
Sodium acetate (anhydrous)
-
Acetic anhydride
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Palladium on carbon (10% Pd-C)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Formation of the Unsaturated Azlactone:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours with stirring.
-
Allow the mixture to cool to room temperature and then pour it into ice-water with vigorous stirring.
-
The precipitated solid (the unsaturated azlactone) is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Hydrolysis of the Azlactone:
-
Suspend the dried azlactone in a 1 M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl.
-
The precipitated α-acetylamino acrylic acid derivative is collected by filtration, washed with cold water, and dried.
-
-
Reduction to N-Acetyl-4-fluoro-DL-tryptophan:
-
Dissolve the α-acetylamino acrylic acid derivative in ethanol in a hydrogenation vessel.
-
Add 10% Pd-C (5 mol%) to the solution.
-
Hydrogenate the mixture at 50 psi of H₂ overnight at room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-acetyl-4-fluoro-DL-tryptophan.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Route 2: The Strecker Amino Acid Synthesis
The Strecker synthesis is a powerful one-pot, three-component reaction for the synthesis of α-amino acids from an aldehyde, ammonia, and cyanide.[1][2][3] The reaction first forms an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[1][2]
Mechanistic Insights
The reaction begins with the formation of an imine from the reaction of this compound with ammonia.[4][5] The imine is then protonated to form an iminium ion, which is a key electrophilic intermediate. The cyanide ion, a potent nucleophile, attacks the iminium ion to form an α-aminonitrile.[1][5] In the final stage, the nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the 4-fluoro-tryptophan.[1]
Diagram 2: Strecker Synthesis Mechanism
Caption: The mechanistic pathway of the Strecker synthesis.
Experimental Protocol: Synthesis of 4-Fluoro-DL-tryptophan
Materials:
-
This compound
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Methanol
-
Ammonia solution (aqueous, concentrated)
-
Hydrochloric acid (HCl, concentrated)
-
Sodium hydroxide (NaOH)
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Formation of the α-Aminonitrile:
-
Caution: Potassium cyanide is highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of ammonium chloride (1.5 eq) and a concentrated aqueous solution of ammonia (2.0 eq).
-
Cool the mixture in an ice bath and add a solution of potassium cyanide (1.2 eq) in water dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
The reaction mixture, containing the α-aminonitrile, can be used directly in the next step or the product can be extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.
-
-
Hydrolysis of the α-Aminonitrile:
-
Add concentrated hydrochloric acid to the reaction mixture from the previous step.
-
Heat the mixture at reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution to pH ~7.
-
The crude 4-fluoro-DL-tryptophan may precipitate from the solution.
-
-
Purification:
-
The crude amino acid can be purified by ion-exchange chromatography.
-
Dissolve the crude product in water and load it onto a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with water to remove impurities.
-
Elute the 4-fluoro-DL-tryptophan with a dilute aqueous ammonia solution (e.g., 2% NH₃).
-
Collect the fractions containing the product (monitor by TLC or other appropriate method) and concentrate under reduced pressure to obtain the purified 4-fluoro-DL-tryptophan as a solid.
-
Route 3: Synthesis via a 4-Fluorogramine Intermediate
This strategy involves a three-step sequence starting with the conversion of this compound to its corresponding gramine derivative (3-(dimethylaminomethyl)-4-fluoro-1H-indole). Gramines are valuable intermediates as the dimethylamino group can act as a leaving group, allowing for the introduction of various nucleophiles at the 3-position of the indole ring.[6]
Mechanistic Insights
The synthesis begins with the reductive amination of this compound with dimethylamine and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride) to form 4-fluorogramine. The gramine is then reacted with a glycine equivalent, such as a 2-benzylthioimidazolone, which acts as a pronucleophilic hydantoin surrogate.[6] This reaction proceeds via the formation of an electrophilic azafulvene intermediate from the gramine, which is then trapped by the nucleophilic glycine equivalent to form a hydantoin derivative.[6] The final step involves the hydrolysis of the hydantoin ring under basic conditions to yield the desired 4-fluoro-tryptophan.[6]
Diagram 3: Synthesis via a Gramine Intermediate
Caption: Overall workflow for the synthesis of 4-fluoro-tryptophan via a gramine intermediate.
Experimental Protocol
Step 1: Synthesis of 4-Fluorogramine (3-(Dimethylaminomethyl)-4-fluoro-1H-indole)
Materials:
-
This compound
-
Dimethylamine solution (e.g., 40% in water or 2M in THF)
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Methanol or Dichloromethane (DCM)
-
Acetic acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or DCM.
-
Add dimethylamine solution (2.0 eq) and a few drops of acetic acid to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the reducing agent (NaBH₃CN or STAB, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
If DCM was used, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 4-fluorogramine, which can be purified by column chromatography on silica gel.
Step 2 & 3: Conversion of 4-Fluorogramine to 4-Fluoro-tryptophan
The following protocol is adapted from the synthesis of 4,6-difluoro-tryptophan.[6]
Materials:
-
4-Fluorogramine
-
2-Benzylthio-1,5-dihydro-4H-imidazolone (or similar glycine equivalent)
-
Ethyl propiolate
-
Dichloromethane (DCM)
-
Hydrochloric acid (6 M)
-
1,4-Dioxane
-
Sodium bicarbonate (saturated solution)
-
Sodium hydroxide (aqueous solution)
-
Dowex 50WX2 ion-exchange resin
Procedure:
-
Coupling to form the Hydantoin Intermediate:
-
Dissolve 4-fluorogramine (1.0 eq) and 2-benzylthio-1,5-dihydro-4H-imidazolone (2.0 eq) in dry DCM.
-
Add ethyl propiolate (1.1 eq) to the solution at 0°C.
-
Warm the reaction to 35°C and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography to obtain the hydantoin intermediate.
-
-
Hydrolysis to 4-Fluoro-tryptophan:
-
Dissolve the hydantoin intermediate in a mixture of 1,4-dioxane and 6 M HCl.
-
Stir the reaction at room temperature overnight.
-
Cool the mixture to 0°C and neutralize with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with DCM. The intermediate N-benzoyl hydantoin can be isolated from the organic layer.
-
The N-benzoyl hydantoin is then subjected to basic hydrolysis with aqueous NaOH at reflux.
-
After cooling, the reaction mixture is acidified, and the crude 4-fluoro-tryptophan is purified by ion-exchange chromatography as described in the Strecker synthesis protocol.[6]
-
Comparative Analysis of Synthetic Routes
| Feature | Erlenmeyer-Plöchl Synthesis | Strecker Synthesis | Synthesis via Gramine Intermediate |
| Starting Materials | This compound, N-acylglycine | This compound, NH₃, KCN | This compound, Me₂NH, Glycine equivalent |
| Number of Steps | 3 | 2 (one-pot followed by hydrolysis) | 3 |
| Key Intermediates | Unsaturated azlactone | α-Aminonitrile | 4-Fluorogramine, Hydantoin |
| Advantages | Well-established, reliable, avoids highly toxic cyanide. | One-pot reaction, high atom economy. | Modular, allows for various glycine equivalents. |
| Disadvantages | May require a separate reduction step, can generate racemic products. | Use of highly toxic potassium cyanide, requires careful handling. | Longer reaction sequence, may require optimization of coupling conditions. |
| Stereocontrol | Generally produces racemic mixtures unless chiral auxiliaries or catalysts are used. | Produces racemic mixtures unless asymmetric variants are employed. | Can potentially be adapted for asymmetric synthesis using chiral glycine equivalents. |
Conclusion
The synthesis of 4-fluoro-tryptophan derivatives from this compound can be successfully achieved through several synthetic strategies. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, safety considerations, and the desired final product (e.g., racemic vs. enantiomerically pure, N-protected vs. free amino acid).
The Erlenmeyer-Plöchl synthesis offers a classic and cyanide-free approach. The Strecker synthesis is a highly efficient one-pot method, provided that appropriate safety measures are in place for handling cyanide. The synthesis via a gramine intermediate provides a more modular and potentially adaptable route for creating a variety of derivatives. By understanding the protocols and the underlying mechanisms presented in this guide, researchers can confidently embark on the synthesis of these valuable fluorinated amino acids for their applications in drug discovery and chemical biology.
References
- Vidal-Lletjós, S., et al. (2024). Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR.
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Show how you would use the Strecker synthesis to make tryptophan. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
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- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. addi.ehu.es [addi.ehu.es]
application of 4-Fluoro-1H-indole-3-carbaldehyde in solid-phase organic synthesis
The reaction proceeds through the formation of an iminium ion from the condensation of the indole aldehyde and tryptamine. [17]This is followed by an intramolecular electrophilic attack of the indole ring onto the iminium carbon, leading to a spiroindolenine intermediate. [17]A subsequent rearrangement and deprotonation yield the final tetrahydro-β-carboline product. [17]The acidic conditions typically required for this reaction necessitate the use of acid-stable linkers and protecting groups in the solid-phase context. [18][20]
Conclusion
This compound is a highly valuable and versatile building block for solid-phase organic synthesis. Its unique electronic properties and the reactivity of its aldehyde group allow for the efficient construction of diverse libraries of fluorinated indole derivatives. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this important scaffold, ultimately accelerating the discovery of new therapeutic agents.
References
-
MDPI. (n.d.). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. Retrieved from [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of a Natural Product-Based 5H-Thiazolo[5′,4′:5,6]pyrido[2,3-b]indole Derivative via Solid-Phase Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in the total synthesis of bis- and tris-indole alkaloids containing N-heterocyclic linker moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage of indoles from solid supports. Retrieved from [Link]
-
National Institutes of Health. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Retrieved from [Link]
-
ACS Publications. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (2011). Indoles in Multicomponent Processes (MCPs). Chemical Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Linkers for solid-phase organic synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
PubMed. (2022). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. Retrieved from [Link]
-
MDPI. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). L-Proline-Catalyzed Multicomponent Synthesis of 3-Indole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2020). Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. Retrieved from [Link]
-
ChemRxiv. (2023). On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline. Retrieved from [Link]
-
MDPI. (2021). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Retrieved from [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
National Institutes of Health. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2023). On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline-3-carboxylate (Tcc) Peptide Synthesis with Acid Labile Functional Tolerance. Retrieved from [Link]
-
National Institutes of Health. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. Retrieved from [Link]
-
AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2004). Facile SolidPhase Construction of Indole Derivatives Based on a Traceless, Activating Sulfonyl Linker. Retrieved from [Link]
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Application Notes & Protocols: Enzymatic Reactions Utilizing 4-Fluoro-1H-indole-3-carbaldehyde
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic utilization of 4-Fluoro-1H-indole-3-carbaldehyde. This document details protocols for two key enzymatic systems, Aldehyde Oxidase (AOX) and Horseradish Peroxidase (HRP), and provides insights into the experimental design, causality, and data interpretation.
Introduction: The Significance of this compound in Biocatalysis
This compound is a versatile synthetic intermediate increasingly utilized in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the 4-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile. Understanding the enzymatic fate of this compound is paramount for predicting its biotransformation, identifying potential metabolites, and designing novel therapeutic agents.
This guide focuses on two primary enzymatic transformations: the oxidation of the aldehyde moiety by Aldehyde Oxidase and the peroxidative reaction catalyzed by Horseradish Peroxidase.
Section 1: Aldehyde Oxidase-Mediated Oxidation of this compound
Aldehyde oxidases (AOX) are cytosolic molybdo-flavoenzymes predominantly found in the liver that play a crucial role in the metabolism of a wide array of aldehydes and N-heterocyclic compounds.[1][2] The oxidation of this compound by AOX is anticipated to yield the corresponding 4-Fluoro-1H-indole-3-carboxylic acid, a potential metabolite in in vivo systems. Studies on analogous fluorinated heterocyclic compounds, such as 2-fluorocryptolepine, have demonstrated that fluorination can influence both the affinity for the enzyme and the rate of metabolism.[3]
Principle of the Assay
The enzymatic activity of AOX on this compound is monitored by quantifying the formation of the product, 4-Fluoro-1H-indole-3-carboxylic acid, over time. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Workflow: AOX-Catalyzed Oxidation
Caption: General workflow for HRP-catalyzed reactions with this compound.
Detailed Protocol 1: Spectrophotometric Assay for HRP Activity
Materials:
-
This compound
-
Horseradish Peroxidase (HRP), Type VI-A, RZ ≥ 3.0
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 6.5)
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO, then dilute with the assay buffer.
-
Prepare a fresh 10 mM H₂O₂ solution in the assay buffer.
-
Prepare a working solution of HRP (e.g., 1 µg/mL) in the assay buffer.
-
-
Assay Execution:
-
In a 1 mL cuvette, combine:
-
Phosphate buffer
-
This compound solution (to a final concentration of, for example, 0.1-1 mM)
-
HRP solution
-
-
Use a reference cuvette containing all components except HRP.
-
Initiate the reaction by adding a small volume of the H₂O₂ solution (e.g., to a final concentration of 0.1-0.5 mM).
-
Immediately mix and start monitoring the change in absorbance at a wavelength determined by a preliminary spectral scan of the reaction mixture (e.g., in the range of 350-500 nm).
-
Detailed Protocol 2: Enhanced Chemiluminescence (ECL) Assay
This protocol is adapted for a high-sensitivity detection system, ideal for applications like ELISA or Western blotting where HRP is used as a reporter enzyme and this compound could act as a novel chemiluminescent substrate. The oxidation of some indole derivatives by HRP is known to be highly chemiluminescent. [4] Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Luminol
-
Enhancer solution (e.g., p-iodophenol or a commercial enhancer)
-
Tris-buffered saline (TBS), pH 8.5
-
Luminometer or CCD camera-based detection system
Procedure:
-
Working Solution Preparation:
-
Prepare a detection reagent by mixing:
-
Luminol solution (e.g., 2.5 mM in TBS)
-
Enhancer solution (e.g., 0.4 mM p-iodophenol in TBS)
-
This compound (from a stock solution to a final concentration of 0.1-1 mM)
-
Just before use, add H₂O₂ to a final concentration of approximately 3 mM.
-
-
-
Chemiluminescence Measurement:
-
In a white, opaque microplate well or a luminometer tube, add a small amount of HRP (e.g., in the picogram to nanogram range).
-
Add the freshly prepared detection reagent to the well/tube.
-
Immediately place the sample in the luminometer and measure the light output (Relative Light Units, RLU) over a period of 1-10 minutes.
-
Expected Outcomes and Causality
The fluorine atom in this compound is expected to influence the electronic properties of the indole ring, which in turn will affect the rate and pathway of the HRP-catalyzed reaction. The electron-withdrawing nature of fluorine may decrease the rate of oxidation compared to the unsubstituted indole-3-carbaldehyde. In the chemiluminescence assay, the specific emission profile and intensity will depend on the stability and electronic nature of the excited-state intermediate formed during the oxidation of the fluorinated indole. The use of enhancers is crucial as they facilitate the transfer of electrons and the formation of the excited-state luminol derivative, which is the primary light-emitting species in many ECL systems. [5][6]
References
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(2001). The oxidation of indole derivatives catalyzed by horseradish peroxidase is highly chemiluminescent. PubMed. [Link]
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(2017). Development of a highly sensitive chemiluminescence enzyme immunoassay using enhanced luminol as substrate. PubMed. [Link]
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(2014). Biocatalytic properties of horseradish root extract peroxidase (HRP). Mongolian Journal of Chemistry. [Link]
-
(2021). Identification of Plant Peroxidases Catalyzing the Degradation of Fluorinated Aromatics Using a Peroxidase Library Approach. NIH. [Link]
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(2015). Aldehyde oxidase and its role as a drug metabolizing enzyme. PubMed. [Link]
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(2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. PubMed. [Link]
-
(2020). Revisiting Aldehyde Oxidase Mediated Metabolism in Drug-like Molecules: An Improved Computational Model. PubMed. [Link]
-
(2019). A Novel Highly Sensitive Chemiluminescence Enzyme Immunoassay with Signal Enhancement Using Horseradish Peroxidase-Luminol-Hydrogen Peroxide Reaction for the Quantitation of Monoclonal Antibodies Used for Cancer Immunotherapy. MDPI. [Link]
-
(2021). Enzyme Kinetics, Pharmacokinetics, and Inhibition of Aldehyde Oxidase. PubMed. [Link]
-
(2011). Metabolism of cryptolepine and 2-fluorocryptolepine by aldehyde oxidase. PubMed. [Link]
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(2015). Separation of 1H-Indole-3-carboxaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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(2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. PubMed. [Link]
-
(2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
-
(2019). The Structure and Function of Horseradish Peroxidase (HRP) under the Influence of Faradarmani Consciousness Field. The Scientific Journal of Cosmointel. [Link]
-
(2017). Luminol–hydrogen peroxide–horseradish peroxidase chemiluminescence intensification by kosmotrope ammonium sulfate. PMC - NIH. [Link]
-
(1979). A kinetic study of the reaction between glutaraldehyde and horseradish peroxidase. ResearchGate. [Link]
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Application Note & Protocols: Development of Novel Anticancer Agents from 4-Fluoro-1H-indole-3-carbaldehyde
Abstract
The indole scaffold is a privileged pharmacophore in oncology, forming the core of numerous approved anticancer agents.[1] Its unique electronic and structural properties allow for diverse chemical modifications, leading to compounds that can modulate various biological pathways implicated in cancer progression.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluoro-1H-indole-3-carbaldehyde as a versatile starting material for the synthesis and evaluation of novel anticancer drug candidates. We present detailed, field-proven protocols for the chemical synthesis of indole-based derivatives and their subsequent in vitro biological evaluation. The causality behind experimental choices is explained, and all methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Rationale for this compound in Anticancer Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer effects.[4][5] The introduction of a fluorine atom at the 4-position of the indole ring can significantly enhance the metabolic stability and pharmacokinetic properties of the resulting compounds. 4-Fluoroindole is a key building block in the development of new pharmaceuticals, including agents targeting neurological disorders and cancer.[6][7] The 3-carbaldehyde group provides a reactive handle for a variety of chemical transformations, making this compound an ideal starting point for generating a library of diverse molecular architectures.[8][9]
The strategic importance of indole derivatives in oncology is underscored by their ability to target multiple hallmarks of cancer.[10] These compounds have been shown to induce apoptosis, inhibit tubulin polymerization, modulate key signaling pathways such as PI3K/Akt/mTOR, and act as histone deacetylase (HDAC) inhibitors.[1][2][3] This multi-faceted mechanism of action provides a strong rationale for the exploration of novel indole-based compounds as next-generation cancer therapeutics.
Synthesis of Novel Derivatives from this compound
The aldehyde functionality at the C3 position of the indole scaffold is a versatile anchor for building molecular complexity. We will focus on two key synthetic strategies: the synthesis of indole-based sulfonohydrazides and thiosemicarbazones, both of which have demonstrated promising anticancer activity.
General Synthetic Workflow
The overall workflow for the synthesis and initial screening of novel anticancer agents from this compound is depicted below.
Caption: Synthetic and screening workflow for novel anticancer agents.
Protocol 1: Synthesis of Indole-Based Arylsulfonylhydrazides
This protocol is adapted from a multistep synthesis of similar indole derivatives and is a robust method for generating a library of compounds for screening.[11][12]
Step 1: N-Alkylation of this compound (Optional but Recommended)
-
Rationale: N-alkylation can improve the pharmacokinetic properties of the final compound and provides an additional point of diversity.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry acetonitrile, add potassium carbonate (5.0 eq).
-
After 15-20 minutes, add the desired alkylating agent (e.g., N-(2-chloroethyl)morpholine hydrochloride, 2.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting N-alkylated intermediate by column chromatography.
-
Step 2: Synthesis of Arylsulfonylhydrazides
-
Rationale: This is a standard and efficient method for preparing the key reaction partner for the indole aldehyde.
-
Procedure:
-
Stir a mixture of the desired substituted benzenesulfonyl chloride (1.0 eq) and hydrazine monohydrate (2.5 eq) in tetrahydrofuran (THF) at 0-5 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated by filtration or after removal of the solvent.
-
Step 3: Condensation to Form Morpholine-Based Indolyl 3-Sulfonohydrazide Hybrids
-
Rationale: This condensation reaction forms the final active compound. The acidic conditions catalyze the formation of the hydrazone linkage.
-
Procedure:
-
Dissolve the N-alkylated this compound (1.0 eq) and the appropriate arylsulfonylhydrazide (1.2 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum. If no precipitate forms, concentrate the solution and purify by recrystallization or column chromatography.
-
Protocol 2: Synthesis of Indole-Based Thiosemicarbazones
This protocol is based on established methods for synthesizing thiosemicarbazones from indole-3-carboxaldehyde, which have shown significant anticancer activity.[13]
Step 1: N-Alkylation of this compound (as in Protocol 1)
Step 2: Conversion to Thiosemicarbazone
-
Rationale: The reaction between an aldehyde and a thiosemicarbazide is a straightforward and high-yielding method to produce thiosemicarbazones.
-
Procedure:
-
Dissolve the (optionally N-alkylated) this compound (1.0 eq) in warm ethanol.
-
Add a solution of the desired thiosemicarbazide (1.1 eq) in ethanol.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure thiosemicarbazone.
-
Biological Evaluation: A Tiered Screening Approach
An efficient and logical screening cascade is essential for identifying promising lead compounds. We propose a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies for the most active compounds.
Tier 1: In Vitro Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[14][15]
Protocol 3: MTT Cell Viability Assay
-
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a widely used and well-validated method for initial high-throughput screening.[16]
-
Procedure:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
| Assay | Principle | Endpoint | Advantages | Reference |
| MTT Assay | Mitochondrial reductase activity | Colorimetric (Formazan) | Inexpensive, well-established | [16] |
| SRB Assay | Staining of total cellular protein | Colorimetric (Sulforhodamine B) | Less interference from compounds, stable endpoint | [16] |
| CellTiter-Glo | ATP quantification | Luminescence | High sensitivity, rapid (1-2 hours) | [14][15] |
Tier 2: Mechanism of Action Studies
For compounds that exhibit potent and selective cytotoxicity (i.e., "hits"), further investigation into their mechanism of action is warranted.
Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay
-
Rationale: A key mechanism of many anticancer drugs is the induction of programmed cell death, or apoptosis.[4] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the hit compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Potential Signaling Pathway
Indole derivatives often exert their anticancer effects by interfering with critical signaling pathways that control cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by novel indole derivatives.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the development of novel anticancer agents. The synthetic protocols and biological evaluation cascade detailed in this application note provide a robust framework for the discovery of new drug candidates. By leveraging the unique properties of the fluorinated indole scaffold, researchers can generate diverse libraries of compounds with the potential to overcome the challenges of current cancer therapies, such as drug resistance and off-target toxicity. Future work should focus on lead optimization of the most promising hits, in vivo efficacy studies in preclinical animal models, and detailed investigation of their molecular targets to fully elucidate their mechanisms of action.
References
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Babu, D., & Kumar, S. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Al-Ostoot, F. H., Al-Tamari, M. A., Al-qudah, M. A., & Al-Zoubi, R. M. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(12), 2829. [Link]
-
Asati, V., & Sharma, S. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 22(12), 1419–1440. [Link]
-
Kumar, A., Singh, A., Kumar, A., Sharma, G., & Singh, J. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry Reports, 5, 100043. [Link]
-
Harris, L. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17358–17366. [Link]
-
Yadav, P., et al. (2014). Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones. Archives of Pharmacal Research, 37(8), 989-999. [Link]
-
Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107–1112. [Link]
-
ResearchGate. (n.d.). Different mechanisms of indole derivatives as anticancer agents. [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Slideshare. (2018). In vitro methods of screening of anticancer agents. [Link]
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Asati, V., & Sharma, S. (2021). Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Current Drug Targets, 22(12), 1419-1440. [Link]
-
Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42354–42366. [Link]
-
Kumar, D., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42354–42366. [Link]
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Chem-Impex. (n.d.). 4-Fluoroindole. [Link]
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Chapman University Digital Commons. (2012). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. [Link]
-
ResearchGate. (n.d.). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. [Link]
-
Borui Enterprise. (n.d.). Exploring 4-Fluoroindole: Properties, Applications, and Manufacturing Excellence. [Link]
-
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ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate.[1][2] this compound is a crucial building block in medicinal chemistry and materials science, often utilized in the development of pharmaceuticals for neurological disorders and as a precursor for fluorescent probes.[1][2][3]
The most prevalent and efficient method for synthesizing this compound is the Vilsmeier-Haack formylation of 4-fluoroindole.[4][5][6] This reaction involves the use of a "Vilsmeier reagent," an electrophilic iminium salt typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8] While robust, the reaction is sensitive to several parameters that can impact yield and purity. This guide provides in-depth troubleshooting advice and optimized protocols to ensure reproducible, high-yield results.
Core Synthesis: The Vilsmeier-Haack Reaction
The reaction proceeds via electrophilic aromatic substitution, where the electron-rich C-3 position of the 4-fluoroindole nucleus attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[7][8]
Caption: Vilsmeier-Haack formylation of 4-fluoroindole.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary factors to investigate?
Low yields are the most frequently reported issue and can typically be traced back to one of three areas: starting material quality, reaction conditions, or workup procedure.[9][10]
A1: Key Areas for Optimization
-
Purity of Starting Materials:
-
4-Fluoroindole: The purity of your starting indole is paramount. Impurities from its synthesis (e.g., residual acid catalyst, isomeric byproducts) can inhibit the reaction or lead to side products.[11][12] It is highly recommended to purify the 4-fluoroindole via column chromatography or recrystallization before use.
-
Reagents (DMF & POCl₃): The Vilsmeier-Haack reaction is moisture-sensitive. Use anhydrous DMF and freshly distilled or a new bottle of POCl₃.[13] Moisture will quench the Vilsmeier reagent and significantly reduce its effective concentration.
-
-
Reaction Stoichiometry & Temperature Control:
-
Vilsmeier Reagent Equivalents: The Vilsmeier reagent is a relatively weak electrophile.[7] For sluggish substrates like some substituted indoles, using a slight excess (1.2 to 1.5 equivalents) of the Vilsmeier reagent relative to the indole can drive the reaction to completion.[13] However, a large excess can promote side reactions.
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at 0°C.[14] After adding the 4-fluoroindole solution (also at low temperature), the reaction may need to be gently warmed to proceed at a reasonable rate. The optimal temperature is substrate-dependent, ranging from room temperature to 80°C.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.[11]
-
-
Order of Addition:
Caption: Troubleshooting workflow for low yield.
Q2: I'm observing multiple spots on my TLC. What are the likely side products and how can I minimize them?
The appearance of multiple spots, especially those with high molecular weight, is a common sign of side reactions.
A2: Common Side Products and Mitigation Strategies
-
Bis(indolyl)methane Formation: This is the most common high molecular weight byproduct.[15] It forms when a molecule of the desired aldehyde product (which is an electrophile) reacts with a second molecule of the starting 4-fluoroindole under the acidic reaction conditions.
-
Solution: As mentioned above, add the indole solution slowly to the pre-formed Vilsmeier reagent.[15] This maintains a high concentration of the formylating agent relative to the newly formed aldehyde, favoring the desired reaction pathway. Quench the reaction promptly once the starting material is consumed to prevent this subsequent reaction.[15]
-
-
Diformylation: While formylation strongly prefers the C-3 position, under harsh conditions (high temperature, large excess of Vilsmeier reagent), a second formyl group can be added elsewhere on the indole nucleus or at the N-1 position.[15][16]
-
Solution: Use a controlled stoichiometry of the Vilsmeier reagent (closer to 1.1-1.2 equivalents).[15] Employ the mildest possible temperature and shortest reaction time necessary for full conversion of the starting material.
-
-
Decomposition: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or the formation of tar-like substances.
-
Solution: Maintain careful temperature control throughout the reaction. Ensure the workup procedure, specifically the neutralization step, is performed promptly and efficiently to move the product from the acidic reaction medium.
-
Q3: The reaction workup is difficult, and I'm struggling with product isolation. What are the best practices?
A clean workup is critical for obtaining a high yield of pure product.
A3: Optimized Workup and Purification Protocol
-
Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice.[13][14] This dissipates heat and prevents degradation of the product.
-
pH Adjustment: After the initial quench, the solution will be strongly acidic. The product is liberated by basification. Add a saturated aqueous solution of sodium hydroxide or sodium carbonate portion-wise, while keeping the mixture cool in an ice bath, until the pH is neutral or slightly basic (pH 7-8).[14][17] Vigorous stirring is essential during this step to ensure complete hydrolysis and prevent localized overheating. The product should precipitate as a solid.
-
Isolation and Purification:
-
Filtration: Collect the precipitated solid by vacuum filtration. Wash thoroughly with cold water to remove inorganic salts.[14]
-
Extraction: If the product does not fully precipitate or appears oily, extract the aqueous mixture multiple times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
Column Chromatography: The crude product is often sufficiently pure, but for highest purity, silica gel column chromatography is effective.[18] A gradient elution starting with petroleum ether/ethyl ether (e.g., 20:1 to 6:1) or hexane/ethyl acetate is typically effective for separating the product from non-polar impurities and more polar byproducts.
-
Frequently Asked Questions (FAQs)
Q: What is the primary challenge in synthesizing the 4-fluoroindole starting material? A: The synthesis of 4-fluoroindole itself, often via methods like the Fischer indole synthesis, can present challenges. Low yields in the Fischer synthesis can stem from poor quality starting materials (e.g., impure (4-fluorophenyl)hydrazine), an inappropriate choice of acid catalyst, or suboptimal reaction temperatures that can lead to decomposition.[11][12]
Q: Are there alternative methods to the Vilsmeier-Haack reaction for this formylation? A: Yes, other formylation methods exist, though the Vilsmeier-Haack is often the most direct for the C-3 position of electron-rich indoles.[14] For instance, boron-catalyzed formylation using trimethyl orthoformate (TMOF) has been explored for various indoles.[19] However, these methods may require different optimization strategies and can sometimes lead to other products like tris(indolyl)methanes depending on the catalyst used.[19]
Q: What are the key safety precautions? A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent moisture from entering the reaction flask.
Data Summary & Protocols
Table 1: Vilsmeier-Haack Reaction Parameter Optimization
| Parameter | Condition | Rationale & Impact on Yield | Reference |
| Vilsmeier Reagent | 1.2 - 1.5 eq. | Ensures complete conversion of the indole. Excess may lead to diformylation. | [13] |
| Reagent Formation Temp. | 0 - 5 °C | Controls exothermic reaction between DMF and POCl₃, preventing reagent decomposition. | [14] |
| Indole Addition Temp. | 0 - 10 °C | Minimizes initial side reactions and allows for controlled reaction initiation. | [14] |
| Reaction Temperature | 25 - 80 °C | Substrate dependent. Higher temperatures increase rate but risk decomposition. Requires TLC monitoring. | [8] |
| Reaction Time | 1 - 7 hours | Must be optimized via TLC to ensure full consumption of starting material without product degradation. | [9][17] |
| Workup pH | ~7-8 | Ensures complete hydrolysis of the iminium intermediate to the aldehyde and facilitates precipitation/extraction. | [14][17] |
Experimental Protocol: Vilsmeier-Haack Formylation of 4-Fluoroindole
This protocol is a generalized procedure and may require optimization.
-
Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.2 eq.) dropwise via the dropping funnel to the stirred DMF over 30 minutes. Maintain the internal temperature below 5°C.[13]
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. A yellowish or pinkish complex should form.[14]
-
-
Formylation Reaction:
-
Dissolve 4-fluoroindole (1.0 eq.) in a minimal amount of anhydrous DMF.
-
Add this indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30-60 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture may be heated (e.g., to 40-60°C) to increase the reaction rate.
-
Monitor the reaction progress by TLC until the 4-fluoroindole spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 g of indole used).
-
Neutralize the resulting acidic solution by the slow, portion-wise addition of a saturated aqueous NaOH or Na₂CO₃ solution, maintaining the temperature below 20°C. Adjust to a final pH of ~7-8.
-
A yellowish to off-white solid should precipitate.[1] Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water.
-
Dry the product under vacuum to obtain crude this compound.
-
-
Purification (if necessary):
-
Recrystallize the crude solid from an ethanol/water mixture or prepare a silica gel column.
-
Elute the column with a gradient of hexane/ethyl acetate to isolate the pure product.
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the final product as a crystalline powder.
-
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 18. Page loading... [guidechem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 21. diva-portal.org [diva-portal.org]
- 22. researchgate.net [researchgate.net]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. growingscience.com [growingscience.com]
- 25. This compound - Amerigo Scientific [amerigoscientific.com]
- 26. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 29. derpharmachemica.com [derpharmachemica.com]
- 30. rsc.org [rsc.org]
- 31. This compound(23073-31-6) 1H NMR [m.chemicalbook.com]
common side reactions in the formylation of 4-fluoroindole and their prevention
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the formylation of 4-fluoroindole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this important synthetic transformation. This resource is built on a foundation of scientific integrity, combining established chemical principles with practical, field-tested insights to ensure the success of your experiments.
Introduction: The Challenge of 4-Fluoroindole Formylation
The introduction of a formyl group onto the 4-fluoroindole scaffold is a critical step in the synthesis of numerous compounds with significant biological activity. However, the electronic properties of the fluorine substituent can influence the reactivity and regioselectivity of the indole nucleus, often leading to a variety of side reactions. This guide will focus primarily on the widely used Vilsmeier-Haack reaction, addressing common challenges and providing robust solutions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered during the formylation of 4-fluoroindole.
Q1: What are the most common side reactions observed during the Vilsmeier-Haack formylation of 4-fluoroindole?
A1: The primary side reactions are influenced by the reaction conditions and the inherent reactivity of the 4-fluoroindole substrate. Key side reactions include:
-
Formation of Bis(indolyl)methanes: This is a prevalent side reaction where the initially formed 3-formyl-4-fluoroindole reacts with another molecule of 4-fluoroindole under acidic conditions.[1][2] This leads to the formation of a dimeric byproduct, which can be challenging to separate from the desired product.
-
Formation of Tris(indolyl)methanes: In some cases, particularly with highly reactive indoles or under forcing conditions, the reaction can proceed further to form tris(indolyl)methane derivatives.[3][4]
-
N-Formylation: The nitrogen of the indole ring can also be formylated, leading to the formation of N-formyl-4-fluoroindole.
-
Formation of Regioisomers: While formylation typically occurs at the C3 position due to the highest electron density, minor amounts of other regioisomers (e.g., formylation at C2, C5, C6, or C7) can be formed, especially if the C3 position is sterically hindered or if reaction conditions are not optimized.[5]
-
Polymerization/Resin Formation: Under harsh acidic conditions or at elevated temperatures, indoles can be prone to polymerization, leading to the formation of intractable resinous materials and a significant reduction in the yield of the desired product.[6]
Q2: I am observing a significant amount of a high molecular weight byproduct in my reaction. What is it and how can I prevent its formation?
A2: This is a classic sign of bis(indolyl)methane or even tris(indolyl)methane formation.[1][4] The electron-rich nature of the indole ring makes it susceptible to reacting with the electrophilic iminium intermediate generated during the Vilsmeier-Haack reaction, and also with the aldehyde product itself.
Troubleshooting & Prevention:
-
Control Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (typically formed from POCl₃ and DMF).[7] Using a minimal excess of the reagent can help to minimize the formation of these dimeric and trimeric byproducts.
-
Temperature Management: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the Vilsmeier reagent to the 4-fluoroindole solution.[7] This helps to control the reaction rate and reduce the likelihood of side reactions.
-
Slow Addition: Add the Vilsmeier reagent to the indole solution dropwise and with vigorous stirring. This ensures that the reagent is consumed in the desired formylation reaction before it can react with the product or another indole molecule.
-
Quenching: Once the reaction is complete (as monitored by TLC or HPLC), quench the reaction promptly by pouring it into a cold aqueous base solution (e.g., sodium hydroxide or sodium carbonate). This neutralizes the acidic conditions that promote the formation of bis(indolyl)methanes.
Q3: My reaction is turning dark and I'm getting a lot of insoluble material. What's happening?
A3: This indicates polymerization or resin formation. Indoles, especially under strong acidic conditions, can be unstable and prone to polymerization.[6]
Troubleshooting & Prevention:
-
Milder Conditions: If polymerization is a significant issue, consider using milder Vilsmeier-Haack conditions. This could involve using a less reactive formylating agent or a different Lewis acid.
-
Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently leads to decomposition, exploring alternative formylation methods that proceed under neutral or milder acidic conditions may be necessary. Some alternatives include:
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formyl source and is typically carried out in acidic media.[8][9][10] It can sometimes offer better results for sensitive substrates.
-
Metal-Catalyzed Formylations: Recent advances have led to the development of metal-catalyzed formylation reactions that can proceed under milder conditions.[11] For example, iron-catalyzed methods using formaldehyde and aqueous ammonia have been reported.[11]
-
Photoredox Catalysis: Visible-light-mediated formylation using a photoredox catalyst offers a green and mild alternative.[12]
-
Troubleshooting Guide: A Systematic Approach
This section provides a structured workflow for diagnosing and resolving common issues during the formylation of 4-fluoroindole.
Issue 1: Low Yield of the Desired 3-Formyl-4-fluoroindole
| Potential Cause | Troubleshooting Steps | Rationale |
| Incomplete Reaction | - Monitor the reaction progress closely using TLC or HPLC. - Ensure the Vilsmeier reagent was properly formed and is active. - Slightly increase the reaction time or temperature, but monitor for byproduct formation. | The Vilsmeier reagent is a relatively weak electrophile, and the reaction may require sufficient time and/or thermal energy to go to completion.[13] |
| Side Product Formation | - Analyze the crude reaction mixture by LC-MS or NMR to identify the major byproducts. - Implement the strategies outlined in the FAQs to minimize the formation of bis(indolyl)methanes, N-formylation, or other side reactions. | Identifying the specific side products is crucial for targeted troubleshooting. |
| Degradation of Starting Material or Product | - Ensure anhydrous conditions, as moisture can deactivate the Vilsmeier reagent.[14] - Use high-purity starting materials.[15] - Lower the reaction temperature and shorten the reaction time. | 4-Fluoroindole and its formylated derivative can be sensitive to harsh reaction conditions.[15] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Potential Cause | Troubleshooting Steps | Rationale |
| Reaction at Other Positions | - Lowering the reaction temperature can sometimes improve regioselectivity. - Consider using a bulkier N-protecting group on the indole if N-formylation is an issue. | Electrophilic substitution on the indole ring is kinetically controlled, and lower temperatures can favor the formation of the thermodynamically more stable C3-formylated product.[7] |
| Steric Hindrance | - If the C3 position is sterically encumbered by other substituents, formylation may occur at other positions. In such cases, alternative synthetic strategies might be necessary. | The Vilsmeier reagent is sterically demanding, and its approach to the C3 position can be hindered.[16] |
Logical Workflow for Troubleshooting
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. Synthesis of bis(indolyl)methanes Catalyzed by Triethylborane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
- 12. Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
purification of crude 4-Fluoro-1H-indole-3-carbaldehyde by recrystallization
Technical Support Center: Purification of 4-Fluoro-1H-indole-3-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude this compound via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate starting solvent for the recrystallization of this compound?
A: Based on the physicochemical properties of the parent molecule, indole-3-carbaldehyde, and its derivatives, polar protic solvents are the recommended starting point.[1] The indole ring system, with its N-H group and the polar aldehyde functional group, allows for favorable interactions like hydrogen bonding with such solvents.
-
Primary Recommendation: Ethanol or Methanol. These solvents have demonstrated efficacy for recrystallizing closely related indole-3-carbaldehyde derivatives.[2][3] They typically provide good solubility at high temperatures and significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent.
-
Secondary Option (Mixed-Solvent System): An ethanol/water or acetone/hexane system can be effective.[4][5] This approach is useful if the compound is too soluble in pure ethanol even when cold. The second solvent (the "anti-solvent") is one in which the compound is poorly soluble. It is added dropwise to the hot, dissolved solution until slight turbidity (cloudiness) appears, which is then cleared by adding a drop or two of the primary hot solvent before cooling.[5]
Solvent Selection Guide for Indole-3-Carbaldehyde Derivatives
| Solvent Class | Example Solvents | Suitability for this compound | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Good solubility when hot, poor solubility when cold; promotes hydrogen bonding.[1][2] |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Can be effective, often used as the "good" solvent in a mixed-solvent system with a non-polar anti-solvent.[4] |
| Non-Polar | Hexane, Toluene | Low (as primary solvent) | Limited solubility due to the polar nature of the indole and aldehyde groups.[1] Excellent as an "anti-solvent". |
| Aqueous | Water | Very Low | The compound has low water solubility.[1] Can be used as the anti-solvent with a water-miscible organic solvent like ethanol.[5] |
Q2: What is the expected appearance and melting point of the purified product?
A: Pure this compound is typically a yellowish to off-white or light brown crystalline powder.[6][7] Significant deviation, such as a dark brown or tarry appearance, indicates substantial impurities. While a specific melting point is not consistently reported across all vendors, the parent compound, indole-3-carbaldehyde, has a sharp melting point of 198 °C.[8] A purified sample of the fluoro-derivative should exhibit a sharp melting point over a narrow range (e.g., 1-2 °C). A broad melting range is a key indicator of residual impurities.
Q3: How should I properly store the purified this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures, typically between 2-8 °C.[6][7] This minimizes degradation from atmospheric oxygen and moisture.
Standard Recrystallization Protocol
This protocol provides a reliable baseline for the purification process.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Watch glass (to cover flask)
-
Stemless or short-stem funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel, filter flask, and vacuum source
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol, just enough to create a slurry.[9] Heat the mixture gently on a hot plate with stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just completely dissolves. It is critical to avoid adding a large excess of solvent, as this will significantly reduce your final yield.[10]
-
Decolorization (Optional): If the hot solution is intensely colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (a spatula tip). Re-heat the mixture to boiling for a few minutes. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Preheat a second flask and a stemless funnel. Place a fluted filter paper in the funnel and rapidly pour the hot solution through it to remove the impurities.[9] This step must be done quickly to prevent premature crystallization in the funnel.[5]
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.[9]
-
Drying: Press the crystals firmly on the filter paper to remove as much solvent as possible. Then, transfer the solid to a watch glass or drying dish and dry under a vacuum to remove all residual solvent.
Troubleshooting Guide
Problem: My product "oils out" as a liquid instead of forming solid crystals.
-
Causality: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or the eutectic melting point of your compound mixed with impurities). This is common when the compound is significantly impure or if cooling occurs too rapidly.[10]
-
Solutions:
-
Re-dissolve and Dilute: Reheat the flask to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to decrease the saturation point.[11] Attempt to cool the solution again, but much more slowly.
-
Slow Down Cooling: Insulate the flask. After heating, place the flask on a wooden block or several layers of paper towels instead of directly on the benchtop. This slows heat loss and encourages orderly crystal lattice formation.[11]
-
Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization with a different solvent system. A mixed-solvent system is often a good alternative.
-
Problem: No crystals are forming, even after the solution has cooled to room temperature.
-
Causality: This is one of two common issues: either too much solvent was used, and the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a nucleation event to initiate crystal growth.[10]
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[10] Alternatively, add a tiny "seed crystal" from a previous pure batch, if available.
-
Cool Further: Place the flask in an ice-water bath to further decrease the compound's solubility. Combine this with scratching for best results.[10]
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) in a fume hood. Then, allow the solution to cool again.[10]
-
Problem: The final yield is unacceptably low (<50%).
-
Causality: A low yield is most often caused by using a large excess of solvent, which leaves a significant amount of your product dissolved in the mother liquor.[11] Other causes include premature crystallization during a hot filtration step or washing the final crystals with a solvent that was not ice-cold.
-
Solutions:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and place it on a watch glass. If a large amount of solid residue remains after the solvent evaporates, there is significant product remaining in the solution.[11]
-
Second Crop Recovery: You can recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.
-
Optimize the Protocol: In your next attempt, be meticulous about adding the minimum amount of hot solvent required for dissolution. Ensure your wash solvent during filtration is thoroughly chilled to minimize product loss.
-
Problem: The solution is deeply colored, and the final crystals are still impure.
-
Causality: The crude material may contain persistent, colored impurities that are not easily removed by a single recrystallization. Synthesis of indole derivatives, particularly through methods like the Vilsmeier-Haack reaction, can generate such byproducts.[12][13]
-
Solutions:
-
Use Activated Charcoal: As described in the standard protocol, activated charcoal is effective at adsorbing large, polar, colored molecules. Use it sparingly, as it can also adsorb your desired product and reduce the yield.[11] Never use more than is necessary to reduce the color to a light yellow.
-
Perform a Second Recrystallization: Sometimes, a single recrystallization is not sufficient. Dissolve your dried, purified crystals in fresh hot solvent and repeat the entire process. This second pass will almost always yield a product of significantly higher purity.
-
Recrystallization Workflow & Troubleshooting Logic
Caption: Decision workflow for recrystallization.
References
-
Sunway Pharm Ltd. this compound - CAS:23073-31-6. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. Available at: [Link]
-
Amerigo Scientific. this compound. Available at: [Link]
-
Reddit. (2022). r/chemistry - Recrystallization pointers. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
-
Unknown Source. Recrystallization. Available at: [Link]
-
PubChem. 5-fluoro-1H-indole-3-carbaldehyde. Available at: [Link]
-
Solubility of Things. Indole-3-carboxaldehyde. Available at: [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
- Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Wikipedia. Indole-3-carbaldehyde. Available at: [Link]
-
Organic Syntheses. indole-3-aldehyde. Available at: [Link]
-
ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]
Sources
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- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Condensation Reactions with 4-Fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support guide for 4-Fluoro-1H-indole-3-carbaldehyde, a versatile building block in medicinal chemistry and materials science.[1] This document provides in-depth troubleshooting advice and optimized protocols for its use in key condensation reactions. The presence of the electron-withdrawing fluorine atom at the 4-position significantly influences the electronic properties of the indole ring and the reactivity of the aldehyde, offering unique synthetic opportunities but also presenting specific challenges.
This guide is structured to address common issues encountered by researchers, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common condensation reactions involving this compound?
A1: This aldehyde is primarily used in two major classes of condensation reactions:
-
Knoevenagel Condensation: This involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetic esters) in the presence of a mild base to form α,β-unsaturated products.[2] These products are valuable intermediates for synthesizing more complex heterocyclic systems.
-
Reaction with Indoles (Bis(indolyl)methane Synthesis): In the presence of a protic or Lewis acid catalyst, this compound reacts with one or two equivalents of another indole (or itself) via electrophilic substitution to form symmetrical or unsymmetrical bis(indolyl)methanes (BIMs).[3] BIMs are a class of compounds with significant and diverse biological activities.
Q2: How does the 4-fluoro substituent impact the aldehyde's reactivity?
A2: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This has two primary consequences:
-
Activation of the Aldehyde: The electron-withdrawing nature of fluorine makes the carbonyl carbon more electrophilic. This can accelerate the initial nucleophilic attack by the active methylene compound in a Knoevenagel condensation or by another indole in BIM synthesis.
-
Deactivation of the Indole Ring: The fluorine atom reduces the electron density of the benzene portion of the indole ring. While the primary site of electrophilic attack on an indole is the C3 position of the pyrrole ring, this overall decrease in electron density can influence the nucleophilicity of the indole, a factor to consider in BIM synthesis.[4]
Q3: What are the typical catalysts and solvents for these reactions?
A3: The choice is highly dependent on the reaction type. Below is a summary table for initial experimental design.
| Reaction Type | Typical Catalysts | Common Solvents |
| Knoevenagel Condensation | Weak organic bases (e.g., Piperidine, Pyrrolidine, Triethylamine).[2] | Polar protic solvents like Ethanol or polar aprotic solvents like Acetonitrile (ACN) and Dimethylformamide (DMF).[3] |
| Bis(indolyl)methane (BIM) Synthesis | Protic acids (p-TsOH, H₂SO₄) or Lewis acids (FeCl₃, InCl₃, Sc(OTf)₃).[3] | Anhydrous chlorinated solvents (Dichloromethane - DCM) or aprotic solvents like Acetonitrile.[3] |
Part 2: Troubleshooting Guide
This section is designed to provide a logical, cause-and-effect approach to solving common experimental issues.
Sources
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of 4-Fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for the N-alkylation of 4-Fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this crucial synthetic transformation.
The N-alkylation of indoles is a fundamental reaction in medicinal chemistry, as the indole scaffold is a privileged structure in numerous pharmaceuticals. The presence of both an electron-withdrawing aldehyde at the C3 position and a fluorine atom at the C4 position on the indole ring of this compound introduces specific electronic and steric considerations that must be addressed for successful N-alkylation. This guide will walk you through optimizing your reaction conditions to achieve high yields and purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the N-alkylation of this compound. Each issue is presented with probable causes and actionable solutions.
Issue 1: Low to No Conversion of Starting Material
Question: I've set up my N-alkylation reaction, but upon analysis (TLC, LC-MS), I'm seeing mostly unreacted this compound. What's going wrong?
Answer: Low or no conversion is a common hurdle and can typically be traced back to a few key factors related to the deprotonation of the indole nitrogen and the reactivity of your electrophile.
Probable Causes & Solutions:
-
Incomplete Deprotonation: The N-H of an indole is acidic, but the electron-withdrawing groups on your specific substrate can affect its pKa.[1] Incomplete deprotonation of the indole nitrogen is a frequent cause of low yield.[2][3]
-
Solution 1: Re-evaluate Your Base. For less reactive alkylating agents, a strong base is often necessary to ensure complete formation of the highly nucleophilic indolate anion. Sodium hydride (NaH) is a classic choice for this purpose.[2][3][4] If you are using a weaker base like potassium carbonate (K₂CO₃), it may not be strong enough for complete deprotonation, especially with a deactivated indole. Consider switching to a stronger base such as NaH, potassium hydride (KH), or lithium diisopropylamide (LDA).
-
Solution 2: Ensure Anhydrous Conditions. Strong bases like NaH are extremely sensitive to moisture. Any water present in your solvent or on your glassware will quench the base, rendering it ineffective.[3] Always use freshly dried solvents and flame- or oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Solution 3: Increase Reaction Temperature. The deprotonation step may require thermal energy. While often performed at 0 °C to room temperature, gently heating the indole and base mixture before adding the alkylating agent can sometimes drive the deprotonation to completion.[2][3][4]
-
-
Poorly Reactive Alkylating Agent: The nature of your alkylating agent (R-X) is critical.
-
Solution 1: Enhance the Leaving Group. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with a less reactive indole, consider switching to the corresponding alkyl bromide or iodide.
-
Solution 2: Consider Alternative Electrophiles. If simple alkyl halides are proving ineffective, more reactive electrophiles like alkyl triflates or tosylates can be employed.
-
-
Substrate Deactivation: The electron-withdrawing aldehyde and fluoro groups on your indole decrease the nucleophilicity of the nitrogen atom, making it less reactive.[4]
-
Solution: More Forcing Conditions. For deactivated indoles, you may need to employ more forcing conditions. This could involve a combination of a stronger base, a higher reaction temperature, and a more reactive alkylating agent.[4]
-
Issue 2: Formation of C3-Alkylated Byproduct
Question: My reaction is working, but I'm getting a significant amount of an isomeric byproduct. NMR analysis suggests alkylation is occurring at the C3 position. How can I improve N-selectivity?
Answer: The indole nucleus has two primary nucleophilic sites: the N1 and C3 positions. The C3 position is often inherently more nucleophilic, which can lead to competitive C-alkylation.[3][6] The regioselectivity is highly dependent on the reaction conditions.[3]
Probable Causes & Solutions:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the neutral indole can react at the more nucleophilic C3 position, especially with highly reactive electrophiles.[3]
-
Solution: Use a Strong Base and Polar Aprotic Solvent. Employing a strong base like NaH in a polar aprotic solvent such as DMF or THF is a classic method to favor N-alkylation.[2][3][4] These solvents effectively solvate the cation of the indolate salt, leaving the nitrogen anion more exposed and reactive.
-
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, while N-alkylation is the thermodynamically more stable product.[2][4]
-
Solution: Increase Reaction Temperature. Running the reaction at a higher temperature can provide the necessary energy to overcome the activation barrier for the thermodynamically favored N-alkylation pathway.[2][3][4] For instance, increasing the temperature from room temperature to 80 °C or higher can significantly improve N-selectivity.[4]
-
-
Counter-ion Effects: The cation from the base can influence the site of alkylation.
Frequently Asked Questions (FAQs)
Q1: What are the "classical" conditions for the N-alkylation of an indole?
A1: The most common and classical approach involves the deprotonation of the indole with a strong base, followed by the addition of an alkylating agent.[4] A typical procedure would be:
-
Dissolving the indole in an anhydrous polar aprotic solvent like DMF or THF under an inert atmosphere.[3][4][7]
-
Adding a strong base, such as sodium hydride (NaH), portion-wise at 0 °C.[3]
-
Allowing the mixture to stir at room temperature to ensure complete deprotonation.
-
Cooling the reaction mixture again before the dropwise addition of the alkyl halide (e.g., an alkyl bromide or iodide).[4]
-
Stirring the reaction at room temperature or heating as needed while monitoring its progress by TLC or LC-MS.[3]
Q2: Are there milder alternatives to using strong bases like sodium hydride?
A2: Yes, several milder methods have been developed, which can be particularly useful if your substrate is sensitive to strongly basic conditions. These include:
-
Carbonate Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar solvent like DMF or acetonitrile can be effective, especially with more reactive alkylating agents.[4]
-
Phase-Transfer Catalysis (PTC): This method often employs bases like potassium hydroxide in a biphasic system with a phase-transfer catalyst.[4]
-
Transition Metal Catalysis: Copper and palladium-catalyzed methods can proceed under neutral or mildly basic conditions.[4] For example, a copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indoles uses potassium hydroxide as the base.[8][9] Buchwald-Hartwig amination is another powerful palladium-catalyzed method for forming C-N bonds.[10][11][12][13]
-
Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15][16][17][18]
Q3: How does the choice of solvent impact the reaction?
A3: The solvent plays a crucial role in solubility, reaction rate, and selectivity.
-
Polar Aprotic Solvents (DMF, DMSO, NMP): These are excellent for dissolving the indolate anion and are commonly used with strong bases like NaH.[4][7] They promote Sₙ2 reactions with alkyl halides.
-
Ethereal Solvents (THF, Dioxane): These are also common choices, particularly with strong bases.[4]
-
Nonpolar Solvents (Toluene, Hexane): These are generally less effective for reactions involving charged intermediates like the indolate anion. However, in some catalytic systems or under phase-transfer conditions, they can be suitable.[19]
Q4: My product seems to be decomposing during workup or purification. What can I do?
A4: The aldehyde functionality on your product can be sensitive to certain conditions.
-
Acid Sensitivity: Aldehydes can be sensitive to acidic conditions. If you are using silica gel chromatography for purification, the acidic nature of the silica may cause decomposition.
-
Solution: You can neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, consider using a different stationary phase like alumina.
-
-
Oxidation: Aldehydes can be susceptible to air oxidation, especially if left for extended periods.
-
Solution: Work up your reaction promptly and purify the product as soon as possible.[5] Store the purified product under an inert atmosphere and at a low temperature.
-
Experimental Protocols
General Protocol for N-Alkylation using Sodium Hydride
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[3]
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.[3]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Base and Solvent on N-Alkylation Yield
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield of N-alkylated product (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | 80 | 12 | 45 |
| 2 | Cs₂CO₃ (2.0) | DMF | 60 | 8 | 75 |
| 3 | NaH (1.2) | THF | RT | 6 | 88 |
| 4 | NaH (1.2) | DMF | RT | 4 | 95 |
Note: This data is illustrative and actual results may vary depending on the specific alkylating agent used.
Visualizations
Reaction Mechanism
Caption: General mechanism for the N-alkylation of indole.
Experimental Workflow
Caption: Step-by-step experimental workflow for N-alkylation.
Troubleshooting Decision Tree
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 8. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. PlumX [plu.mx]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
identifying and minimizing impurities in 4-Fluoro-1H-indole-3-carbaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and purity of your synthesis.
Introduction to the Synthesis
The Vilsmeier-Haack reaction is the most prevalent and efficient method for the formylation of electron-rich heterocycles like 4-fluoroindole. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). While robust, this synthesis is not without its challenges, primarily concerning the formation of process-related impurities. Understanding the reaction mechanism is paramount to controlling these side reactions.
The core of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich indole at the C3 position. Subsequent hydrolysis yields the desired aldehyde. The fluorine atom at the C4 position introduces an inductive electron-withdrawing effect, which can influence the reactivity of the indole ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound.
FAQ 1: My reaction yields a significant amount of a high-molecular-weight, poorly soluble solid. What is this byproduct and how can I minimize it?
This is the most frequently encountered issue. The high-molecular-weight byproduct is almost certainly a bis(indolyl)methane derivative, specifically bis(4-fluoro-1H-indol-3-yl)methane.
Causality: This impurity arises from the reaction of the newly formed this compound (an electrophile) with unreacted 4-fluoroindole (a nucleophile) under the acidic conditions of the reaction.[1]
Troubleshooting Steps:
-
Stoichiometry Control: Employ a minimal excess of the Vilsmeier reagent. An excess of the formylating agent can accelerate the formation of the aldehyde, which then acts as an electrophile for the starting material. A 1.1 to 1.5 molar equivalent of the Vilsmeier reagent is a good starting point.
-
Temperature Management: Maintain a low temperature (0 °C to 5 °C) during the addition of 4-fluoroindole to the pre-formed Vilsmeier reagent. Elevated temperatures can significantly increase the rate of bis(indolyl)methane formation.[1]
-
Order of Addition: Always add the 4-fluoroindole solution dropwise to the Vilsmeier reagent. This ensures that the indole primarily encounters the formylating agent rather than the product aldehyde.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction promptly to prevent further side reactions.
FAQ 2: I'm observing a second formylated product in my reaction mixture by LC-MS. What could this be?
The presence of a second formylated product often indicates di-formylation. While formylation at the C3 position is kinetically favored, under forcing conditions (e.g., excess Vilsmeier reagent, elevated temperatures), a second formyl group can be introduced onto the indole nucleus or, less commonly, at the N1 position.
Troubleshooting Steps:
-
Limit Vilsmeier Reagent: Use a stoichiometric amount of the Vilsmeier reagent (1.0 to 1.1 equivalents) relative to the 4-fluoroindole.
-
Milder Reaction Conditions: Employ lower reaction temperatures and shorter reaction times. Monitor the reaction closely by TLC or HPLC to stop it once the mono-formylated product is maximized.
FAQ 3: The final product has a pink or reddish hue after purification. What is the cause and how can I obtain the desired off-white to yellow solid?
Indole and its derivatives can be susceptible to oxidation, which can lead to the formation of colored impurities. The final product, this compound, should be a yellowish to off-white crystalline powder.[2]
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use degassed solvents for both the reaction and purification steps.
-
Storage: Store the final product at a low temperature (0-8 °C) under an inert atmosphere and protected from light.[2]
Impurity Identification and Characterization
A robust analytical strategy is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.
| Impurity | Analytical Technique | Expected Observations |
| Unreacted 4-Fluoroindole | HPLC-UV, GC-MS, TLC | Shorter retention time than the product in reverse-phase HPLC. Characteristic mass spectrum. |
| bis(4-fluoro-1H-indol-3-yl)methane | HPLC-UV, LC-MS | Longer retention time than the product in reverse-phase HPLC. A molecular ion corresponding to C₁₇H₁₁F₂N₂ (M+H⁺ ≈ 281.09). |
| Di-formylated byproducts | LC-MS | A molecular ion corresponding to C₁₀H₆FNO₂ (M+H⁺ ≈ 192.04). |
| Oxidation products | HPLC-UV with DAD | May appear as broad, colored peaks in the chromatogram. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV):
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is typically effective.
-
Detection: UV detection at a wavelength where both the product and potential impurities have good absorbance (e.g., 254 nm or 280 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities. The provided NMR data for this compound can serve as a reference.[3]
Mass Spectrometry (MS):
-
GC-MS can be used to identify volatile impurities like unreacted starting material. LC-MS is essential for identifying less volatile byproducts such as bis(indolyl)methanes and di-formylated species.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
4-Fluoroindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
In a separate flask, dissolve 4-fluoroindole (1 equivalent) in anhydrous DCM.
-
Add the 4-fluoroindole solution dropwise to the Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford this compound as a yellowish to off-white solid.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting Logic
Caption: Vilsmeier-Haack synthesis of this compound and common impurity pathways.
References
Sources
Technical Support Center: Scale-Up Synthesis of 4-Fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 4-Fluoro-1H-indole-3-carbaldehyde. This valuable intermediate is a critical building block in the development of pharmaceuticals, particularly those targeting neurological disorders, as well as in the creation of advanced fluorescent materials.[1][2] The Vilsmeier-Haack reaction is the most common and industrially viable method for the C3-formylation of the 4-fluoroindole core.[3][4] However, transitioning this synthesis from the laboratory bench to a pilot or manufacturing scale introduces a unique set of challenges related to reaction control, impurity profiles, and safety.
This guide is structured to provide direct, actionable solutions to problems frequently encountered during scale-up. We will delve into the causality behind these issues and offer field-proven troubleshooting strategies to ensure a robust, safe, and efficient synthesis.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues in a practical question-and-answer format.
Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 1kg. The reaction seems to stall or generate significant tar-like byproducts. What is the likely cause?
A1: This is a classic scale-up issue often rooted in mass and heat transfer limitations. What works in a small flask with efficient magnetic stirring does not directly translate to a large reactor.
Core Issues & Solutions:
-
Inefficient Vilsmeier Reagent Formation & Mixing: The formation of the Vilsmeier reagent (the chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is exothermic and moisture-sensitive.[5][6] On a large scale, localized overheating or poor mixing can lead to reagent decomposition.
-
Solution: Implement a controlled, subsurface addition of POCl₃ to chilled DMF (0-5 °C) under an inert nitrogen atmosphere. Ensure robust overhead mechanical stirring that creates a good vortex, guaranteeing homogeneity before adding the 4-fluoroindole.
-
-
Poor Temperature Control During Formylation: The electrophilic aromatic substitution of 4-fluoroindole is also exothermic.[7] A large batch generates significantly more heat, and if the reactor's cooling capacity is insufficient, the internal temperature can rise uncontrollably. This leads to side reactions and polymerization, resulting in the tar you observed.
-
Solution: Add the 4-fluoroindole solution to the pre-formed Vilsmeier reagent at a slow, controlled rate, ensuring the internal temperature does not exceed the validated limit (typically 10-20°C for this step). Monitor the temperature continuously and be prepared to adjust the addition rate or cooling system.
-
-
Sub-optimal Stoichiometry: An excess of the Vilsmeier reagent can lead to the formation of diformylated or other undesired byproducts.
-
Solution: While a slight excess of the Vilsmeier reagent (1.1-1.3 equivalents) is common, avoid large excesses. Re-validate the optimal stoichiometry at the larger scale.
-
Below is a workflow to diagnose and address low-yield issues during scale-up.
Caption: Troubleshooting workflow for low-yield issues.
Q2: My final product is difficult to purify. I'm seeing persistent impurities in the HPLC and NMR, even after recrystallization. What are these byproducts and how can I prevent them?
A2: Impurity formation is often a result of inadequate reaction control. Understanding the reaction mechanism helps in predicting and preventing these byproducts. The key electrophile is the Vilsmeier reagent, which attacks the electron-rich C3 position of the indole.[8][9]
Caption: Simplified Vilsmeier-Haack reaction pathway.
Common Impurities and Prevention Strategies:
| Impurity Name | Structure/Description | Formation Cause | Prevention Strategy |
| Tris(4-fluoro-1H-indol-3-yl)methane | Three indole units linked by a central methane carbon. | Reaction of the product with excess 4-fluoroindole under acidic conditions. Can be promoted by certain Lewis acids.[10] | Ensure slow addition of indole to the Vilsmeier reagent to maintain an excess of the formylating agent, preventing the product from reacting with unreacted starting material. |
| N-Formyl-4-fluoroindole | Formyl group on the indole nitrogen instead of C3. | Can occur if the nitrogen is not protected and under certain reaction conditions, although C3 formylation is kinetically favored. | Maintain low reaction temperatures. The Vilsmeier-Haack reaction is highly regioselective for the C3 position in indoles.[11] |
| Polymeric/Tar Material | Dark, insoluble, complex mixture. | Uncontrolled exotherms, presence of oxygen, or highly acidic conditions causing decomposition of the indole ring.[5][7] | Maintain strict temperature control and an inert atmosphere (N₂ or Ar). Quench the reaction mixture promptly once complete. |
| Unreacted 4-fluoroindole | Starting material. | Incomplete reaction due to insufficient Vilsmeier reagent, low temperature, or short reaction time. | Use a slight excess (1.1-1.3 eq.) of the Vilsmeier reagent and monitor the reaction to completion using TLC or HPLC. |
Purification Protocol:
If impurities persist, a robust purification protocol is necessary.
-
Quenching: After the reaction is complete, slowly and carefully pour the reaction mixture into a vigorously stirred vessel containing crushed ice and water.
-
Neutralization: Carefully add a base (e.g., saturated sodium acetate solution[12] or cold 2M NaOH[13]) to neutralize the mixture to a pH of 6-8. The product will precipitate as a solid. This step must be done cold (below 20°C) to avoid byproduct formation.[12]
-
Filtration & Washing: Filter the crude solid and wash thoroughly with cold water until the filtrate is neutral. Then, wash with a cold non-polar solvent like hexane to remove less polar impurities.
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane. The recovery is often around 85%.[14]
-
Chromatography (If Needed): For very high purity, silica gel column chromatography can be employed, typically using a gradient of ethyl acetate in petroleum ether or hexane.[15]
Frequently Asked Questions (FAQs)
Q3: What is the most scalable synthesis route for the 4-fluoroindole starting material?
A3: While the Fischer indole synthesis is a classic method, it can be problematic for scale-up due to harsh acidic conditions and potential for low yields.[16][17] A more robust and scalable route is a variation of the Leimgruber-Batcho synthesis starting from 2-fluoro-6-nitrotoluene. This involves condensation with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by a reductive cyclization, a pathway amenable to industrial production.[16][18]
Q4: How critical are the purity and handling of POCl₃ and DMF?
A4: Extremely critical.
-
POCl₃: Must be fresh and colorless. A yellow color indicates decomposition to HCl and other species that can interfere with the reaction. It is highly corrosive and reacts violently with water; handle with extreme care under anhydrous conditions.[13]
-
DMF: Must be anhydrous (<0.1% water). Water will rapidly consume the POCl₃ and the Vilsmeier reagent, leading to a failed reaction. Using high-purity, anhydrous DMF is essential for reproducibility and high yield.
Q5: Are there any significant safety hazards I should be aware of during scale-up?
A5: Yes. The Vilsmeier-Haack reaction presents specific thermal hazards. The formation of the Vilsmeier reagent is exothermic, and the reagent itself can be thermally unstable.[5][19] The main risk is a thermal runaway reaction, especially if there is an accumulation of unreacted reagents due to poor mixing or insufficient cooling.
-
Critical Safety Measures:
-
Always add POCl₃ to DMF, never the other way around.
-
Use a reactor with adequate cooling capacity and a safety vent.
-
Perform a reaction calorimetry study (e.g., using RC1) before scaling up to understand the heat flow and potential for thermal accumulation.
-
Consider a semi-batch process where one reagent is fed slowly to control the reaction rate and heat generation. A "one-pot" process where POCl₃ is fed to a mixture of the substrate and DMF can also prevent the accumulation of the unstable Vilsmeier intermediate.[5]
-
Q6: What are the recommended storage conditions for the final this compound product?
A6: The product is a yellowish to off-white crystalline powder.[1] While relatively stable, aldehydes can be susceptible to oxidation over time. It should be stored in a tightly sealed container, protected from light, in an inert atmosphere (nitrogen or argon), and under refrigeration (2-8 °C).[20]
References
- BenchChem Technical Support. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.
- Guidechem. (n.d.). What is 4-Fluoroindole and how is it synthesized?.
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28, 2670-2674. [Link]
- CN103420892A - Preparation method of 4-fluoroindole. (2013).
- BenchChem Technical Support. (2025).
-
Diva-portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. [Link]
-
ACS Omega. (2024). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]
-
ResearchGate. (2019). Formylation without catalyst and solvent at 80 degrees C. [Link]
-
ResearchGate. (n.d.). ¹³F NMR results for the coupled reaction leading to the formation of.... [Link]
- Sridharan, V. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]
-
Tasneem, et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13, 27431-27464. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-8. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]
-
International Journal of Engineering Research & Technology. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
-
Reddit. (2020). What are some common causes of low reaction yields?. [Link]
-
ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. [Link]
- BenchChem Technical Support. (2025).
-
Organic Syntheses. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]
-
Semple, J. E. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 936-942. [Link]
-
Organic Syntheses. (1963). p-DIMETHYLAMINOBENZALDEHYDE. [Link]
-
Lead Sciences. (n.d.). This compound. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Professor Dave Explains. (2021). Vilsmeier Reaction. [Link]
-
J&K Scientific. (n.d.). This compound. [Link]
- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (2012).
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Organic Syntheses. (1955). INDOLE-3-ALDEHYDE. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
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- 3. ijpcbs.com [ijpcbs.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. mt.com [mt.com]
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- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 11. Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air [organic-chemistry.org]
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- 19. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 20. This compound - Lead Sciences [lead-sciences.com]
preventing decomposition of 4-Fluoro-1H-indole-3-carbaldehyde during reactions
Welcome to the technical support center for 4-Fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. My aim is to provide you with in-depth, field-proven insights to help you anticipate and prevent the decomposition of this reagent during your reactions, ensuring the integrity and success of your experiments.
The narrative that this compound is simply "stable" can be misleading. While it exhibits good shelf-life under ideal storage conditions, its reactivity profile—a desirable trait for synthesis—also makes it susceptible to degradation under various common experimental parameters. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Core Concept: The Duality of Reactivity and Instability
The key to successfully using this compound lies in understanding the inherent chemical vulnerabilities of its structure. The indole nucleus, particularly the electron-rich pyrrole ring, is prone to oxidation, while the aldehyde functional group is susceptible to both oxidation and a variety of nucleophilic attacks and condensations. The 4-fluoro substituent, with its high electronegativity, modulates the electron distribution of the indole ring, which can influence reactivity at other positions.[1]
Below is a flowchart illustrating the primary decision points and preventative measures to consider throughout your experimental workflow to mitigate decomposition.
Caption: Workflow for preventing decomposition of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My sample of this compound has developed a darker, brownish tint. Is it still usable?
Answer: A color change from the typical yellowish or off-white crystalline powder to a tan or brown color is a strong visual indicator of decomposition. This is often due to slow oxidation or polymerization upon exposure to air and/or light over time.
-
Causality: The indole ring system is susceptible to autoxidation, a process that can be accelerated by light. This process can form highly colored, polymeric byproducts.
-
Expert Recommendation: Before use, you should assess the purity of the discolored reagent. A quick purity check by Thin Layer Chromatography (TLC) against a retained, properly stored sample is advisable. If significant impurities are observed, purification by recrystallization or column chromatography may be necessary. For critical, multi-step syntheses, using a fresh, pure sample is always the most reliable approach to ensure reproducibility. The recommended storage conditions are in a dark place, under an inert atmosphere, and at 2-8°C.[2]
FAQ 2: During my reaction, I'm observing a new, more polar spot on TLC that wasn't present in my starting material. What could it be?
Answer: The most probable identity of a more polar byproduct is the corresponding 4-fluoro-1H-indole-3-carboxylic acid . Aldehydes are readily oxidized to carboxylic acids, and this is a primary decomposition pathway for indole-3-carbaldehydes.[3]
-
Causality: This oxidation can be caused by several factors common in reaction setups:
-
Atmospheric Oxygen: If the reaction is not performed under an inert atmosphere (Nitrogen or Argon), dissolved oxygen in the solvent can cause slow oxidation, especially if the reaction is heated or if trace metals are present to catalyze the process.
-
Oxidizing Reagents: Use of any reagents with oxidizing potential, even if mild, can lead to this side product.
-
Peroxides in Solvents: Older, improperly stored solvents (especially ethers like THF or Dioxane) can contain peroxide impurities that will readily oxidize the aldehyde.
-
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Always run reactions involving this substrate under a nitrogen or argon atmosphere.
-
Degas Solvents: For sensitive reactions, degas your solvents prior to use by sparging with an inert gas or using a freeze-pump-thaw technique.
-
Use Fresh Solvents: Use freshly distilled or anhydrous grade solvents from a recently opened bottle to minimize peroxide contamination.
-
FAQ 3: My reaction is run under basic conditions, and I'm getting a complex mixture of products with poor recovery of my desired compound. Why?
Answer: While the indole N-H is weakly acidic, strong basic conditions can lead to several undesirable side reactions and decomposition pathways.
-
Causality & Potential Side Reactions:
-
Deprotonation and Air Oxidation: Strong bases can deprotonate the indole N-H. The resulting indolide anion is highly electron-rich and significantly more susceptible to oxidation by atmospheric oxygen than the neutral indole.
-
Cannizzaro-type Reactions: In the presence of very strong bases (e.g., concentrated NaOH) and at elevated temperatures, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield the corresponding alcohol and carboxylic acid. While less common for aromatic aldehydes under typical synthetic conditions, it remains a possibility.
-
Aldol and Condensation Reactions: If other enolizable carbonyl compounds are present, the basic conditions can promote undesired aldol condensation side reactions.
-
-
Expert Recommendation:
-
Choice of Base: If a base is required, opt for milder, non-nucleophilic inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or hindered organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Avoid strong hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu) unless the reaction specifically requires them and is performed at low temperatures with strict exclusion of oxygen.
-
Temperature Control: If using a base, maintain the lowest effective temperature for the desired reaction to minimize the rate of decomposition pathways.
-
FAQ 4: I'm using a Lewis acid catalyst and observing significant charring and low yields. What is happening?
Answer: The indole nucleus is highly nucleophilic and can react with Lewis acids in a manner that leads to polymerization and degradation, especially at elevated temperatures.
-
Causality: Strong Lewis acids can coordinate to the indole ring, activating it towards electrophilic attack. This can lead to uncontrolled self-condensation or polymerization, resulting in insoluble, often dark-colored materials ("charring"). The aldehyde group can also be activated by the Lewis acid, potentially leading to undesired side reactions.
-
Troubleshooting & Prevention:
-
Select Milder Lewis Acids: If a Lewis acid is necessary, screen milder options first (e.g., ZnCl₂, Sc(OTf)₃, InCl₃) before resorting to stronger ones (e.g., AlCl₃, TiCl₄, BF₃·OEt₂).
-
Control Stoichiometry: Use only catalytic amounts of the Lewis acid whenever possible.
-
Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity and minimize decomposition. Add the Lewis acid slowly to a cooled solution of the substrate.
-
Reverse Addition: Consider adding the indole substrate solution slowly to a solution of the Lewis acid and other reagents to maintain a low concentration of the free, uncomplexed indole.
-
Analytical Methods for Detecting Decomposition
A self-validating protocol requires robust analytical monitoring. Here are the recommended methods for assessing the stability and purity of this compound.
| Technique | Purpose | Observations Indicating Decomposition |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and starting material purity. | - Appearance of new spots (especially a more polar spot for the carboxylic acid).- Streaking on the baseline (indicative of polymeric material).- Diminished intensity of the starting material spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and detection of byproducts.[4] | - Appearance of new peaks in the chromatogram.- A decrease in the peak area percentage of the main compound.- Can be used to develop a stability-indicating method.[5] |
| ¹H NMR Spectroscopy | Structural confirmation and identification of impurities. | - Diminished integral of the aldehyde proton signal (~10 ppm).- Appearance of new aromatic or other signals.- Broadening of signals, suggesting paramagnetic species or polymerization. |
| LC-MS | Identification of byproducts by mass. | - Detection of a mass corresponding to the oxidized product (4-fluoro-1H-indole-3-carboxylic acid, M+H⁺ ≈ 180.04).- Detection of masses corresponding to condensation products or other derivatives. |
Validated Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol provides a baseline for handling the reagent in a typical reaction to prevent oxidative degradation.
-
Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, etc.) and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: Add this compound and any other solid reagents to the flask.
-
System Purge: Seal the flask and purge the system with the inert gas for 5-10 minutes.
-
Solvent Addition: Add anhydrous, degassed solvent via cannula or syringe.
-
Reaction: Perform the reaction under a positive pressure of inert gas (e.g., using a balloon or bubbler).
-
Monitoring: Take aliquots periodically using a syringe for TLC or LC-MS analysis to monitor the consumption of starting material and the formation of any byproducts.
Caption: Workflow for setting up a reaction under an inert atmosphere.
References
-
Wikipedia. Indole-3-carbaldehyde. [Link]
-
Müller, A. C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
-
Lead Sciences. This compound. [Link]
- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
Palladino, P., et al. (2024). A novel colorimetric assay for the detection of indole-3-carbaldehyde in foods. Food Chemistry Advances. [Link]
-
ResearchGate. Lewis Basic Amine Catalyzed Aza-Michael Reaction of Indole- And Pyrrole-3-carbaldehydes. [Link]
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Semantic Scholar. 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
Royal Society of Chemistry. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
-
ACS Publications. Switchable Reactivity of Acylated α, β-Dehydroamino Ester in the Friedel−Crafts Alkylation of Indoles by Changing the Lewis Acid. [Link]
-
Chen, N. C., et al. (1974). Isolation and identification of indole-3-carboxaldehyde: a major new urinary metabolite of D-tryptophan. Biochimica et Biophysica Acta. [Link]
-
SpectraBase. Indole-3-carboxaldehyde - Optional[15N NMR] - Chemical Shifts. [Link]
-
Reddy, G. S., et al. (2012). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 4-Fluoro-1H-indole-3-carbaldehyde
This guide provides in-depth technical support for researchers, chemists, and drug development professionals working with 4-Fluoro-1H-indole-3-carbaldehyde. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges in catalyst selection and reaction optimization. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are fundamental for creating C-C and C-N bonds, and the unique electronic properties of the 4-fluoroindole scaffold present specific challenges and opportunities.
FAQ 1: I am planning a Suzuki-Miyaura coupling with this compound at the 5- or 7-position (assuming a pre-halogenated starting material). Which palladium catalyst system should I start with?
This is a common synthetic step. The choice of catalyst is critical due to the potential for N-H reactivity and catalyst inhibition by the indole nitrogen.
Answer:
For Suzuki-Miyaura couplings on the indole core, a catalyst system that is both highly active and tolerant of the N-H group is essential. The electron-withdrawing nature of the fluorine at the 4-position and the carbaldehyde at the 3-position can influence the reactivity of the C-X bond.
A robust starting point is a palladium(II) precatalyst paired with a sterically hindered and electron-rich phosphine ligand. This combination facilitates the oxidative addition step and promotes a high turnover number.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Pd Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common, reliable Pd(0) sources upon reduction in situ. |
| Ligand | SPhos or XPhos | These Buchwald ligands are known for their high activity in coupling reactions involving heteroaromatic halides due to their steric bulk and electron-donating properties. |
| Base | K₂CO₃ or K₃PO₄ | A moderately strong, non-nucleophilic base is crucial to avoid side reactions with the aldehyde and to minimize N-H deprotonation issues. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | A biphasic solvent system is standard for Suzuki couplings, facilitating the interaction of the organic and inorganic reagents. |
| Temperature | 80-110 °C | The reaction often requires heating to achieve a reasonable rate. |
Troubleshooting Workflow for Suzuki Coupling:
If you experience low yield or incomplete conversion, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)
Attaching a nitrogen nucleophile to the indole core is a key transformation in medicinal chemistry.
FAQ 2: I am attempting a Buchwald-Hartwig amination on a halogenated precursor of this compound. My reaction is sluggish and gives significant side products. What is causing this and how can I fix it?
Answer:
The challenges in Buchwald-Hartwig aminations with this substrate are twofold:
-
Competitive N-H reactivity: The indole N-H is acidic and can react with the strong bases typically used in these reactions, leading to unwanted side reactions or catalyst inhibition.
-
Aldehyde sensitivity: The aldehyde group can be sensitive to the reaction conditions, potentially leading to decomposition or side reactions.
Optimization Strategy:
A successful strategy involves carefully selecting the base and a highly active catalyst that can operate under milder conditions.
Recommended Catalyst System:
| Component | Recommendation | Rationale |
| Pd Precatalyst | G3 or G4 Buchwald Precatalysts | These precatalysts are highly active and allow for lower reaction temperatures, which can improve functional group tolerance. |
| Ligand | Josiphos or a Biarylphosphine (e.g., RuPhos) | These ligands are effective for C-N coupling with challenging substrates. |
| Base | LiHMDS or NaOtBu | While strong, these bases are often necessary. Use of LiHMDS can sometimes offer better selectivity compared to NaOtBu. |
| Solvent | Toluene or CPME | Anhydrous, non-protic solvents are essential. |
| Temperature | Room Temperature to 80 °C | Start at a lower temperature to minimize side reactions involving the aldehyde. |
Experimental Protocol: Screening for Optimal Base
-
Set up three parallel reactions in sealed vials under an inert atmosphere (N₂ or Ar).
-
To each vial, add the halogenated this compound (1.0 eq), the amine (1.2 eq), the Pd precatalyst (2 mol%), and the ligand (4 mol%).
-
To vial 1, add K₂CO₃ (2.0 eq).
-
To vial 2, add K₃PO₄ (2.0 eq).
-
To vial 3, add LiHMDS (2.0 eq).
-
Add anhydrous toluene to each vial to achieve the desired concentration.
-
Stir the reactions at 80 °C and monitor by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Compare the conversion to the desired product and the formation of side products to identify the optimal base.
Section 3: Reduction of the Aldehyde Group
Selective reduction of the aldehyde to an alcohol is a common follow-up step.
FAQ 3: I need to selectively reduce the aldehyde of this compound to the corresponding alcohol without affecting the indole ring or the fluorine atom. What reducing agent should I use?
Answer:
The key is to use a mild and selective reducing agent that will not reduce the indole ring. Harsh reducing agents like LiAlH₄ should be avoided.
Recommended Reducing Agents:
| Reducing Agent | Solvent | Temperature | Key Advantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0 °C to RT | Inexpensive, easy to handle, and highly selective for aldehydes over other functional groups. This is the most common and reliable choice. |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Acetonitrile | Room Temperature | A milder alternative to NaBH₄, often used in reductive aminations but also effective for simple aldehyde reductions. |
General Protocol for NaBH₄ Reduction:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding water or dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Decision Tree for Reductant Choice:
Caption: Decision tree for selecting a reducing agent.
References
column chromatography techniques for purifying 4-Fluoro-1H-indole-3-carbaldehyde derivatives
This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying 4-Fluoro-1H-indole-3-carbaldehyde and its derivatives using column chromatography. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction to the Challenge
This compound is a crucial building block in medicinal chemistry, often used in the synthesis of pharmaceuticals targeting neurological disorders and as a component in fluorescent probes.[1][2] The introduction of a fluorine atom can significantly alter the molecule's properties, enhancing metabolic stability and binding affinity.[3] However, the unique electronic characteristics of the fluorinated indole ring, combined with the reactive aldehyde group, can present specific challenges during purification by column chromatography.
Common issues include compound degradation on the acidic silica gel, poor separation from structurally similar impurities, and peak tailing.[4][5] This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues encountered during the column chromatography of this compound derivatives in a practical question-and-answer format.
Problem 1: My compound is degrading on the column, leading to low yield.
Q: I'm purifying my this compound derivative, but I'm recovering very little product. I suspect it's decomposing on the silica gel. How can I confirm this and prevent it?
A: This is a frequent challenge. The indole nucleus can be sensitive to the acidic nature of standard silica gel, and aldehydes can also be prone to degradation.[4][5][6]
Root Cause Analysis:
-
Acid Sensitivity: The silanol groups (Si-OH) on the surface of silica gel are acidic and can catalyze the degradation of acid-sensitive compounds like certain indole derivatives.[4][7] This can lead to the formation of colored baseline impurities or a complete loss of the desired product.
-
Aldehyde Reactivity: Aldehydes can be sensitive to both acidic and basic conditions.[6] On silica, they can potentially form acetals or hemiacetals if alcohol-containing solvents are used in the mobile phase.[6]
Solutions & Protocols:
-
Confirm Instability with 2D TLC: Before committing to a column, test your compound's stability on silica.[7]
-
Protocol:
-
Spot your crude reaction mixture in one corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Dry the plate completely.
-
Rotate the plate 90 degrees and develop it again in the same solvent system.
-
-
Interpretation: If the compound is stable, the spots will form a diagonal line. Any spots that appear off this diagonal indicate degradation products formed during contact with the silica.[7]
-
-
Deactivate the Silica Gel: If instability is confirmed, you can neutralize the acidic silica.
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider a different adsorbent.
-
Neutral Alumina: Alumina is a good alternative for compounds that are sensitive to acidic conditions.[4][6] It is available in acidic, neutral, and basic forms; neutral or basic alumina would be appropriate here.
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase (RP) chromatography using a C18-modified silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an excellent alternative.[9][10]
-
Problem 2: The compound is streaking or tailing, resulting in poor separation.
Q: My target compound is smearing down the column instead of moving as a tight band. This is causing it to co-elute with impurities. What's happening?
A: Tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.[4]
Root Cause Analysis:
-
Strong Analyte-Stationary Phase Interaction: The nitrogen atom in the indole ring is basic and can interact strongly with the acidic silanol groups on silica gel, leading to tailing.[4]
Solutions & Protocols:
-
Mobile Phase Modification: The most common solution is to add a small amount of a competitive base to your mobile phase.
-
Method: Add 0.1-1% triethylamine (TEA) or a similar amine base to your eluent system.[5] The TEA will preferentially interact with the acidic sites on the silica, allowing your indole derivative to elute more symmetrically.
-
Caution: Ensure that your target compound is stable to basic conditions before adding TEA.
-
-
Optimize Sample Loading: The way you load your sample onto the column is critical.
-
Wet Loading: Dissolve your crude product in the minimum amount of your initial, least polar mobile phase.[5][11] Using a more polar solvent than your eluent to dissolve the sample can cause band broadening and streaking.
-
Dry Loading: If your compound has poor solubility in the initial mobile phase, dry loading is recommended.[11]
-
Protocol: Dissolve your crude material in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a free-flowing powder. Carefully load this powder onto the top of your packed column.[11]
-
-
Problem 3: I can't achieve good separation between my product and a persistent impurity.
Q: I have an impurity that elutes very close to my this compound derivative, no matter which hexane/ethyl acetate ratio I use. How can I improve the resolution?
A: When a standard solvent system fails, it's necessary to change the selectivity of your chromatography system. This means changing the chemical nature of the mobile or stationary phase to alter how they interact with your compounds.
Root Cause Analysis:
-
Insufficient Selectivity: The chosen solvent system is not interacting differently enough with your product and the impurity to effect a separation. Simply increasing or decreasing the polarity (solvent strength) with the same two solvents won't help if the selectivity is the issue.[12]
Solutions & Protocols:
-
Change the Mobile Phase Composition: Keep one of your original solvents (e.g., hexane) and swap the other for a solvent from a different selectivity group.
-
Solvent Selectivity Groups: Solvents can be grouped by their primary intermolecular forces (e.g., hydrogen bond donors, hydrogen bond acceptors, dipole-dipole interactions).
-
Example: If you are using Hexane/Ethyl Acetate, try switching to a Hexane/Dichloromethane, Hexane/Acetone, or Toluene/Ethyl Acetate system.[6] Screen these new systems by TLC to find one that provides better separation (a larger difference in Rf values).[5][6]
-
-
Utilize Gradient Elution: If your impurities are either much less polar or much more polar than your product, a gradient elution can save time and improve separation.
-
Method: Start with a low-polarity mobile phase to elute the non-polar impurities. Then, gradually increase the percentage of the more polar solvent to elute your target compound, leaving the highly polar impurities on the column to be flushed out later.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for purifying this compound on silica gel?
A good starting point for a "normal" polarity compound like this is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[8] Begin by screening with TLC using various ratios, such as 10-50% ethyl acetate in hexane.[8] The ideal system should give your target compound an Rf value of approximately 0.25-0.35 for optimal separation on a column.[5][6]
Q2: How much crude material can I load onto my column?
A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:20 to 1:50.[5] For difficult separations (compounds with very close Rf values), you may need to use a higher ratio (e.g., 1:100). Overloading the column is a common cause of poor separation.[5]
Q3: My compound won't come off the column, even with a very polar solvent system. What should I do?
This indicates either irreversible adsorption or decomposition.[4][7] First, try flushing the column with a very strong solvent like 5-10% methanol in dichloromethane.[4] If the compound still doesn't elute, it has likely decomposed or is irreversibly bound. In this case, refer to the troubleshooting section on compound degradation.[4][7] Performing a 2D TLC beforehand can help predict this issue.[7]
Q4: Can I use solvents like methanol or ethanol in my mobile phase?
Caution is advised when using alcohols with aldehydes on silica gel.[6] The acidic silica can catalyze the formation of hemiacetals or acetals, which will appear as new spots on your TLC and complicate the purification.[6] If a highly polar solvent is needed, it's often better to use methanol in dichloromethane, but limit the methanol concentration to less than 10% to avoid dissolving the silica gel.[8]
Visualization of Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common issues in the purification of this compound derivatives.
Caption: A decision tree for troubleshooting common chromatography issues.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (default), Neutral Alumina | Silica is standard; alumina is for acid-sensitive compounds.[4][6] |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate, Hexane/DCM | Good starting points for moderately polar compounds.[8] |
| Target Rf Value (TLC) | 0.25 - 0.35 | Provides optimal resolution in column chromatography.[5][6] |
| Sample Load | 1:20 to 1:50 (Sample:Silica) | Prevents column overloading and ensures good separation.[5] |
| Tailing Modifier | 0.1 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, improving peak shape for basic compounds.[5] |
References
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
What is the best solvent for purifying aldehyde in a column chromatography? - ResearchGate. Available at: [Link]
-
This compound | 23073-31-6 - J&K Scientific. Available at: [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. Available at: [Link]
-
How does solvent choice impact flash column chromatography performance? - Biotage. Available at: [Link]
-
Column chromatography - Columbia University. Available at: [Link]
-
Exploring the Different Mobile Phases in HPLC - Moravek. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. columbia.edu [columbia.edu]
- 10. moravek.com [moravek.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. biotage.com [biotage.com]
managing regioselectivity in the synthesis of 4-fluoroindole derivatives.
Technical Support Center: Synthesis of 4-Fluoroindole Derivatives
A Guide to Managing Regioselectivity
Welcome to the technical support center for the synthesis of 4-fluoroindole derivatives. As a Senior Application Scientist, I understand the nuanced challenges researchers face when a strategically placed fluorine atom dramatically alters the electronic and steric landscape of a classic indole synthesis. This guide is structured to address the most common regioselectivity issues encountered in the lab, providing not only troubleshooting steps but also the causal chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
FAQ 1: Why is regioselectivity a major challenge in the synthesis of 4-fluoroindoles?
The fluorine atom at the C4 position introduces a powerful dichotomy. While it is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), it also possesses lone pairs that can participate in a positive resonance effect (+R). This electronic tug-of-war complicates classical indole syntheses, which are often governed by the electronic nature of the aniline or phenylhydrazine precursor.
-
Inductive Effect (-I): The C-F bond is highly polarized, pulling electron density away from the aromatic ring. This deactivates the ring towards electrophilic attack, which is a key step in many indole cyclizations.
-
Resonance Effect (+R): The lone pairs on the fluorine can be donated to the ring, increasing electron density, particularly at the ortho (C3, C5) and para (C7) positions.
The interplay of these effects can lead to the formation of undesired regioisomers, most commonly the 6-fluoroindole, during reactions like the Fischer indole synthesis.
FAQ 2: In a Fischer indole synthesis using (3-fluorophenyl)hydrazine, I'm getting a mixture of 4-fluoro and 6-fluoroindoles. What is the primary cause?
This is the quintessential regioselectivity problem in this synthesis. The key step that determines the final product is the acid-catalyzed[1][1]-sigmatropic rearrangement of the phenylhydrazone intermediate.[2] Cyclization can occur at either C2 or C6 of the fluorophenyl ring.
The fluorine at C3 of the starting hydrazine (which becomes C4 in the desired indole) deactivates both adjacent positions (C2 and C4) through its inductive effect. However, the C6 position is less affected by this deactivation. This can lead to competitive or even preferential cyclization at C6, resulting in the undesired 6-fluoroindole isomer.[3] The choice of acid catalyst and reaction conditions can significantly influence the ratio of these isomers.[4]
Troubleshooting Guide: The Fischer Indole Synthesis
Problem: Poor selectivity for 4-fluoroindole vs. 6-fluoroindole.
When starting with (3-fluorophenyl)hydrazine and an unsymmetrical ketone, you are facing a classic regiochemical challenge. The key is to favor cyclization at the more sterically hindered but electronically desired C2 position over the C6 position.
Causality: The formation of the 6-fluoro isomer often occurs under harsh acidic conditions where thermodynamic control may favor the formation of the more stable product, or where the electronic deactivation at C2 is the dominant factor. To favor the 4-fluoro isomer, conditions must be optimized to exploit subtle steric and electronic differences.
-
Modify the Acid Catalyst: The choice of acid is critical.[1] Sterically demanding acids can physically block the approach to the less hindered C6 position, thereby promoting cyclization at C2.
-
Protocol: Instead of standard Brønsted acids like H₂SO₄ or HCl, switch to a bulkier acid system. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are excellent first choices.
-
Step-by-Step:
-
To a stirred solution of (3-fluorophenyl)hydrazine (1.0 eq) and the ketone (1.1 eq) in an appropriate solvent (e.g., toluene or xylenes), add PPA (10 eq by weight) at room temperature.
-
Heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC. Overly long reaction times can lead to decomposition.[3]
-
Upon completion, carefully quench the reaction by pouring it onto ice water and basify with NaOH before extraction.
-
-
-
Lower the Reaction Temperature: High temperatures can overcome the small energetic barrier between the two cyclization pathways. Running the reaction at the lowest feasible temperature can enhance selectivity.
-
Utilize a Lewis Acid Catalyst: Lewis acids like ZnCl₂ or BF₃·OEt₂ can offer different coordination chemistry compared to Brønsted acids, sometimes leading to improved regioselectivity.[2] Empirical screening is often necessary.
| Catalyst System | Typical Temp. (°C) | Ratio (4-F : 6-F Isomer) | Comments |
| H₂SO₄ in EtOH | 80 | Often poor (e.g., 1:2 to 1:1) | Prone to side reactions and low selectivity. |
| Polyphosphoric Acid (PPA) | 100-120 | Improved (e.g., 3:1 to 5:1) | Viscous, workup can be challenging. Favors kinetic product. |
| Eaton's Reagent | 60-80 | Good to Excellent (>10:1) | Highly effective but corrosive. Anhydrous conditions are crucial.[3] |
| ZnCl₂ | 120-150 | Variable | Highly substrate-dependent, may require high temperatures. |
Troubleshooting Guide: Palladium-Catalyzed Methods (e.g., Larock Indole Synthesis)
The Larock indole synthesis, a powerful heteroannulation of an o-haloaniline with an alkyne, offers an alternative route.[5] For a 4-fluoroindole, one would typically start with a 2-halo-3-fluoroaniline.
Problem: My Larock annulation with an unsymmetrical alkyne gives the wrong regioisomer.
Causality: In the Larock synthesis, regioselectivity is determined during the migratory insertion of the alkyne into the aryl-palladium bond.[5] It was initially believed that the smaller substituent of the alkyne would be placed adjacent to the aryl group (at C3 of the final indole). However, extensive studies have shown that the larger group often prefers the C2 position.[5][6] Electronic effects from the alkyne substituents can also play a significant role.[7]
-
Reverse the Electronic Demand of the Alkyne: If your initial alkyne choice gives the wrong isomer, consider if an alkyne with different electronic properties could reverse the selectivity. For example, alkynes bearing electron-withdrawing groups may exhibit different regioselectivity compared to those with electron-donating groups.[7]
-
Optimize the Ligand: While phosphine ligands like PPh₃ are common, specialized ligands can dramatically influence the outcome. N-heterocyclic carbene (NHC) ligands, for instance, have been shown to provide excellent yields and high regioselectivity in Larock syntheses.[8]
-
Protocol:
-
In a glovebox, charge a reaction vessel with the 2-halo-3-fluoroaniline (1.0 eq), the alkyne (1.2 eq), a carbonate base (e.g., K₂CO₃, 2.0 eq), and the NHC-palladium complex (e.g., IPr-Pd-allyl chloride, 2-5 mol%).
-
Add an anhydrous, degassed solvent (e.g., dioxane or DMF).
-
Seal the vessel and heat to 80-110 °C, monitoring by LC-MS or GC-MS.
-
-
Caption: Decision workflow for troubleshooting Larock regioselectivity.
Advanced Strategy: Directed ortho-Metalation (DoM)
For highly functionalized or sensitive substrates, constructing the indole ring first and then introducing substituents can be ineffective. A powerful alternative is to use the fluorine atom itself as a directing group for C-H functionalization.
FAQ 3: Can the fluorine atom be used to control regioselectivity in C-H functionalization to build the indole precursor?
Yes. The fluorine atom is a surprisingly effective directing group in ortho-lithiation reactions.[9] This allows for the selective functionalization of the C5 position (ortho to the fluorine) on a 4-fluoroaniline derivative. This strategy provides a robust entry into precursors for more complex 4-fluoroindoles.
Causality: The mechanism involves coordination of the organolithium base (like n-BuLi or LDA) to the fluorine atom, which lowers the kinetic barrier for deprotonation at the adjacent C-H bond.[10][11] Protecting the aniline nitrogen, often as a pivaloyl (Piv) or carbamate group, is essential for this process to work effectively.[12]
Caption: Workflow using Directed ortho-Metalation for regiocontrol.
This approach offers exquisite control, building the desired substitution pattern on the aniline ring before the indole-forming cyclization, thereby circumventing many of the regioselectivity issues discussed earlier.
References
-
L'Ecuyer, M., & Fagnou, K. (2015). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Retrieved from [Link]
-
L'Ecuyer, M., & Fagnou, K. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 121(15), 9471-9519. Retrieved from [Link]
-
Nishikawa, T., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. Retrieved from [Link]
-
Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
-
Cui, X., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2, 7351-7354. Retrieved from [Link]
-
Nie, X., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5670-5677. Retrieved from [Link]
-
Snieckus, V., & Reed, J. W. (1986). Ortho functionalization of aromatic amines: ortho lithiation of N-pivaloylanilines. The Journal of Organic Chemistry, 51(8), 1341-1343. Retrieved from [Link]
-
De Korver, R., et al. (2011). Preparation of 3-substituted-2-pyridin-2-ylindoles: regioselectivity of Larock's indole annulation with 2-alkynylpyridines. Tetrahedron, 67(35), 6569-6576. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Bridges, A. J., et al. (1992). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Tetrahedron Letters, 33(49), 7495-7498. Retrieved from [Link]
Sources
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- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Semantic Scholar [semanticscholar.org]
- 10. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of 4-Fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for navigating the synthetic challenges associated with 4-Fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties with the reactivity of the aldehyde group on this versatile building block.[1][2] Here, we will delve into the underlying reasons for its diminished reactivity and provide actionable troubleshooting strategies and detailed protocols to ensure the success of your synthetic endeavors.
Understanding the Challenge: Why is the Aldehyde in this compound Unreactive?
The aldehyde functional group is a cornerstone of organic synthesis, prized for its ability to undergo a wide array of transformations. However, in the context of this compound, its reactivity is significantly attenuated. This phenomenon stems from the electronic properties of the indole ring system.
The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density of the ring. This electron-donating effect extends to the C3 position, where the aldehyde group is attached. Consequently, the carbonyl carbon of the aldehyde becomes less electrophilic and, therefore, less susceptible to nucleophilic attack.[3] The fluorine atom at the C4 position, being highly electronegative, does exert an electron-withdrawing inductive effect, but this is often insufficient to counteract the powerful electron-donating resonance effect of the indole ring.[4]
This inherent low reactivity can lead to sluggish or incomplete reactions, necessitating harsh conditions that may compromise the integrity of the indole core or other sensitive functional groups within your molecule.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am attempting a standard reductive amination with this compound and a primary amine using sodium triacetoxyborohydride (STAB), but the reaction is either very slow or fails to proceed. What is happening?
A1: This is a classic manifestation of the aldehyde's low reactivity. The initial formation of the iminium ion, the key intermediate in reductive amination, is often the rate-limiting step and is disfavored due to the electron-rich nature of the indole ring. The reduced electrophilicity of the aldehyde carbon hinders the initial nucleophilic attack by the amine.
Q2: Are there any general strategies to enhance the electrophilicity of the aldehyde?
A2: Yes, several strategies can be employed. The most common is the use of a Lewis acid or Brønsted acid co-catalyst.[5][6] These acids coordinate to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[5][6] Additionally, increasing the reaction temperature can provide the necessary activation energy, but this should be done cautiously to avoid side reactions.
Q3: Can I use stronger reducing agents for the reductive amination?
A3: While stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) or even sodium borohydride (NaBH₄) under specific pH conditions can be used, they may also lead to undesired side reactions, such as the reduction of the aldehyde to the corresponding alcohol. For challenging reductive aminations, in situ generation of a more active catalyst, such as a cobalt-based system, could be a viable alternative under mild conditions.[7]
Q4: My Wittig reaction with this compound is giving very low yields. What can I do?
A4: The low reactivity of the aldehyde is also a significant hurdle in Wittig reactions. To overcome this, you can try using more reactive, unstabilized ylides. However, this may compromise the stereoselectivity of the reaction. Alternatively, employing a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester can be a more effective approach. The phosphonate carbanions are generally more nucleophilic than the corresponding Wittig ylides.
Troubleshooting Protocols and Advanced Methodologies
For persistent reactivity issues, the following detailed protocols offer proven solutions.
Protocol 1: Lewis Acid-Catalyzed Reductive Amination
This protocol is designed to enhance the rate of iminium ion formation, a critical step for successful reductive amination.
Objective: To successfully perform the reductive amination of this compound with a primary or secondary amine.
Experimental Workflow:
Caption: Workflow for Lewis Acid-Catalyzed Reductive Amination.
Detailed Steps:
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M), add the Lewis acid catalyst (e.g., Titanium(IV) isopropoxide, 1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the iminium ion can be monitored by ¹H NMR if desired.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take anywhere from 4 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amine.
Causality: The Lewis acid coordinates to the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This facilitates the initial attack by the amine, accelerating the formation of the iminium ion intermediate, which is then readily reduced by STAB.
Protocol 2: Alternative C3-Functionalization via Friedel-Crafts Type Reaction
When direct modification of the aldehyde is unsuccessful, an alternative strategy is to functionalize the C3 position of the indole core through a different reaction that bypasses the aldehyde.
Objective: To introduce an alkyl or aryl group at the C3 position of a 4-fluoroindole precursor, which can then be further elaborated.
Key Reaction: Friedel-Crafts alkylation or acylation of 4-fluoroindole.
Data Summary: Comparison of C3-Functionalization Methods
| Method | Reagents | Typical Yields | Advantages | Disadvantages |
| Reductive Amination | Amine, STAB, Lewis Acid | 40-70% | Direct formation of amine | Can be sluggish, requires optimization |
| Wittig Reaction | Phosphonium ylide | 30-60% | Forms C=C bond | Low yields with unreactive aldehydes |
| HWE Reaction | Phosphonate ester, base | 60-85% | Higher yields than Wittig | Requires synthesis of phosphonate |
| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid | 50-80% | Bypasses aldehyde reactivity | Potential for polyalkylation |
Experimental Workflow for Friedel-Crafts Acylation:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jk-sci.com [jk-sci.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
techniques for monitoring the progress of reactions with 4-Fluoro-1H-indole-3-carbaldehyde
Technical Support Center: Monitoring Reactions with 4-Fluoro-1H-indole-3-carbaldehyde
Welcome to the technical support center for reaction monitoring. This guide is designed for researchers, chemists, and drug development professionals working with this compound. This versatile building block is crucial in the synthesis of pharmaceuticals, agrochemicals, and fluorescent materials.[1][2] Accurate reaction monitoring is paramount to maximizing yield, minimizing impurities, and ensuring process efficiency.[3]
This document provides in-depth, practical guidance in a question-and-answer format, addressing specific challenges you may encounter. We will explore the causality behind experimental choices and provide self-validating protocols grounded in established analytical principles.
Workflow for Effective Reaction Monitoring
A systematic approach is key to successfully monitoring any chemical transformation. The fundamental workflow involves sampling the reaction, analyzing the sample to separate and detect reactants and products, interpreting the results, and making an informed decision about the reaction's status.
Caption: General workflow for monitoring a chemical reaction.
Section 1: Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for the qualitative monitoring of reactions involving aromatic compounds like this compound.[4][5][6] It allows for the simultaneous analysis of multiple time points and provides immediate visual feedback on the consumption of starting material and the formation of products.[7][8]
Frequently Asked Questions (TLC)
Q1: How do I select an appropriate solvent system (eluent) for my reaction?
A1: The goal is to find a solvent system where the starting material (SM) and product (P) have distinct and ideal Retention Factor (Rf) values, typically between 0.2 and 0.8.[5] this compound is a moderately polar compound.
-
Starting Point: Begin with a binary mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[9] A common starting ratio is 7:3 or 8:2 Hexane:Ethyl Acetate.
-
Too Low Rf (Spots near baseline): The eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move from 8:2 to 6:4 Hexane:EtOAc).[10]
-
Too High Rf (Spots near solvent front): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 7:3 to 9:1 Hexane:EtOAc).[10]
-
Causality: In normal-phase TLC (with a silica plate), the stationary phase is highly polar. Polar compounds adsorb more strongly and move slower (lower Rf), while non-polar compounds are carried further up the plate by the mobile phase (higher Rf).[7] The eluent's function is to compete with your sample for binding sites on the silica.[7]
Q2: My spots are streaking down the plate. What causes this and how can I fix it?
A2: Streaking is a common issue that obscures separation and can be caused by several factors:[10][11]
-
Sample Overload: The most frequent cause. You have applied too much sample to the plate. The stationary phase becomes saturated, and the excess material travels up the plate as a continuous streak.
-
Highly Polar Compound: The compound may be too polar for the chosen solvent system, adsorbing very strongly to the silica.
-
Solution: Add a small amount (0.5-2%) of a polar modifier like methanol to your eluent. For acidic or basic compounds (indoles can be slightly acidic), adding a trace of acetic acid or triethylamine, respectively, can improve spot shape by neutralizing active sites on the silica.[10]
-
-
Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it will streak from the baseline.
-
Solution: Ensure your sample is completely dissolved before spotting. Use a solvent that is volatile and effectively dissolves your compound, such as dichloromethane or ethyl acetate.[7]
-
Q3: I can't see any spots after developing the plate. What should I do?
A3: This can be frustrating but is usually solvable.
-
UV Visualization: this compound and many of its derivatives are aromatic and should be visible under a UV lamp (typically 254 nm) on a plate containing a fluorescent indicator (e.g., F254 plates).[12] If you don't see spots, the concentration might be too low.[10][11]
-
Staining: If compounds are not UV-active, or for better visualization, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for oxidizable groups.[12] Anisaldehyde-sulfuric acid stain can also be effective for aldehydes and phenols, often yielding different colors for different compounds, which aids in identification.[10][12]
-
Check Your Sample: Ensure the solvent level in the developing chamber was below your spotting line; otherwise, your sample washed into the solvent reservoir.[10][11] Also, confirm that your compound is not volatile and evaporating from the plate.[10]
Protocol: Reaction Monitoring by TLC
-
Prepare the Chamber: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover and let it equilibrate.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[5][13] Mark lanes for your starting material (SM), a co-spot (C), and your reaction mixture (Rxn).
-
Spot the Plate:
-
Dilute your reference starting material in a volatile solvent. Using a capillary tube, apply a small spot to the "SM" and "C" lanes.
-
Withdraw a small aliquot from your reaction mixture.[8] Dilute it in a vial.
-
Spot the diluted reaction mixture in the "Rxn" lane and on top of the SM spot in the "C" lane.
-
-
Develop the Plate: Place the plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber. Allow the solvent to ascend via capillary action until it is about 1 cm from the top of the plate.[4]
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[4] Allow the solvent to evaporate completely. View the plate under a UV lamp and circle the visible spots. If necessary, use a chemical stain. The disappearance of the SM spot and the appearance of a new product spot in the "Rxn" lane indicate progress. The co-spot helps confirm identities.[4]
Section 2: High-Performance Liquid Chromatography (HPLC)
For quantitative analysis and monitoring of complex reaction mixtures where TLC resolution is insufficient, HPLC is the superior technique. It offers high resolution, sensitivity, and reproducibility.[14]
Frequently Asked Questions (HPLC)
Q1: My retention times are shifting between runs. What is causing this instability?
A1: Drifting retention times are a common problem indicating a lack of system equilibrium or a change in conditions.[15]
-
Temperature: Column temperature significantly affects retention. A 1°C change can alter retention times by 1-2%.[15]
-
Mobile Phase Composition: If you are mixing solvents online, a faulty pump or proportioning valve can cause the mobile phase composition to drift. Air bubbles in the pump can also cause flow rate fluctuations.[16][17][18]
-
Column Equilibration: Insufficient equilibration time between runs, especially during gradient methods, will cause retention time shifts.[16]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer post-run equilibration step.[16]
-
Q2: I'm seeing asymmetric peaks (fronting or tailing). How do I achieve better peak shape?
A2: Poor peak shape compromises resolution and quantification.[20]
-
Peak Tailing: Often caused by strong, secondary interactions between the analyte and the stationary phase (e.g., basic nitrogen on an indole interacting with acidic residual silanols on a C18 column).[21] It can also be caused by column overload or contamination.[20]
-
Peak Fronting: Typically a sign of sample overload or low column temperature.[16][20]
Q3: What is a good starting method for analyzing this compound?
A3: A reversed-phase method is a robust starting point for indole derivatives.[22]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particles | C18 is a versatile, non-polar stationary phase suitable for moderately polar aromatic compounds.[22] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid helps to control the ionization state of the analyte and improve peak shape.[21] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |
| Detection | UV-Vis Detector at ~254 nm or ~300 nm | The indole scaffold has strong UV absorbance in this range. |
| Mode | Gradient elution (e.g., 10% to 90% B over 10 min) | A gradient is excellent for scouting a reaction to separate compounds with a wide range of polarities. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard for analytical columns. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve efficiency and reduce pressure.[23] |
HPLC Troubleshooting Flowchart
Caption: A troubleshooting guide for common HPLC issues.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural information and is an excellent tool for monitoring reactions, especially when trying to identify intermediates or byproducts.[24][25] For reactions with this compound, both ¹H and ¹⁹F NMR can be highly informative.
Frequently Asked Questions (NMR)
Q1: Which signals in the ¹H NMR spectrum are most useful for monitoring the reaction?
A1: The most diagnostic signals are those that are expected to change significantly between the reactant and the product. For this compound, these are:
-
Aldehyde Proton (-CHO): This is a sharp singlet typically found far downfield, around 10.0-10.3 ppm. Its disappearance is a clear indicator that the starting material has been consumed.
-
Indole N-H Proton: This is a broad singlet, often found between 8.0 and 12.0 ppm depending on the solvent and concentration.[26] If the reaction involves modification at the N-H position, this signal will disappear or shift dramatically.
-
Aromatic Protons: The protons on the indole ring (positions 2, 5, 6, 7) will show characteristic shifts and coupling patterns.[27] Changes in the substitution pattern will alter these signals, providing confirmation of product formation.
Table of Key ¹H NMR Shifts for this compound:
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Feature for Monitoring |
| Aldehyde (-CHO) | ~10.22 | Singlet (s) | Disappearance indicates consumption of starting material. |
| Indole N-H | Variable, broad | Broad Singlet (br s) | Disappearance or shift indicates reaction at the nitrogen. |
| H-2 | ~7.89 | Singlet (s) | Shift indicates changes to the pyrrole ring. |
| Aromatic (H5,6,7) | ~7.00 - 7.30 | Multiplets (m) | Changes in pattern confirm modification of the benzene ring. |
| (Note: Shifts are approximate and can vary based on solvent and specific reaction conditions. Data derived from similar structures[28]) |
Q2: Can I use ¹⁹F NMR to monitor my reaction?
A2: Absolutely. ¹⁹F NMR is an outstanding technique for this specific molecule. It offers a wide chemical shift range, high sensitivity, and a background that is free of other signals. The fluorine atom at the 4-position acts as a clean spectroscopic handle. The chemical shift of the fluorine will be highly sensitive to changes in the electronic environment of the indole ring. You can easily track the disappearance of the starting material's fluorine signal and the appearance of a new fluorine signal corresponding to the product.[25]
Q3: My reaction mixture contains solids or paramagnetic species, causing severe peak broadening in my NMR spectrum. What can I do?
A3: This is a common issue when taking samples directly from a heterogeneous reaction.
-
Sample Preparation: Before analysis, filter the NMR sample through a small plug of celite or glass wool in a Pasteur pipette to remove any particulate matter. This is the most effective solution for solids.
-
Paramagnetic Species: If the broadening is due to paramagnetic metals (e.g., from a catalyst), the effect is more difficult to eliminate. Sometimes, adding a chelating agent can help, but this may interfere with the reaction. Often, the best approach is to rely on other techniques like HPLC or TLC until after workup.
-
Shimming: Inhomogeneity in the sample can sometimes be compensated for by careful shimming of the NMR spectrometer. However, this has its limits.[24]
Section 4: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[29] Its suitability for monitoring reactions with this compound depends on the properties of the products.
Frequently Asked Questions (GC-MS)
Q1: Is GC-MS a good choice for monitoring reactions with this compound?
A1: It can be, with some caveats. This compound itself is sufficiently volatile and stable for GC-MS analysis. The key consideration is the product. If the product is also volatile and does not decompose at the temperatures used in the GC inlet and column (typically 200-300 °C), then GC-MS is an excellent choice. However, if the reaction produces high molecular weight, polar, or thermally labile products, this technique will not be suitable.
Q2: What is the main advantage of using GC-MS over HPLC?
A2: The primary advantage of GC-MS is the mass spectrometer detector. While HPLC can be coupled to a mass spectrometer (LC-MS), GC-MS provides electron ionization (EI) mass spectra that are highly reproducible and can be compared against extensive libraries (like NIST) for confident compound identification.[29] This is invaluable for identifying unexpected byproducts in your reaction mixture.
Q3: How would I use the mass spectrum to confirm my product?
A3: You would look for the molecular ion peak (M⁺) that corresponds to the molecular weight of your expected product. For this compound (MW = 163.15), you would expect to see a molecular ion at m/z = 163. Then, you would analyze the fragmentation pattern, which provides a structural fingerprint of the molecule, to further confirm its identity.
References
- Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). Troubleshooting Guide.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry.
- American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
- University of Alberta. (n.d.). Thin Layer Chromatography (TLC).
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Cole-Parmer. (2024, August 5). Organic Synthesis and Reaction Monitoring Process.
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- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction.
- Wikipedia. (n.d.). Thin-layer chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- Chem-Impex. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Using thin-layer chromatography to investigate the reactions.
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography.
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- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
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- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1....
- Sepu-cs. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development.
- ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
- Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
- National Institutes of Health. (2025, July 16). NMR Reaction Monitoring Robust to Spectral Distortions.
- Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique.
- In-Situ. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- Supporting information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.
- J&K Scientific. (n.d.). This compound | 23073-31-6.
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dealing with poor solubility of 4-Fluoro-1H-indole-3-carbaldehyde in reaction media
Welcome to the technical support center for 4-Fluoro-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor solubility of this versatile building block in various reaction media. Our goal is to provide you with practical, field-proven insights and solutions to ensure the success of your synthetic endeavors.
Introduction: Understanding the Challenge
This compound is a key intermediate in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and fluorescent probes.[1][2] The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final products.[3] However, the crystalline nature and polar functional groups of this compound can lead to poor solubility in many common organic solvents, posing a significant hurdle for its effective use in synthesis. This guide will address these challenges head-on with practical troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Based on the behavior of the parent compound, indole-3-carbaldehyde, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It will likely have moderate to good solubility in polar protic solvents like ethanol and methanol, and in other polar solvents such as acetonitrile and tetrahydrofuran (THF).[5] Its solubility is expected to be low in non-polar solvents like hexane and toluene and in water.[5] For the related compound 4-Hydroxy-1H-indole-3-carbaldehyde, warming and sonication in DMSO are recommended to aid dissolution.[6]
Q2: I'm observing incomplete dissolution of this compound in my chosen reaction solvent. What are my immediate options?
Before altering your reaction chemistry, consider these physical methods to enhance solubility:
-
Heating: Gently warming the reaction mixture can significantly increase the solubility of the aldehyde. However, be mindful of the thermal stability of your other reagents and the potential for side reactions at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and promote dissolution, often without the need for excessive heating.
-
High-Dilution Conditions: While not always practical, running the reaction at a lower concentration can sometimes keep the starting material dissolved.
Q3: Can I use a co-solvent to improve solubility?
Yes, using a co-solvent is a very effective strategy. If your primary reaction solvent is not a good solvent for the aldehyde (e.g., dichloromethane), adding a small amount of a more polar, miscible co-solvent in which the aldehyde is highly soluble (like DMF or DMSO) can dramatically improve the overall solubility.[7] It is crucial to ensure the co-solvent does not interfere with your reaction chemistry.
Troubleshooting Guide for Common Reactions
This section provides troubleshooting advice for specific reaction types where the poor solubility of this compound is a common issue.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[8]
Common Problem: The reaction is sluggish or stalls, with unreacted aldehyde visible in the flask.
Causality: The low concentration of the dissolved aldehyde limits the reaction rate with the active methylene compound.
Troubleshooting Workflow:
Caption: Knoevenagel Condensation Troubleshooting.
Detailed Protocol: Knoevenagel Condensation with Malononitrile
-
To a stirred solution of this compound (1 mmol) in ethanol (10 mL), add malononitrile (1 mmol).
-
If the aldehyde is not fully dissolved, add DMF dropwise (not exceeding 10% of the total volume) until a clear solution is obtained.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Upon completion, the product may precipitate. If not, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Reductive Amination
Reductive amination involves the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to a new amine.[9][10]
Common Problem: Low conversion to the desired amine, with recovery of unreacted aldehyde.
Causality: Incomplete imine formation due to the low concentration of the dissolved aldehyde. The choice of reducing agent and solvent is also critical.[11]
Troubleshooting Workflow:
Caption: Reductive Amination Troubleshooting.
Detailed Protocol: Reductive Amination with a Primary Amine
-
Suspend this compound (1 mmol) in 1,2-dichloroethane (DCE, 10 mL).
-
Add the primary amine (1.1 mmol) and glacial acetic acid (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation. The suspension may become a clearer solution as the imine forms.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydro-β-carboline or a tetrahydroisoquinoline.[12][13][14][15]
Common Problem: The reaction fails to proceed, or gives a complex mixture of products.
Causality: Poor solubility of the aldehyde in the typically acidic reaction medium can prevent the initial condensation with the amine. Harsh acidic conditions can also lead to decomposition.
Troubleshooting Workflow:
Caption: Pictet-Spengler Reaction Troubleshooting.
Detailed Protocol: Pictet-Spengler Reaction with Tryptamine
-
Dissolve tryptamine (1 mmol) in toluene (15 mL).
-
In a separate flask, dissolve this compound (1 mmol) in a minimal amount of DMF (e.g., 1-2 mL).
-
Add the aldehyde solution to the tryptamine solution.
-
Add trifluoroacetic acid (TFA, 1.1 mmol).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Wittig Reaction
The Wittig reaction allows for the preparation of an alkene from an aldehyde or ketone and a phosphorus ylide.[16][17][18]
Common Problem: Low yield of the desired alkene, with significant recovery of the starting aldehyde.
Causality: The insolubility of the aldehyde prevents its efficient reaction with the phosphorus ylide. The choice of base and solvent for ylide generation is also crucial.[16]
Troubleshooting Workflow:
Caption: Wittig Reaction Troubleshooting.
Detailed Protocol: Wittig Reaction with a Stabilized Ylide
-
To a stirred suspension of the appropriate phosphonium salt (1.1 mmol) in dry THF (10 mL) at 0 °C, add a strong base such as sodium hydride or potassium tert-butoxide (1.1 mmol).
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
In a separate flask, dissolve this compound (1 mmol) in a minimal amount of dry THF or a 1:1 mixture of THF:DMF.
-
Cool the ylide solution to 0 °C and add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Summary of Recommended Solvents and Co-solvents
| Reaction Type | Primary Solvents | Recommended Co-solvents (if needed) |
| Knoevenagel Condensation | Ethanol, Acetonitrile | DMF, DMSO |
| Reductive Amination | DCE, DCM, THF, Methanol | DMF |
| Pictet-Spengler | Toluene, Dichloromethane | DMF, DMSO |
| Wittig Reaction | THF, Diethyl ether | DMF |
Final Remarks
Dealing with the poor solubility of this compound is a common challenge that can be overcome with a systematic and informed approach. By understanding the solubility profile of this compound and employing the strategies outlined in this guide, researchers can significantly improve reaction outcomes and streamline their synthetic workflows. Always remember to consider the compatibility of any co-solvents or changes in reaction conditions with all the components of your reaction mixture.
References
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. Available from: [Link].
-
THE PI
T-SPENGLER REACIION. Available from: [Link]. -
N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions - NSF Public Access Repository. Available from: [Link].
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chemeurope.com. Pictet-Spengler reaction. Available from: [Link].
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University of Rochester. How to Troubleshoot a Reaction - Department of Chemistry. Available from: [Link].
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University of Rochester. How To: Troubleshoot a Reaction - Department of Chemistry. Available from: [Link].
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Organic Reactions. The Knoevenagel Condensation. Available from: [Link].
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Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Available from: [Link].
-
ACS Omega. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link].
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Organic Chemistry Portal. Wittig Reaction. Available from: [Link].
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PubMed. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Available from: [Link].
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Bulgarian Chemical Communications. A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Available from: [Link].
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ResearchGate. 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. Available from: [Link].
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ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link].
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ResearchGate. Fluorine-containing indoles: Synthesis and biological activity. Available from: [Link].
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PMC - NIH. Importance of Fluorine in Benzazole Compounds. Available from: [Link].
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Solubility of Things. Indole-3-carboxaldehyde. Available from: [Link].
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PMC - NIH. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link].
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PMC - NIH. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Available from: [Link].
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YouTube. Wittig Reaction|Corey Fuchs Reaction Mechanism|Phosphorus ylide|Carruthers Organic Chemistry. Available from: [Link].
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ResearchGate. Knoevenagel condensation of aromatic aldehydes with active methylene compounds catalyzed by lipoprotein lipase. Available from: [Link].
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PMC - NIH. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. Available from: [Link].
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International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link].
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Chemistry LibreTexts. 19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction. Available from: [Link].
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PubMed. Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Available from: [Link].
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Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Available from: [Link].
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Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link].
-
PMC - PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Available from: [Link].
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Green Chemistry Teaching and Learning Community. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link].
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ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link].
- Google Patents. Synthetic method for indole-3-carboxaldehyde compounds.
-
Semantic Scholar. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link].
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Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link].
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PMC - NIH. Synthetic Strategies to Access Fluorinated Azoles. Available from: [Link].
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Quora. Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?. Available from: [Link].
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Validation & Comparative
The Impact of Fluorine Substitution on the Bioactivity of Indole-3-Carbaldehydes: A Comparative Analysis of 4-Fluoro and 5-Fluoro Isomers
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the core of numerous bioactive compounds. The strategic introduction of a fluorine atom to this scaffold can dramatically alter the physicochemical and biological properties of the resulting molecule, influencing its metabolic stability, lipophilicity, and binding affinity to therapeutic targets. This guide provides an in-depth comparative analysis of two isomeric fluorinated indole derivatives: 4-fluoro-1H-indole-3-carbaldehyde and 5-fluoro-1H-indole-3-carbaldehyde. While direct comparative biological data for these parent aldehydes is not extensively available in peer-reviewed literature, a robust understanding of their differential bioactivities can be extrapolated from the numerous studies on their derivatives. This guide will synthesize these findings to offer valuable insights for researchers in drug discovery and development.
The Significance of Fluorine Placement: An Overview
The position of the fluorine atom on the indole ring is a critical determinant of the molecule's overall electronic properties and, consequently, its biological activity. Fluorine's high electronegativity can influence the electron density of the indole ring system, thereby modulating its interactions with biological macromolecules.[1][2] This subtle yet significant structural alteration can lead to profound differences in anticancer, antimicrobial, and enzyme inhibitory activities.
Comparative Biological Activity: Insights from Derivative Studies
While head-to-head comparisons of 4-fluoro- and 5-fluoro-1H-indole-3-carbaldehyde are scarce, the wealth of research on their respective derivatives provides a strong basis for a comparative assessment.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. The introduction of fluorine can enhance the cytotoxic potential of these compounds. Studies on various derivatives suggest that the 5-fluoro substitution pattern is particularly favorable for anticancer activity.
For instance, research on phenylfuran-bisamide derivatives of indole, which act as P-glycoprotein (P-gp) inhibitors in multidrug-resistant cancer cells, has shown that a fluorine atom at the 5-position confers greater activity compared to substitutions at other positions.[2] This suggests that the electronic effects of the 5-fluoro substituent are more conducive to the necessary molecular interactions for P-gp inhibition. Furthermore, 5-fluoroindole-2-carboxylic acid has been identified as an inhibitor of human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme that is often overexpressed in various cancers.[2] In contrast, while this compound is a valuable building block for synthesizing neurologically active pharmaceuticals, specific data on the anticancer activity of its direct derivatives is less prominent in the literature.[3]
A study on 5-fluorinated indole phytoalexin analogues, however, concluded that the presence of a fluorine at the C-5 position was not essential for inducing cytotoxicity against the cancer cell lines tested, indicating that other structural features also play a crucial role.[4]
| Derivative Class | 4-Fluoro-Indole-3-Carbaldehyde Derivatives | 5-Fluoro-Indole-3-Carbaldehyde Derivatives | Key Findings |
| P-glycoprotein Inhibitors | Data not readily available | Phenylfuran-bisamide derivatives show potent activity[2] | 5-Fluoro substitution appears to be more favorable for this activity.[2] |
| APE1 Inhibitors | Data not readily available | 5-Fluoroindole-2-carboxylic acid is a known inhibitor[2] | Highlights a specific molecular target for 5-fluoroindole derivatives. |
| Thiosemicarbazones | Data not readily available | 5-Fluoro-1H-indole-2,3-dione 3-thiosemicarbazones exhibit anticancer effects[5] | Demonstrates the potential of the 5-fluoroindole scaffold in developing novel anticancer agents. |
Antimicrobial Activity
Fluorinated indoles have also been extensively investigated for their antimicrobial properties. Derivatives of 5-fluoro-1H-indole-3-carbaldehyde have demonstrated notable activity against a range of bacterial and fungal pathogens. For example, certain 5-fluoroindole derivatives have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] Additionally, conjugates of 5-bromo-indole-3-carboxamide with polyamines have exhibited broad-spectrum antimicrobial activity.[6]
While specific antimicrobial data for derivatives of this compound is limited, the general class of indole-3-carbaldehyde derivatives has been shown to possess antibacterial properties.[7] The comparative efficacy, however, appears to be more thoroughly documented for the 5-fluoro substituted analogues.
| Microorganism | Activity of 4-Fluoro-Indole-3-Carbaldehyde Derivatives | Activity of 5-Fluoro-Indole-3-Carbaldehyde Derivatives | Reference Compound |
| Staphylococcus aureus | Data not readily available | Moderate activity observed in some derivatives[2] | Ciprofloxacin[2] |
| Bacillus subtilis | Data not readily available | Moderate activity observed in some derivatives[2] | Ciprofloxacin[2] |
| Escherichia coli | Data not readily available | Moderate activity observed in some derivatives[2] | Ciprofloxacin[2] |
| Pseudomonas putida | Data not readily available | Moderate activity observed in some derivatives[2] | Ciprofloxacin[2] |
| Candida albicans | Data not readily available | Some derivatives show antifungal activity[8] | Fluconazole[8] |
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental methodologies are crucial. Below are representative protocols for assessing anticancer and antimicrobial activities.
Protocol 1: MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of 4-fluoro- and 5-fluoro-1H-indole-3-carbaldehyde) and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Steps:
-
Preparation of Inoculum: Grow the microbial strain (e.g., S. aureus, E. coli) in an appropriate broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activities of 4-fluoro and 5-fluoro indole derivatives can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing nature of the fluorine atom alters the electron density of the indole ring. The position of this effect (C4 vs. C5) can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with the active site of a target protein.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The positional difference may lead to subtle variations in lipophilicity, affecting pharmacokinetic properties.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to increased bioavailability and a longer half-life of the compound in the body.
Conclusion
While a definitive, direct comparative study of 4-fluoro- versus 5-fluoro-1H-indole-3-carbaldehyde in biological assays remains to be published, the existing body of research on their derivatives provides compelling evidence that the position of the fluorine atom is a key determinant of biological activity. The available data suggests that the 5-fluoro substitution pattern is often more advantageous for eliciting potent anticancer and antimicrobial effects. This is likely due to a combination of favorable electronic, lipophilic, and metabolic properties conferred by the fluorine atom at this position.
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A Senior Application Scientist's Guide to Validating the Anticancer Activity of 4-Fluoro-1H-indole-3-carbaldehyde Derivatives In Vitro
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the Indole Scaffold
The indole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds, including numerous approved anticancer agents.[1][2][3] Its unique chemical properties allow for versatile interactions with various biological targets.[4] Within this esteemed class, 4-Fluoro-1H-indole-3-carbaldehyde emerges as a particularly valuable starting material.[5] Its fluorine substitution can enhance metabolic stability and binding affinity, while the carbaldehyde group provides a reactive handle for synthesizing a diverse library of derivatives.[6][7][8]
This guide provides a comprehensive, field-proven framework for the in vitro validation of novel this compound derivatives. We move beyond a simple checklist of assays, instead presenting a logical, multi-step workflow designed to rigorously assess anticancer potential, compare candidates, and elucidate their mechanisms of action. Each step is built upon the last, forming a self-validating cascade that progresses from broad cytotoxic screening to specific molecular-level investigations.
The In Vitro Validation Workflow: A Strategic Funnel Approach
The discovery of a lead anticancer compound is a process of systematic filtration. We begin with a wide net to identify general activity and progressively narrow our focus to pinpoint compounds with potent, selective, and well-defined mechanisms of action. This workflow ensures that resources are focused on the most promising candidates.
Phase 1: Primary Screening - Is the Compound Biologically Active?
The first critical question is whether the synthesized derivatives possess cytotoxic activity against cancer cells. For this, a robust, high-throughput, and cost-effective assay is required.
Core Technique: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold standard for initial cytotoxicity screening.[9] Its causality is rooted in cellular metabolism: viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[10] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin). Treat the cells and incubate for a standard period, typically 48 or 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Visually confirm the formation of purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC50).
The primary output is the IC50 value. A lower IC50 indicates higher potency. Crucially, comparing the IC50 in cancer cells versus normal cells yields the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) . A high SI is highly desirable, indicating the compound is more toxic to cancer cells than to healthy cells.
| Compound | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (A549) |
| Derivative 1 | 8.2 | 13.2 | >100 | >12.2 |
| Derivative 2 | 45.1 | 62.5 | >100 | >2.2 |
| This compound | >100 | >100 | >100 | - |
| Doxorubicin (Control) | 0.9 | 1.2 | 5.8 | 6.4 |
Table 1: Hypothetical MTT assay results. Derivative 1 shows high potency and selectivity, making it a priority candidate for further investigation.
Phase 2: Mechanistic Elucidation - How Does the Compound Kill Cancer Cells?
Identifying that a compound is cytotoxic is only the beginning. The mechanism of cell death is paramount. Apoptosis, or programmed cell death, is a clean, controlled process that avoids inflammation, making it the preferred mechanism for anticancer drugs.[12][13]
Core Technique: Annexin V / Propidium Iodide (PI) Flow Cytometry
This assay definitively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] The underlying principle relies on a key event in early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][14]
-
Annexin V: A protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells.[12]
-
Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis, where it intercalates with DNA.[12]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the derivative at its IC50 concentration for 24-48 hours. Include both untreated and positive controls (e.g., staurosporine).[13]
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, being careful to preserve membrane integrity.[13][14]
-
Washing: Wash cells twice with cold PBS to remove any residual media.[14]
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze immediately using a flow cytometer.
| Treatment (at IC50) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic (%) (Annexin V+ / PI+) | Necrotic (%) |
| Untreated Control | 95.2 | 2.1 | 1.5 | 1.2 |
| Derivative 1 | 25.6 | 48.3 | 22.1 | 4.0 |
| Derivative 2 | 60.1 | 15.4 | 13.5 | 11.0 |
| Doxorubicin | 30.5 | 40.2 | 25.8 | 3.5 |
Table 2: Hypothetical Annexin V/PI results. Derivative 1 is a strong inducer of apoptosis, with a significant population in the early apoptotic stage, confirming a desired mechanism of action.
Core Technique: Cell Cycle Analysis via PI Staining
Another common mechanism of anticancer drugs is the disruption of the cell cycle, preventing cancer cells from proliferating.[1][15] By fixing cells and staining them with PI, we can quantify the amount of DNA in each cell using flow cytometry. The fluorescence intensity directly correlates with the cell cycle phase: G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n).[16]
-
Cell Treatment: Treat cells with the derivative at its IC50 concentration for a set time (e.g., 24 hours).
-
Harvest and Fix: Harvest the cells and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Fixation preserves the DNA and permeabilizes the membrane.[16][17] Incubate for at least 2 hours on ice.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Acquire data on a flow cytometer, using a linear scale for the PI channel to best resolve the G0/G1 and G2/M peaks.[17]
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Untreated Control | 65.4 | 20.1 | 14.5 |
| Derivative 1 | 20.3 | 15.5 | 64.2 |
| Derivative 2 | 58.9 | 22.3 | 18.8 |
| Doxorubicin | 25.1 | 10.7 | 64.2 |
Table 3: Hypothetical cell cycle analysis results. Derivative 1 causes a significant accumulation of cells in the G2/M phase, indicating it interferes with mitosis, a classic anticancer mechanism.
Phase 3: Molecular Targeting - Which Pathways Are Disrupted?
After confirming how the cells die, the final step is to investigate why. Indole derivatives are known to interact with numerous cancer-related signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which regulate cell survival, proliferation, and apoptosis.[1][2][18]
Core Technique: Western Blotting
Western blotting is the definitive technique for detecting and semi-quantifying the expression levels of specific proteins in a cell extract.[19] It allows us to visualize the effect of our compound on key regulatory proteins. For instance, a decrease in the phosphorylated (active) form of Akt (p-Akt) would suggest inhibition of the PI3K survival pathway. An increase in cleaved Caspase-3 would confirm the execution of apoptosis.
-
Protein Extraction: Treat cells with the derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to obtain a total protein extract.[20]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample by size using SDS-PAGE.[20]
-
Protein Transfer: Electrotransfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[20]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3).[20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] Always probe for a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading.
| Target Protein | Expected Change with Effective Compound | Rationale |
| p-Akt / Total Akt | Ratio Decreases | Inhibition of the pro-survival PI3K/Akt pathway. |
| p-ERK / Total ERK | Ratio Decreases | Inhibition of the pro-proliferative MAPK pathway. |
| Bcl-2 | Decreases | Downregulation of an anti-apoptotic protein. |
| Bax | Increases | Upregulation of a pro-apoptotic protein. |
| Cleaved Caspase-3 | Increases | Activation of a key executioner caspase in the apoptotic cascade. |
Table 4: Summary of expected Western Blot results for a promising anticancer indole derivative.
Synthesis and Final Comparison
The strength of this workflow lies in the integration of multiple data points to build a comprehensive profile of each derivative. The most promising lead candidate will not only have a low IC50 but will also demonstrate a clear, desirable mechanism of action.
| Feature | Derivative 1 | Derivative 2 | Doxorubicin |
| IC50 (A549) | 8.2 µM | 45.1 µM | 0.9 µM |
| Selectivity Index | >12.2 | >2.2 | 6.4 |
| Apoptosis Induction | High (70.4%) | Low (28.9%) | High (66.0%) |
| Cell Cycle Arrest | G2/M Phase | Minimal Effect | G2/M Phase |
| Mechanism | Inhibits Akt phosphorylation, induces Caspase-3 cleavage | Non-specific cytotoxicity | DNA intercalation, Topo II inhibition |
Table 5: Final comparative guide. Although less potent than Doxorubicin, Derivative 1 shows superior selectivity and a well-defined apoptotic mechanism, making it an excellent candidate for further development and in vivo studies.[22]
Conclusion
This guide outlines a logical and rigorous pathway for the in vitro validation of this compound derivatives. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can confidently identify and prioritize lead compounds. This multi-faceted approach, which emphasizes causality and data integration, provides the robust, reproducible evidence required to advance a promising molecule from the lab bench toward preclinical and, ultimately, clinical development.
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A Comparative Guide to the Fluorescence Properties of Probes Derived from 4-Fluoro vs. Non-Fluorinated Indole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorescent probe development, the indole scaffold stands as a privileged structure due to its inherent photophysical properties and its prevalence in biological systems. Strategic modification of the indole core can fine-tune its fluorescence characteristics, tailoring it for specific applications in cellular imaging, sensing, and diagnostics. This guide provides a comprehensive comparison of the fluorescence properties of probes derived from 4-fluoro-indole-3-carbaldehyde and its non-fluorinated parent compound, indole-3-carbaldehyde. Through an examination of experimental data and synthetic methodologies, we will elucidate the impact of fluorine substitution at the C4 position on the photophysical behavior of this important class of fluorophores.
The Rationale for Fluorination: Enhancing Photophysical Performance
The introduction of fluorine into a fluorophore's structure is a well-established strategy in medicinal chemistry and materials science to modulate its electronic and steric properties. Fluorine's high electronegativity and minimal steric bulk can lead to significant alterations in a molecule's absorption and emission profiles, quantum yield, and sensitivity to the local environment (solvatochromism). In the context of indole-based probes, fluorination is explored as a means to induce a bathochromic (red) shift in the emission spectrum, moving it away from the region of cellular autofluorescence and potentially increasing the signal-to-noise ratio in biological imaging experiments.
Comparative Photophysical Data
While direct, side-by-side comparative studies on the fluorescence of 4-fluoro-indole-3-carbaldehyde and indole-3-carbaldehyde are not extensively documented in publicly available literature, we can infer the likely effects of C4 fluorination based on studies of related indole derivatives. For instance, the introduction of an electron-withdrawing formyl group at the C4 position of the indole ring in 4-formyl melatonin has been shown to induce a bathochromic shift in both the absorption and emission spectra, resulting in a compound that fluoresces in the visible region.[1] This suggests that 4-fluoro-indole-3-carbaldehyde would also exhibit a red-shifted emission compared to the parent indole-3-carbaldehyde.
The intrinsic fluorescence of indole itself has a quantum yield of approximately 0.26.[2] The addition of a carbaldehyde group at the C3 position generally leads to a decrease in fluorescence quantum yield due to increased non-radiative decay pathways. However, the effect of a fluorine substituent at the C4 position is anticipated to modulate this.
| Property | Indole-3-Carbaldehyde | 4-Fluoro-Indole-3-Carbaldehyde (Expected) |
| Excitation Max (λex) | In the UV region | Likely red-shifted compared to the non-fluorinated analog |
| Emission Max (λem) | In the near-UV to blue region | Expected to be red-shifted into the blue-green region of the visible spectrum |
| Stokes Shift | Moderate | Potentially larger due to increased excited-state charge transfer |
| Quantum Yield (ΦF) | Lower than indole | Potentially higher or lower depending on the interplay of electronic effects |
| Solvatochromism | Exhibits positive solvatochromism | Expected to show enhanced solvatochromic shifts due to the polar C-F bond |
Understanding the Impact of Fluorine: A Mechanistic Perspective
The observed and expected changes in the fluorescence properties upon fluorination can be attributed to several key factors:
-
Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can lower the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This alteration of the frontier molecular orbitals directly influences the energy of the electronic transitions, leading to shifts in the absorption and emission spectra.
-
Intramolecular Charge Transfer (ICT): The presence of both an electron-donating indole nitrogen and electron-withdrawing groups (the C3-carbaldehyde and the C4-fluorine) can promote intramolecular charge transfer upon photoexcitation. This ICT character in the excited state often leads to a larger dipole moment compared to the ground state, resulting in significant solvatochromism. The emission spectrum of such a probe becomes highly sensitive to the polarity of its microenvironment, a desirable feature for sensing applications.
-
Rigidity and Non-Radiative Decay: Fluorine substitution can influence the rigidity of the molecular structure, which in turn can affect the rates of non-radiative decay processes like internal conversion and intersystem crossing. A more rigid structure can suppress these non-radiative pathways, leading to an increase in the fluorescence quantum yield.
Experimental Protocols
Synthesis of Indole-3-Carbaldehyde and 4-Fluoro-Indole-3-Carbaldehyde
The synthesis of these indole derivatives is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.[3][4]
Diagram of the Vilsmeier-Haack Reaction:
Caption: General workflow for the Vilsmeier-Haack formylation of indoles.
Step-by-Step Synthesis of Indole-3-Carbaldehyde:
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to an excess of N,N-dimethylformamide (DMF) with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent.
-
Formylation: Dissolve indole in a suitable solvent and add it dropwise to the pre-formed Vilsmeier reagent at a low temperature. The reaction mixture is then typically warmed to room temperature or slightly heated to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched by the addition of ice-water, followed by neutralization with a base (e.g., sodium hydroxide or sodium carbonate). The resulting precipitate, indole-3-carbaldehyde, is collected by filtration, washed, and can be further purified by recrystallization.[5]
Synthesis of 4-Fluoro-1H-Indole-3-Carbaldehyde:
The synthesis of this compound follows a similar Vilsmeier-Haack protocol, starting from 4-fluoroindole. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the indole ring, potentially requiring adjustments to the reaction conditions (e.g., temperature, reaction time) to achieve optimal yields.
Characterization of Fluorescence Properties
A standardized protocol for characterizing the fluorescence properties of the synthesized probes is crucial for a meaningful comparison.
Diagram of Fluorescence Characterization Workflow:
Caption: Experimental workflow for characterizing fluorescence properties.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare stock solutions of both indole-3-carbaldehyde and 4-fluoro-indole-3-carbaldehyde in a high-purity solvent (e.g., spectroscopic grade ethanol or acetonitrile).
-
Prepare a series of dilute solutions in a range of solvents with varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to assess solvatochromism. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Vis absorption spectra for each solution to determine the absorption maximum (λabs,max).
-
Fluorescence Spectra: For each solution, record the fluorescence emission spectrum by exciting at the respective λabs,max. Also, record the fluorescence excitation spectrum by monitoring the emission at the emission maximum (λem,max).
-
-
Quantum Yield Determination:
-
The relative fluorescence quantum yield (ΦF) can be determined using a well-characterized fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ηs² / ηr²) where 's' and 'r' denote the sample and reference, respectively, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Data Analysis:
-
From the spectra, determine the excitation and emission maxima for each compound in each solvent.
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the emission and absorption maxima.
-
To analyze the solvatochromism, plot the Stokes shift against a solvent polarity function, such as the Lippert-Mataga plot, which relates the Stokes shift to the dielectric constant and refractive index of the solvent.[6]
-
Conclusion
The strategic incorporation of a fluorine atom at the C4 position of indole-3-carbaldehyde is a promising approach to developing novel fluorescent probes with enhanced photophysical properties. Based on the analysis of related compounds, it is anticipated that 4-fluoro-indole-3-carbaldehyde will exhibit a red-shifted emission spectrum, potentially with a larger Stokes shift and pronounced solvatochromism compared to its non-fluorinated counterpart. These characteristics make it an attractive candidate for applications in biological imaging and sensing, where the ability to tune the fluorescence properties is paramount. Further experimental characterization is warranted to fully elucidate the photophysical advantages conferred by this specific fluorination.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Fluoro-1H-indole-3-carbaldehyde Analogs
Introduction: The Enduring Potential of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3][4] Among its many derivatives, 1H-indole-3-carbaldehyde stands out as a particularly versatile synthetic intermediate.[2][3] Its aldehyde functional group at the C3 position serves as a reactive handle for constructing a diverse library of molecules, leading to the discovery of agents with potent anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2]
This guide focuses on a specific, strategically modified starting point: 4-Fluoro-1H-indole-3-carbaldehyde . This compound is a valuable building block for developing novel pharmaceuticals, particularly those targeting neurological disorders.[5] The introduction of a fluorine atom at the 4-position is a deliberate design choice. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[6]
The objective of this document is to provide an in-depth comparison and analysis of the structure-activity relationships (SAR) for analogs derived from the this compound scaffold. We will explore how systematic structural modifications influence biological activity, supported by experimental rationale and detailed protocols.
The Core Scaffold: Rationale for this compound
The selection of this compound as a lead scaffold is based on a sound medicinal chemistry rationale.
-
The Indole Core : The bicyclic, aromatic indole structure provides a rigid framework capable of engaging in various non-covalent interactions with biological targets, including π-π stacking and hydrogen bonding (via the N-H group).
-
The C3-Aldehyde : This functional group is an exceptionally versatile point for chemical derivatization. It readily undergoes condensation reactions with a wide range of nucleophiles (amines, hydrazines, hydrazides) to form imines (Schiff bases), hydrazones, and other related structures, allowing for the systematic exploration of chemical space around the core.[2][3][4]
-
The C4-Fluorine : The strategic placement of a fluorine atom on the benzene ring is a key feature. This modification alters the electronic distribution of the indole ring, potentially influencing its interaction with target receptors. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilic nature can also impact cell permeability and overall bioavailability.[6][7]
The logical flow of an SAR study beginning with this scaffold is designed to systematically probe the chemical space around these key features to optimize for a desired biological activity.
Caption: Logical workflow for a structure-activity relationship (SAR) study.
Comparative SAR Analysis of Analog Classes
The following sections dissect the impact of structural modifications at different positions of the this compound scaffold.
Modifications at the C3-Aldehyde: The Gateway to Diversity
The most common strategy involves the condensation of the C3-aldehyde with various amino compounds to generate Schiff bases or hydrazones. This approach allows for the introduction of a wide array of substituents to probe for new binding interactions.
Design Rationale: The goal is to append different chemical moieties (aryl, heteroaryl, alkyl chains) to the indole core via an imine or hydrazone linker. The electronic properties, size, and hydrogen-bonding capacity of these appended groups are systematically varied to map the steric and electronic requirements of the biological target's binding pocket.
Key SAR Insights:
-
Aromatic Substituents: Appending aromatic or heteroaromatic rings can significantly enhance biological activity. These groups can participate in additional π-stacking or hydrophobic interactions within the target site.
-
Electronic Effects: The electronic nature of substituents on the appended aryl ring is crucial. In a related series of indole-3-carboxaldehyde analogs, the presence of an electron-donating methoxy (-OCH₃) group on a phenolic moiety led to superior antioxidant activity compared to the standard, butylated hydroxyanisole (BHA).[1] Conversely, electron-withdrawing groups like nitro (-NO₂) diminished this activity.[1] This suggests that for certain targets, an electron-rich aromatic system is preferred.
-
Halogenation: The introduction of halogens like chlorine or fluorine onto the appended phenyl ring can modulate lipophilicity and binding affinity. The synthesis of chloro- and fluoro-substituted benzylidene carbohydrazide derivatives of indole demonstrates the feasibility and interest in these modifications for tuning activity.[8]
Illustrative Data Summary
The following table summarizes the expected SAR trends for C3-modified analogs based on data from related indole-3-carbaldehyde series. The activity is represented qualitatively for comparative purposes.
| Analog Structure (R-group at C3) | Key Feature | Expected Impact on Antioxidant Activity | Rationale |
| Unsubstituted Aromatic Ring | Moderate | Provides a baseline for aromatic interactions. | |
| Electron-Donating Group (EDG) | High | Increases electron density, enhancing radical scavenging potential.[1] | |
| Electron-Withdrawing Group (EWG) | Low | Decreases electron density, reducing antioxidant capacity.[1] | |
| Halogen (Lipophilic) | Moderate to High | Increases lipophilicity, potentially improving membrane permeability and target engagement.[8] |
Modifications at the N1-Indole Position: Probing the Indole NH
The indole N-H group is a hydrogen bond donor and a site for N-alkylation or N-acylation. Modifying this position can provide critical information about the role of this hydrogen bond in target binding.
Design Rationale: By blocking the N-H with an acyl or alkyl group, one can determine if hydrogen bond donation is essential for activity. Furthermore, this position can be used as an anchor point to introduce larger functional groups to explore distal binding pockets.
Key SAR Insights:
-
Requirement for N-H: For antioxidant activity in a series of indole-3-carboxaldehyde derivatives, the free N-H group was found to be important. N-acylation with a chloroacetyl group led to a near-complete loss of activity.[1] This strongly suggests that for this particular biological effect, the N-H group acts as a crucial hydrogen bond donor or participates directly in the radical scavenging mechanism.
-
N-Acyl as a Linker: While direct N-acylation was detrimental, using the N-acyl group as a linker to attach other moieties proved fruitful. The subsequent coupling of various aryl amines to the N-chloroacetyl intermediate significantly enhanced antioxidant properties.[1] This indicates that while the N-H itself may be important, the N1-position can tolerate bulky substituents if they are properly designed to engage with the target.
Caption: Synthetic pathways for modifying the core scaffold.
Experimental Protocols: A Practical Guide
To ensure scientific integrity, the protocols described herein are designed as self-validating systems, incorporating necessary controls and characterization steps.
Protocol 1: Synthesis of a this compound Schiff Base Analog
This protocol details the synthesis of N-((4-fluoro-1H-indol-3-yl)methylene)aniline, a representative Schiff base.
Causality Behind Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for easy removal post-reaction. Its boiling point is suitable for reflux conditions without requiring specialized equipment.
-
Glacial Acetic Acid as Catalyst: The reaction requires an acidic catalyst to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. A catalytic amount is sufficient to facilitate the reaction without causing unwanted side reactions.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to drive the condensation reaction, which involves the formation and subsequent elimination of a water molecule.
-
Monitoring by TLC: Thin-Layer Chromatography is a rapid and essential technique to monitor the disappearance of starting materials and the appearance of the product, preventing unnecessary heating that could lead to decomposition.
Step-by-Step Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 163 mg) in absolute ethanol (20 mL).
-
Addition of Amine: To this solution, add aniline (1.0 mmol, 93 mg, 91 µL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (Mobile phase: 30% Ethyl acetate in Hexane). Visualize spots under a UV lamp. The reaction is complete when the starting material spots have disappeared.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation and Purification: Filter the precipitated solid and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: DPPH Free Radical Scavenging Assay (Antioxidant Activity)
This assay is a standard and rapid method to evaluate the antioxidant potential of the synthesized analogs.[1]
Causality Behind Choices:
-
DPPH Radical: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color and a characteristic absorbance maximum around 517 nm.
-
Mechanism: When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color fades to yellow. The degree of color change is proportional to the radical scavenging activity of the compound.
-
Spectrophotometry: A spectrophotometer provides a precise and quantitative measurement of the change in absorbance, allowing for the calculation of scavenging percentage and IC₅₀ values (the concentration required to scavenge 50% of the DPPH radicals).
Step-by-Step Methodology:
-
Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol. Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Assay Setup: In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Addition of Test Compound: Add 100 µL of the test compound solution at various concentrations (prepared by serial dilution from the stock solution) to the wells.
-
Controls:
-
Negative Control: 100 µL DPPH solution + 100 µL methanol.
-
Positive Control: 100 µL DPPH solution + 100 µL of a standard antioxidant solution (e.g., Ascorbic Acid or BHA).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the test compound.
-
-
Data Analysis: Plot the % scavenging against the concentration of the test compound to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies reveal that modifications at the C3-aldehyde and N1-indole positions have a profound impact on biological activity.
-
Key Takeaway 1: The C3 position is ideal for introducing diverse substituents to optimize target binding. The electronic properties of these substituents are a critical determinant of activity, with electron-donating groups often favoring activities like antioxidant potential.
-
Key Takeaway 2: The N-H group at the N1 position can be essential for activity, likely acting as a hydrogen bond donor. However, this position can be functionalized with larger moieties, provided they are designed to engage beneficially with the target protein.
-
Key Takeaway 3: The 4-fluoro substituent provides a valuable electronic and metabolic anchor, making this scaffold an attractive choice over its non-fluorinated counterpart for drug development programs.
Future research should focus on synthesizing a broader range of analogs, particularly those with diverse heterocyclic systems appended to the C3 position. Exploring modifications at other positions on the indole's benzene ring (C5, C6, C7) could also yield valuable SAR insights, as substitutions at these positions are known to modulate the activity of other indole-based compounds.[9] The systematic application of the principles and protocols outlined in this guide will undoubtedly accelerate the discovery of new and potent indole-based drug candidates.
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Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.[Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate.[Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.[Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar.[Link]
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Effects and Inhibition Mechanism of Indole-3-Carboxaldehyde in Controlling Scutellaria baicalensis Root Rot. MDPI.[Link]
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N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. PubMed Central (PMC).[Link]
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Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi.[Link]
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Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central (PMC).[Link]
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Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents. PubMed Central (PMC).[Link]
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Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central (PMC).[Link]
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A Senior Application Scientist's Guide to the Validation of Kinase Inhibition by 4-Fluoro-1H-indole-3-carbaldehyde Derivatives
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2][3] The dysregulation of kinase activity is a hallmark of numerous cancers, driving uncontrolled cell proliferation and survival. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket of these enzymes.[4][5][6][7] This guide focuses on a promising, yet underexplored, chemical series: 4-Fluoro-1H-indole-3-carbaldehyde derivatives . We will provide a comprehensive, experimentally-grounded framework for validating their potential as kinase inhibitors, moving from initial biochemical hits to robust cellular candidates. This is not merely a list of protocols, but a logical workflow designed to build a compelling, data-driven case for a novel inhibitor series.
The Validation Funnel: A Rigorous Path from Hit to Candidate
The journey of a kinase inhibitor from a chemical library to a potential therapeutic is a process of systematic de-risking. A multi-tiered validation strategy is essential to eliminate compounds that are biochemically potent but lack cellular activity, selectivity, or drug-like properties, which is a costly and common reality in drug discovery.[8] This "validation funnel" ensures that resources are focused on the most promising molecules.
Caption: The Kinase Inhibitor Validation Funnel.
Phase 1: Biochemical Validation — Does the Compound Inhibit the Target?
The foundational question is whether our indole derivatives can directly inhibit the catalytic activity of a purified kinase enzyme. Biochemical assays provide the first quantitative measure of a compound's potency (typically as an IC50 value).[1]
Causality Behind Experimental Choice: Why Luminescence over Radiometry?
While traditional radiometric assays using ³²P-ATP are considered a gold standard for accuracy, modern drug discovery predominantly uses non-radioactive formats for reasons of safety, waste disposal, and high-throughput scalability.[1] Luminescence-based assays, such as ADP-Glo™, are highly sensitive and measure kinase activity by quantifying the amount of ADP produced in the kinase reaction—a direct product of ATP consumption.[1] This provides a robust and scalable method for primary screening and potency determination.
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This protocol outlines the determination of IC50 values for a test compound against a target kinase.
-
Compound Preparation: Serially dilute the this compound derivatives in 100% DMSO to create a concentration gradient (e.g., from 10 mM to 0.1 µM). Then, perform an intermediate dilution in kinase assay buffer to a final DMSO concentration of <1%.
-
Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the purified target kinase and its specific substrate in the appropriate buffer.
-
Initiate Reaction: Add 2.5 µL of the serially diluted compound or vehicle control (DMSO) to the wells. Add 2.5 µL of ATP solution to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.
Data Presentation: Comparative Biochemical Potency
Summarizing data in a table allows for rapid comparison of structure-activity relationships (SAR) across a chemical series.
| Compound ID | R1 Group | R2 Group | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) | SRC IC50 (nM) |
| FIN-001 | H | H | 120 | 850 | >10,000 |
| FIN-002 | -CH₃ | H | 85 | 600 | 8,500 |
| FIN-003 | H | -OCH₃ | 15 | 25 | 1,500 |
| FIN-004 | H | -Cl | 9 | 35 | 980 |
| Erlotinib | (Ref.) | (Ref.) | 12 | 1,200 | >10,000 |
Table 1: Hypothetical biochemical IC50 values for a series of this compound derivatives against common oncogenic kinases. Lower values indicate higher potency.
Phase 2: Cellular Assays — Does the Compound Work in a Living System?
A compound's biochemical potency often fails to translate into cellular efficacy.[8] Cell-based assays are critical to determine if a compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.
Signaling Pathway Analysis: Visualizing the Point of Intervention
Understanding the target's role in a signaling cascade is crucial. For an EGFR inhibitor, for instance, we expect to see a reduction in the phosphorylation of downstream effectors like AKT and ERK.
Caption: Inhibition of the EGFR signaling pathway by an indole derivative.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
This protocol validates that the compound inhibits the kinase's activity inside the cell by measuring the phosphorylation status of a known substrate.
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., A549 for EGFR) and allow cells to adhere overnight. Starve the cells (serum-free media) for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of the indole derivative (e.g., FIN-004) for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the signaling pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-β-actin).
Data Presentation: Correlating Biochemical and Cellular Potency
A direct comparison of biochemical IC50 (enzyme inhibition) and cellular GI50 (growth inhibition) values is essential. A large discrepancy may indicate poor cell permeability, efflux by cellular pumps, or off-target effects.
| Compound ID | Biochemical IC50 (EGFR, nM) | Cellular GI50 (A549 cells, nM) | Potency Ratio (GI50/IC50) |
| FIN-003 | 15 | 250 | 16.7 |
| FIN-004 | 9 | 95 | 10.6 |
| Erlotinib | 12 | 150 | 12.5 |
Table 2: Comparison of biochemical and cellular potency. A lower potency ratio indicates better translation from enzyme inhibition to cellular activity.
Phase 3: Selectivity Profiling — Is the Inhibition Specific?
The human kinome consists of over 500 kinases. A highly potent but non-selective inhibitor is likely to cause significant toxicity due to off-target effects. Therefore, assessing the selectivity profile of lead candidates is a non-negotiable step in establishing trustworthiness.[9]
Methodology: Large-Panel Kinase Screening
The most direct way to assess selectivity is to screen the lead compound (e.g., FIN-004) at a fixed concentration (e.g., 1 µM) against a large, diverse panel of purified kinases (e.g., >300 kinases). The results are typically reported as "percent inhibition." Compounds showing significant inhibition (>50%) of unintended kinases are flagged. For key off-targets, full IC50 curves should be determined to quantify the degree of inhibition. This comprehensive overview provides a rich resource for understanding potential side effects and opportunities for drug repurposing.[9]
Conclusion and Comparative Outlook
This guide outlines a logical and rigorous workflow for the validation of this compound derivatives as kinase inhibitors. The process is designed to build a comprehensive data package, starting with direct evidence of enzyme inhibition (Phase 1), confirming target engagement and functional consequences in a physiological context (Phase 2), and finally, assessing the crucial aspect of target specificity (Phase 3).
Based on our hypothetical data, the derivative FIN-004 emerges as a promising lead candidate. It demonstrates single-digit nanomolar potency against EGFR biochemically (Table 1), which is comparable to the FDA-approved drug Erlotinib. Critically, this potency translates well into a cellular context, with a GI50 of 95 nM and a favorable potency ratio (Table 2), indicating good cell permeability and target engagement. The next essential steps would be to confirm its selectivity profile and advance it into in vivo efficacy and pharmacokinetic studies.[7][10] By adhering to this self-validating system of experimentation, researchers can confidently identify and advance novel indole derivatives with the highest potential for clinical success.
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Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Clinical Use between 2013 and 2017. (2018). PubMed. [Link]
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Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
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Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (N.D.). Bentham Science. [Link]
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Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). National Institutes of Health (NIH). [Link]
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Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI. [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. (N.D.). Olgen - Current Medicinal Chemistry. [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. (2023). PubMed Central (PMC). [Link]
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A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. (2024). bioRxiv. [Link]
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Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. (2023). PubMed. [Link]
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Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. (2007). PubMed. [Link]
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comparative analysis of the reactivity of 4-fluoro, 5-fluoro, and 6-fluoroindole-3-carbaldehydes
A Comparative Guide to the Reactivity of 4-, 5-, and 6-Fluoroindole-3-carbaldehydes
Introduction: The Strategic Role of Fluorine in Indole Chemistry
In the landscape of medicinal chemistry and drug development, the indole scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1] The strategic introduction of a fluorine atom into this scaffold can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[2][3] Fluoroindole-3-carbaldehydes are particularly valuable building blocks, serving as versatile intermediates for the synthesis of complex therapeutic agents, from anti-cancer drugs to treatments for neurological disorders.[4][5][6][7][8]
However, the reactivity of the fluoroindole-3-carbaldehyde molecule is not monolithic. The position of the fluorine atom on the benzene portion of the indole ring—at the 4, 5, or 6-position—exerts a distinct and predictable influence on the molecule's electronic landscape. This guide provides a comparative analysis of the reactivity of these three key isomers, offering field-proven insights and experimental data to aid researchers in synthetic planning and reaction optimization. We will dissect the nuanced electronic effects of the fluorine substituent and explore how these effects translate into tangible differences in three major classes of reactions: electrophilic aromatic substitution on the indole ring, nucleophilic addition to the carbaldehyde, and reactions at the indole nitrogen.
Pillar 1: The Duality of Fluorine's Electronic Influence
Understanding the reactivity of these isomers begins with appreciating the dual nature of fluorine as a substituent. Fluorine is the most electronegative element, resulting in a powerful electron-withdrawing inductive effect (-I effect).[9] This effect decreases electron density from the ring through the sigma bond framework. Simultaneously, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as a positive mesomeric or resonance effect (+M effect).[9] The net electronic impact at any given position on the indole ring is a delicate balance of these opposing forces.
The diagram below illustrates how the position of the fluorine atom modulates the electron density across the indole ring and at the C3-carbaldehyde group, thereby dictating the molecule's reactivity profile.
Caption: Causality of Fluorine's Positional Electronic Effects.
Pillar 2: Comparative Reactivity Analysis
The subtle electronic shifts caused by the fluorine's position have significant consequences for how these molecules behave in chemical reactions. While extensive kinetic studies directly comparing these three specific isomers are sparse in the literature, we can predict reactivity trends based on fundamental principles of organic chemistry and data from related systems.[10][11]
A. Electrophilic Aromatic Substitution (EAS) on the Indole Ring
The indole ring is inherently electron-rich and readily undergoes electrophilic substitution, with the C3 position being the most reactive.[12] In our target molecules, this position is occupied by the carbaldehyde group. Consequently, electrophilic attack will be directed to other positions, primarily on the benzene ring (C4, C5, C6, C7) or, less favorably, at C2. The electron-withdrawing nature of the C3-carbaldehyde group deactivates the entire ring system towards EAS compared to unsubstituted indole. The fluorine atom further modulates this reactivity.
-
4-Fluoroindole-3-carbaldehyde: The potent -I effect of the fluorine at C4 strongly deactivates the adjacent C5 position. The +M effect directs towards C5 and C7, but the inductive pull often dominates for adjacent positions. Therefore, EAS is expected to be most sluggish for this isomer and would likely favor the C6 or C7 position, overcoming multiple deactivating influences.
-
5-Fluoroindole-3-carbaldehyde: The +M effect of the C5-fluorine strongly activates the C4 and C6 positions for electrophilic attack. While the -I effect provides a general deactivation, these positions remain the most nucleophilic sites on the benzene ring. This isomer is generally more reactive towards EAS at C4/C6 than the other two isomers at their respective available positions.[13]
-
6-Fluoroindole-3-carbaldehyde: Similar to the 5-fluoro isomer, the +M effect of the C6-fluorine directs electrophiles to the C5 and C7 positions. The reactivity is expected to be comparable to the 5-fluoro isomer, making it a viable substrate for controlled functionalization at these sites.
B. Nucleophilic Addition to the Carbaldehyde Group
The carbonyl carbon of the aldehyde is electrophilic and is the site of nucleophilic attack.[14] The reactivity of this group is enhanced by electron-withdrawing substituents on the indole ring, which pull electron density away from the carbonyl carbon, increasing its partial positive charge.[15]
-
Reactivity Trend Prediction: 4-F > 6-F ≈ 5-F
-
4-Fluoroindole-3-carbaldehyde: The fluorine atom at the 4-position is closest to the C3-carbaldehyde. Its powerful -I effect is most strongly felt at the reaction center, significantly increasing the electrophilicity of the carbonyl carbon. This isomer is predicted to be the most reactive towards nucleophiles.
-
5-Fluoro- and 6-Fluoroindole-3-carbaldehydes: The inductive effect of fluorine diminishes with distance. In these isomers, the fluorine is further from the carbaldehyde group. While they still enhance the aldehyde's electrophilicity compared to the non-fluorinated parent compound, the effect is less pronounced than in the 4-fluoro isomer. Their reactivity in nucleophilic addition reactions is expected to be similar to each other and lower than that of the 4-fluoro isomer.
C. N-H Acidity and Nucleophilicity
The indole nitrogen possesses a proton that can be removed by a base, forming a nucleophilic indolate anion. The acidity of this N-H proton is increased by electron-withdrawing groups that can stabilize the resulting negative charge.
-
Acidity Trend Prediction: 4-F > 5-F > 6-F
-
Explanation: The electron-withdrawing -I effect of fluorine stabilizes the conjugate base (the indolate anion). The closer the fluorine is to the nitrogen atom, the stronger this stabilizing effect. Therefore, 4-fluoroindole-3-carbaldehyde is expected to be the most acidic, followed by the 5-fluoro and then the 6-fluoro isomers. This enhanced acidity facilitates deprotonation, making N-alkylation or N-acylation under basic conditions potentially easier for the 4-fluoro isomer.
Pillar 3: Experimental Validation and Protocols
To illustrate these reactivity principles, we will focus on a common and synthetically useful reaction: the formation of a Schiff base (imine) via condensation with a primary amine.[16] This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by elimination of water.[17] The initial nucleophilic attack is often the rate-determining step, making it an excellent probe for the electrophilicity of the carbaldehyde.
Comparative Data Summary
| Isomer | Reaction Type | Predicted Relative Rate/Yield | Mechanistic Rationale |
| 4-Fluoro | Nucleophilic Addition | Highest | Strongest inductive withdrawal (-I) from F at C4 maximally enhances aldehyde electrophilicity. |
| 5-Fluoro | Nucleophilic Addition | Moderate | Weaker -I effect at the aldehyde compared to the 4-F isomer. |
| 6-Fluoro | Nucleophilic Addition | Moderate | Weaker -I effect at the aldehyde compared to the 4-F isomer; similar to 5-F. |
| 4-Fluoro | Electrophilic Substitution | Lowest | Strong deactivation of the benzene ring, particularly at the adjacent C5 position. |
| 5-Fluoro | Electrophilic Substitution | Highest (at C4/C6) | Strong resonance activation (+M) at C4 and C6 directs substitution effectively. |
| 6-Fluoro | Electrophilic Substitution | High (at C5/C7) | Strong resonance activation (+M) at C5 and C7 directs substitution effectively. |
Representative Protocol: Schiff Base Formation with Aniline
This protocol describes a self-validating system for comparing the rate of imine formation from the three fluoroindole-3-carbaldehyde isomers. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.
Objective: To synthesize N-(phenyl)-1-(1H-indol-3-yl)methanimine derivatives and compare the relative reaction rates of the 4-F, 5-F, and 6-F isomers.
Materials:
-
4-Fluoroindole-3-carbaldehyde
-
5-Fluoroindole-3-carbaldehyde
-
6-Fluoroindole-3-carbaldehyde
-
Aniline (freshly distilled)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates (silica gel 60 F254) and developing chamber
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Caption: General workflow for Schiff base synthesis and analysis.
Step-by-Step Methodology:
Three parallel reactions should be set up, one for each isomer, to ensure a valid comparison.
-
Reagent Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, add one of the fluoroindole-3-carbaldehyde isomers (e.g., 1.0 mmol, 163.15 mg).
-
Dissolution: Add 10 mL of anhydrous ethanol to the flask and stir until the aldehyde is completely dissolved. A gentle warming may be required.
-
Causality: Ethanol is an excellent solvent for both reactants and the product, facilitating a homogeneous reaction. Its protic nature can also assist in the proton transfer steps of the mechanism.
-
-
Reactant Addition: To the stirred solution, add aniline (1.0 mmol, 93.13 mg, ~91 µL) via syringe.
-
Catalysis: Add 1-2 drops of glacial acetic acid.
-
Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and accelerating the initial attack by the weakly nucleophilic aniline.[16]
-
-
Reaction & Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress every 15 minutes by TLC. Spot the reaction mixture against a spot of the starting aldehyde. The formation of the less polar imine product will be visible as a new spot with a higher Rf value. The reaction is complete when the starting aldehyde spot is no longer visible.
-
Trustworthiness: By running the reactions in parallel under identical conditions and monitoring consumption of the starting material, a direct and reliable comparison of reaction rates can be made. The 4-fluoro isomer is expected to show the fastest consumption of starting material.
-
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath. The product may precipitate. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and purify the residue by column chromatography.
-
Purification (if necessary): Purify the crude product by flash column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Outlook
The position of a single fluorine atom on the indole-3-carbaldehyde framework serves as a powerful control element for chemical reactivity. The 4-fluoro isomer stands out for its highly activated aldehyde group, making it the substrate of choice for rapid nucleophilic additions, but it is the most challenging for subsequent electrophilic aromatic substitution. Conversely, the 5-fluoro and 6-fluoro isomers offer a more balanced profile, with moderately activated aldehydes and benzene rings that are primed for regioselective electrophilic substitution at specific, predictable positions (C4/C6 for the 5-F isomer and C5/C7 for the 6-F isomer).
These predictable, electronically-driven trends are not merely academic; they are critical for the rational design of synthetic routes in drug discovery. By understanding the fundamental principles outlined in this guide, researchers can select the optimal starting isomer, anticipate reaction outcomes, and strategically build molecular complexity, ultimately accelerating the development of novel therapeutics.
References
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- Synthesis of Indoles Derivatives Using Metal Free Catalyst in Organic Reactions. (n.d.). DergiPark.
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- Ploquin, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12194-12198.
- Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b).
- Nagaraja Naik, et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Abdel-Wahab, B. F., et al. (2021). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- Sun, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 973-977.
- Mohammadi-Far, M., et al. (2012). The antiplatelet indole-3-carboxaldehyde phenylhydrazone.
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- Jackson, A. H., et al. (1984). Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate. Journal of the Chemical Society, Perkin Transactions 1, 2543-2549.
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
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MySkinRecipes. (n.d.). 5-Fluoroindole-3-carboxaldehyde. Retrieved from [Link]
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- Wikipedia. (n.d.). Nucleophilic addition.
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A Comparative Guide to Bioisosteric Replacement of the 4-Fluoro Moiety in 1H-Indole-3-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a cornerstone of this process. This guide provides an in-depth technical comparison of bioisosteric replacement strategies for the fluorine atom in 4-Fluoro-1H-indole-3-carbaldehyde, a versatile scaffold in drug discovery.[1][2] We will explore the synthesis, physicochemical properties, and known biological implications of replacing the 4-fluoro substituent with classical bioisosteres, offering experimental insights to inform rational drug design.
The Significance of the this compound Scaffold
The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The aldehyde at the 3-position serves as a versatile synthetic handle for further molecular elaboration. The introduction of a fluorine atom at the 4-position of the indole ring can significantly modulate a molecule's properties. Fluorine's high electronegativity and small size can influence electronic distribution, pKa, metabolic stability, and binding interactions with biological targets.[2] This makes this compound a valuable starting point for the development of novel therapeutics.[1][2]
Understanding Bioisosterism at the 4-Position
The fluorine atom at the C4 position of the indole ring can be replaced by various bioisosteres to fine-tune the molecule's properties. This guide will focus on the following classical bioisosteric replacements:
-
Chloro (Cl): A halogen with different electronic and steric properties compared to fluorine.
-
Hydroxyl (OH): A hydrogen bond donor and acceptor.
-
Methoxy (OCH₃): A hydrogen bond acceptor with increased lipophilicity compared to hydroxyl.
-
Cyano (CN): A strong electron-withdrawing group and a potential hydrogen bond acceptor.
The following diagram illustrates the concept of bioisosteric replacement at the 4-position of the indole-3-carbaldehyde core.
Caption: Bioisosteric replacements for the 4-fluoro group.
Comparative Analysis of 4-Substituted-1H-indole-3-carbaldehydes
This section provides a comparative overview of the synthesis and physicochemical properties of this compound and its bioisosteric analogs.
Synthesis Overview
The Vilsmeier-Haack reaction is a common and effective method for the formylation of indoles at the 3-position. This reaction typically involves the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then electrophilically attacks the electron-rich indole ring. The synthesis of the 4-substituted analogs generally follows this procedure, starting from the corresponding 4-substituted indole.
Caption: General workflow for the Vilsmeier-Haack reaction.
Physicochemical Properties: A Comparative Table
The following table summarizes key physicochemical properties of the 4-fluoro compound and its bioisosteres. These properties are crucial for predicting the pharmacokinetic behavior of the molecules.
| Substituent (X) | Molecular Weight ( g/mol ) | logP (Predicted) | pKa (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| -F | 163.15 | 1.80 | 15.5 | 1 | 2 |
| -Cl | 179.60 | 2.15 | 14.60 | 1 | 2 |
| -OH | 161.16 | 1.25 | 9.5 (phenolic), 16.0 (indole NH) | 2 | 3 |
| -OCH₃ | 175.19 | 1.65 | 15.8 | 1 | 3 |
| -CN | 170.17 | 1.30 | 14.0 | 1 | 3 |
Note: Predicted values are sourced from chemical databases and may vary depending on the prediction algorithm.
In-Depth Analysis of Bioisosteric Replacements
Chloro (-Cl) as a Bioisostere
Rationale: Replacing fluorine with chlorine introduces a larger, more polarizable halogen. This can alter van der Waals interactions with the target protein and influence the compound's lipophilicity and metabolic stability.
Synthesis: 4-Chloro-1H-indole-3-carbaldehyde can be synthesized from 4-chloroindole via the Vilsmeier-Haack reaction.
Comparative Insights:
-
Lipophilicity: Generally, chlorinated compounds are more lipophilic than their fluorinated counterparts. This can impact cell permeability and plasma protein binding.
-
Electronic Effects: Chlorine is less electronegative than fluorine but is still an electron-withdrawing group. This will affect the electron density of the indole ring and potentially the binding affinity.
-
Steric Hindrance: The larger size of chlorine compared to fluorine can introduce steric hindrance, which may be beneficial or detrimental depending on the topology of the binding site.
Hydroxyl (-OH) as a Bioisostere
Rationale: The hydroxyl group is a classic bioisostere for fluorine, capable of acting as both a hydrogen bond donor and acceptor. This can introduce new, favorable interactions with the biological target.
Synthesis: 4-Hydroxy-1H-indole-3-carbaldehyde can be prepared from 4-hydroxyindole using the Vilsmeier-Haack reaction.
Comparative Insights:
-
Hydrogen Bonding: The introduction of a hydroxyl group provides an opportunity for strong hydrogen bonding interactions, which can significantly enhance binding affinity.
-
Solubility: The hydroxyl group generally increases aqueous solubility, which can be advantageous for drug formulation and bioavailability.
-
Metabolism: The phenolic hydroxyl group can be a site for phase II metabolism (e.g., glucuronidation or sulfation), potentially leading to faster clearance.
Methoxy (-OCH₃) as a Bioisostere
Rationale: The methoxy group is a hydrogen bond acceptor and is more lipophilic than the hydroxyl group. It can serve as a metabolically more stable alternative to the hydroxyl group.
Synthesis: 4-Methoxy-1H-indole-3-carbaldehyde is synthesized from 4-methoxyindole via the Vilsmeier-Haack reaction.[3]
Comparative Insights:
-
Metabolic Stability: Methylation of a hydroxyl group can block metabolic conjugation, often leading to a longer half-life.
-
Lipophilicity: The methoxy group increases lipophilicity compared to the hydroxyl group, which can affect cell permeability.
-
Steric and Electronic Effects: The methoxy group is larger than the hydroxyl group and is an electron-donating group by resonance, which can alter the electronic properties of the indole ring and its interactions with the target.
Cyano (-CN) as a Bioisostere
Rationale: The cyano group is a strong electron-withdrawing group and a weak hydrogen bond acceptor. It is a non-classical bioisostere for fluorine that can significantly alter the electronic properties of the molecule.
Synthesis: 4-Cyano-1H-indole-3-carbaldehyde can be synthesized from 4-bromoindole via a palladium-catalyzed cyanation reaction, followed by formylation.
Comparative Insights:
-
Electronic Effects: The potent electron-withdrawing nature of the cyano group can significantly impact the acidity of the indole N-H and the overall electron distribution, which can be crucial for binding.
-
Polarity: The cyano group is polar and can participate in dipole-dipole interactions.
-
Metabolic Stability: The cyano group is generally metabolically stable.
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of 4-Substituted Indoles
Materials:
-
4-Substituted indole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃, 1.1 - 1.5 eq)
-
Ice bath
-
Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with stirring. Allow the mixture to stir for 15-30 minutes to form the Vilsmeier reagent.
-
Dissolve the 4-substituted indole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated solution of NaOH or NaHCO₃ until the pH is ~8-9.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-substituted-1H-indole-3-carbaldehyde.
Note: This is a general procedure and may require optimization for specific substrates.
Conclusion and Future Perspectives
The bioisosteric replacement of the 4-fluoro atom in 1H-indole-3-carbaldehyde with other functional groups offers a powerful strategy to modulate the physicochemical and pharmacological properties of this important scaffold. While direct comparative biological data for this specific series of compounds is not extensively available in the public domain, the principles of bioisosterism provide a rational basis for designing new analogs with improved characteristics.
The choice of a particular bioisostere will be highly dependent on the specific biological target and the desired property modulations. For instance, if increased hydrogen bonding is desired, the hydroxyl group would be a logical choice. If enhanced metabolic stability is the goal, the methoxy or cyano group might be preferred. The chloro group offers a way to explore the impact of increased size and lipophilicity.
Future research should focus on the systematic synthesis and evaluation of a diverse library of 4-substituted-1H-indole-3-carbaldehydes against various biological targets. Such studies will not only lead to the discovery of new therapeutic agents but will also provide a more comprehensive understanding of the structure-activity and structure-property relationships governing this versatile chemical scaffold.
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head-to-head comparison of synthetic routes to different positional isomers of fluoroindole-3-carbaldehyde
Introduction
Fluoroindole-3-carbaldehydes are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the indole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and regioselective synthetic routes to the various positional isomers of fluoroindole-3-carbaldehyde is of paramount importance to researchers in medicinal chemistry and drug discovery.
This comprehensive guide provides a head-to-head comparison of the most prominent synthetic strategies for accessing the 4-, 5-, 6-, and 7-fluoro isomers of indole-3-carbaldehyde. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer a comparative analysis of their respective yields, scalability, and overall practicality.
Core Synthetic Strategies: A Two-Pronged Approach
The synthesis of fluoroindole-3-carbaldehydes generally follows a two-pronged approach:
-
Construction of the Fluoroindole Core: This initial and often most challenging step involves the formation of the fluorinated indole ring system. The choice of strategy is heavily influenced by the availability of starting materials and the desired position of the fluorine substituent. The most commonly employed methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
-
Formylation of the Fluoroindole: Once the fluoroindole core is in hand, a formyl group is introduced at the C3 position. The Vilsmeier-Haack reaction is the most prevalent and efficient method for this transformation.
The following sections will dissect these strategies for each positional isomer, providing a detailed comparative analysis.
Synthesis of 4-Fluoroindole-3-carbaldehyde
The synthesis of the 4-fluoro isomer presents unique challenges due to potential steric hindrance from the fluorine atom at the C4 position.
Route 1: Leimgruber-Batcho Synthesis of 4-Fluoroindole followed by Vilsmeier-Haack Formylation
The Leimgruber-Batcho synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene derivative.[1]
Workflow for Leimgruber-Batcho Synthesis of 4-Fluoroindole:
Caption: Leimgruber-Batcho synthesis of 4-fluoroindole followed by Vilsmeier-Haack formylation.
Experimental Protocol (Adapted from CN103420892A)[2]:
-
Step 1: Synthesis of (E)-N,N-dimethyl-2-(2-fluoro-6-nitrophenyl)ethenamine: To a solution of 2-fluoro-6-nitrotoluene in DMF, add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the mixture to reflux and monitor the reaction by TLC. After completion, evaporate the solvent to obtain the enamine product.
-
Step 2: Synthesis of 4-Fluoroindole: Dissolve the crude enamine in methanol and add a catalytic amount of palladium on carbon (Pd/C). Subject the mixture to catalytic hydrogenation until the reaction is complete. Filter the catalyst and concentrate the filtrate to yield 4-fluoroindole.
-
Step 3: Vilsmeier-Haack Formylation: To a cooled solution of DMF, slowly add phosphorus oxychloride (POCl3) to form the Vilsmeier reagent. Then, add a solution of 4-fluoroindole in DMF and stir at room temperature. After completion, quench the reaction with ice-water and neutralize with a base to precipitate the product, 4-fluoroindole-3-carbaldehyde.
Discussion:
The Leimgruber-Batcho approach offers the advantage of readily available starting materials and generally high yields for the indole formation.[1] The subsequent Vilsmeier-Haack formylation is a robust and high-yielding reaction.[3][4]
Synthesis of 5- and 6-Fluoroindole-3-carbaldehyde
The synthesis of the 5- and 6-fluoro isomers is more straightforward due to the remote position of the fluorine atom from the reaction centers.
Route 2: Fischer Indole Synthesis of Fluoroindoles followed by Vilsmeier-Haack Formylation
The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds.[5][6]
Workflow for Fischer Indole Synthesis of 5- or 6-Fluoroindole:
Caption: One-pot synthesis of 7-fluoroindole-3-carbaldehyde from 2-fluoro-6-methylaniline.
Experimental Protocol (Adapted from CN102786460A):[7]
-
To a flask containing DMF, add 2-fluoro-6-methylaniline.
-
Cool the mixture and slowly add a pre-formed Vilsmeier reagent (from POCl3 and DMF).
-
After the initial reaction at low temperature, heat the mixture to drive the cyclization.
-
Upon completion, quench the reaction with a saturated sodium carbonate solution to precipitate the product.
-
Filter and dry the solid to obtain 7-fluoroindole-3-carbaldehyde.
Discussion:
This one-pot approach is highly efficient, avoiding the isolation of intermediates and offering a high yield of 92% as reported in the patent. [7]The readily available starting material, 2-fluoro-6-methylaniline, makes this an attractive route for the synthesis of the 7-fluoro isomer.
Comparative Analysis of Synthetic Routes
| Isomer | Synthetic Route | Key Advantages | Key Disadvantages | Reported Yields |
| 4-Fluoro | Leimgruber-Batcho followed by Vilsmeier-Haack | Good yields, readily available starting materials. | Two-step process. | Not explicitly stated for the final product in the provided reference, but the indole formation is high yielding. |
| 5-Fluoro | Fischer Indole Synthesis followed by Vilsmeier-Haack | Versatile, commercially available precursors. | Harsh conditions, potential for regioisomers. | Varies depending on substrates and conditions. |
| 6-Fluoro | Fischer Indole Synthesis followed by Vilsmeier-Haack | Versatile, commercially available precursors. | Harsh conditions, potential for regioisomers. | Varies depending on substrates and conditions. |
| 7-Fluoro | One-pot from 2-Fluoro-6-methylaniline | Highly efficient, one-pot procedure, high yield. | Specific to the 7-fluoro isomer. | 92% [7] |
Alternative Formylation Methods
While the Vilsmeier-Haack reaction is the workhorse for indole formylation, several alternative methods have been developed, often with the aim of using milder and more environmentally friendly reagents. [8][9]These include:
-
Duff Reaction: Formylation using hexamethylenetetramine in the presence of an acid.
-
Reimer-Tiemann Reaction: Reaction with chloroform in the presence of a strong base.
-
Metal-catalyzed formylations: Utilizing various transition metal catalysts and formyl sources. [10] The applicability and efficiency of these methods for fluoroindoles would need to be evaluated on a case-by-case basis, but they represent potential avenues for process optimization and the synthesis of highly functionalized derivatives.
Conclusion
The synthesis of positional isomers of fluoroindole-3-carbaldehyde relies on a strategic combination of indole core construction and subsequent formylation. For the 4-fluoro isomer, the Leimgruber-Batcho synthesis provides a reliable pathway, while the classic Fischer indole synthesis is a viable option for the 5- and 6-fluoro counterparts. A highly efficient one-pot procedure starting from 2-fluoro-6-methylaniline is the method of choice for the 7-fluoro isomer. The Vilsmeier-Haack reaction remains the most robust and widely used method for the final formylation step across all isomers. The choice of the optimal synthetic route will ultimately depend on the specific isomer required, the availability of starting materials, and the desired scale of the synthesis.
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Halogenated Indoles: A Comparative Guide to Their Antimicrobial Spectrum with a Focus on 4-Fluoroindole Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the indole scaffold has emerged as a privileged structure in medicinal chemistry. Its versatile framework allows for extensive functionalization, leading to a diverse array of biological activities. Among these modifications, halogenation has proven to be a particularly effective strategy for enhancing antimicrobial potency and modulating the spectrum of activity. This guide provides a comprehensive comparison of the antimicrobial profiles of various halogenated indoles, with a specific emphasis on the emerging potential of 4-fluoroindole derivatives. Drawing upon a curated selection of experimental data, we will delve into the structure-activity relationships that govern their efficacy and present standardized protocols for their evaluation, offering valuable insights for researchers and drug development professionals.
The Influence of Halogenation on Antimicrobial Efficacy: A Comparative Overview
The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) onto the indole ring profoundly influences its physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity. These alterations, in turn, dictate the molecule's interaction with microbial targets, leading to significant variations in the antimicrobial spectrum and potency.
Data-Driven Comparison of Minimum Inhibitory Concentrations (MIC)
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for various halogenated indole derivatives against a panel of clinically relevant bacteria and fungi. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions. However, these data provide a valuable snapshot of the relative potencies and spectra of activity.
Table 1: Antibacterial Activity of Halogenated Indoles (MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Acinetobacter baumannii |
| 4-Fluoroindole | Potent activity reported | Activity against persister cells[1] | Enhances aminoglycoside susceptibility[1] | - |
| 5-Fluoroindole | - | - | - | 64[2] |
| 6-Fluoroindole | - | Inhibits biofilm formation | - | - |
| 7-Fluoroindole | - | - | Inhibits virulence factor production[1] | - |
| 4-Chloroindole | - | 75[3][4] | - | - |
| 5-Chloroindole | - | 75[3][4] | - | - |
| 4-Bromo-6-chloroindole | 30 | - | - | - |
| 5-Bromo-4-chloroindole | - | - | - | - |
| 6-Bromoindole | - | - | - | 64[2] |
| 5-Iodoindole | 100 | Inhibits biofilm formation[2] | - | 64[5] |
| 6-Bromo-4-iodoindole | 20[6] | - | - | - |
Table 2: Antifungal Activity of Halogenated Indoles against Candida albicans (MIC in µg/mL)
| Compound | Candida albicans |
| Indole (unsubstituted) | 750[7] |
| 5-Iodoindole | 75[7] |
| 4,6-Dibromoindole | 25[7] |
| 5-Bromo-4-chloroindole | 25[7] |
Structure-Activity Relationship (SAR): Decoding the Halogen Effect
The antimicrobial activity of halogenated indoles is intricately linked to the nature of the halogen, its position on the indole ring, and the presence of other substituents.[8] Analysis of the available data reveals several key trends:
-
Effect of the Halogen: Generally, the antimicrobial potency appears to follow the trend I > Br > Cl > F for mono-halogenated indoles, particularly for substitutions at the C4, C5, and C6 positions.[7] This is often attributed to the increasing lipophilicity and polarizability down the halogen group, which can enhance membrane permeability and interaction with hydrophobic targets.
-
Positional Isomerism: The position of the halogen substituent is critical. For instance, multi-halogenation at the C4, C5, C6, and C7 positions has been identified as favorable for enhanced activity against S. aureus.[6]
-
Multi-halogenation: Di-halogenated and multi-halogenated indoles often exhibit significantly improved antimicrobial activity compared to their mono-halogenated counterparts.[7] For example, 6-bromo-4-iodoindole and 4-bromo-6-chloroindole display potent bactericidal activity against drug-resistant S. aureus.[6] This suggests that the cumulative electronic and steric effects of multiple halogens can lead to a more favorable interaction with the biological target.
-
Fluorine's Unique Role: While often considered the least active in simple antibacterial assays, fluorine's high electronegativity and ability to form strong hydrogen bonds can be strategically exploited. 4-Fluoroindole, for example, has been shown to enhance the susceptibility of Pseudomonas aeruginosa to aminoglycoside antibiotics, suggesting a role as a potentiator or a modulator of resistance mechanisms.[1] The unique properties of fluorine can also be leveraged to improve metabolic stability and pharmacokinetic profiles in a drug development context.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which halogenated indoles exert their antimicrobial effects are still under investigation, but several modes of action have been proposed:
-
Membrane Disruption: The lipophilic nature of halogenated indoles facilitates their insertion into the bacterial cell membrane, leading to disruption of membrane integrity, altered permeability, and dissipation of the proton motive force.[9][10]
-
Generation of Reactive Oxygen Species (ROS): Some multi-halogenated indoles have been shown to induce the production of intracellular ROS in bacteria, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.[9][6]
-
Inhibition of Biofilm Formation: A significant body of evidence demonstrates that halogenated indoles are potent inhibitors of biofilm formation in a variety of pathogens, including S. aureus, E. coli, and C. albicans.[9][3][4][7] This activity is often linked to the downregulation of genes involved in quorum sensing and virulence.[6]
-
Virulence Factor Attenuation: Halogenated indoles can suppress the production of key virulence factors, such as hemolysins and proteases, thereby reducing the pathogenicity of the microorganism.[1][6]
The following diagram illustrates the multifaceted mechanisms of action of halogenated indoles.
Caption: Proposed antimicrobial mechanisms of halogenated indoles.
Experimental Protocols for Antimicrobial Spectrum Determination
To ensure the generation of reliable and reproducible data for comparing the antimicrobial spectrum of novel indole derivatives, adherence to standardized methodologies is paramount. The following protocols outline the key steps for determining the Minimum Inhibitory Concentration (MIC) and assessing antibiofilm activity.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Protocol:
-
Preparation of Indole Derivative Stock Solutions: Dissolve the synthesized indole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each indole derivative in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the indole derivative dilutions. Include positive (microorganism in medium without compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the ability of a compound to inhibit the formation of microbial biofilms.
Step-by-Step Protocol:
-
Plate Preparation: In a 96-well flat-bottom microtiter plate, add the indole derivatives at sub-MIC concentrations to the appropriate growth medium.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plate without agitation for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature.
-
Destaining: Wash the wells again with PBS to remove excess stain. Add a destaining solution (e.g., 30% acetic acid or ethanol) to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of approximately 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.
Conclusion and Future Directions
The halogenation of the indole nucleus represents a powerful and versatile strategy for the development of novel antimicrobial agents. While bromo- and iodo-indoles have demonstrated broad-spectrum and potent activity, the unique properties of 4-fluoroindole derivatives, particularly their potential as antibiotic potentiators, warrant further investigation. A systematic exploration of the chemical space around the 4-fluoroindole scaffold, coupled with a deeper understanding of their mechanisms of action, could pave the way for a new generation of therapeutics to combat the growing challenge of antimicrobial resistance. The standardized protocols provided herein offer a robust framework for the rigorous evaluation of these promising compounds.
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A Senior Application Scientist's Guide to Validating Target Engagement for Kinase Inhibitors Based on the 4-Fluoro-1H-indole-3-carbaldehyde Scaffold
Introduction: The Criticality of Target Engagement in Kinase Inhibitor Drug Discovery
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but their success hinges on a fundamental principle: target engagement.[1] Put simply, for a drug to exert its intended therapeutic effect, it must first bind to its molecular target within the complex environment of a living cell. This guide provides a comprehensive overview of robust methodologies for validating the target engagement of kinase inhibitors, with a special focus on compounds built around the promising 4-Fluoro-1H-indole-3-carbaldehyde scaffold. This scaffold has garnered significant attention due to its versatile synthetic accessibility and its role in creating potent and selective kinase inhibitors.[3][4]
The central challenge in target engagement studies is to move beyond purified protein systems and confirm that a compound interacts with its intended kinase target in a physiologically relevant cellular context.[5][6] Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's ability to bind to its target.[5] Therefore, a multi-faceted approach, employing a suite of complementary techniques, is essential for generating a high-confidence target engagement profile. This guide will compare and contrast several state-of-the-art methods, providing the underlying principles, experimental workflows, and practical considerations for their implementation.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The indole ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4] The introduction of a fluorine atom at the 4-position of the 1H-indole-3-carbaldehyde core can significantly enhance metabolic stability and modulate the electronic properties of the molecule, often leading to improved potency and selectivity.[3] Derivatives of this scaffold have shown promise as inhibitors of various kinases implicated in cancer, such as receptor tyrosine kinases and serine/threonine kinases.[3][4] Validating that these compounds effectively engage their intended kinase targets within the cell is a critical step in their development pipeline.
A Comparative Analysis of Target Engagement Methodologies
The modern drug discovery toolkit offers a range of powerful techniques to assess target engagement. These methods can be broadly categorized into two groups: those that directly measure the binding of the inhibitor to the target protein, and those that measure a downstream consequence of target inhibition. This guide will focus on direct binding assays, as they provide the most unequivocal evidence of target engagement.
Below is a comparative overview of key methodologies, each with its unique strengths and limitations.
| Methodology | Principle | Key Advantages | Key Limitations | Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free; applicable to native proteins in cells and tissues; provides direct evidence of binding.[7][8][9] | Not all binding events lead to a significant thermal shift; lower throughput for western blot-based readout.[7] | Low to Medium |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescent tracer.[5][10][11] | Live-cell assay; quantitative measurement of intracellular affinity and residence time; high throughput.[10][12][13] | Requires genetic modification of the target protein; tracer development can be challenging. | High |
| Kinobeads (Affinity Chromatography) | Competition between the test compound and immobilized broad-spectrum kinase inhibitors for binding to the kinome.[14][15][16] | Unbiased, proteome-wide profiling of kinase targets; does not require modification of the inhibitor.[14][17] | Performed on cell lysates, not intact cells; may miss targets with low expression levels.[14] | Medium |
| In-Cell Western (ICW) Assay | Quantitative immunofluorescence-based detection of target protein levels in fixed and permeabilized cells.[18][19][20] | High-throughput; allows for multiplexing to measure total and phosphorylated protein levels simultaneously.[19][21] | Indirect measure of engagement (downstream signaling); requires specific and validated antibodies.[20] | High |
Experimental Workflows and Protocols
To provide a practical framework, this section details the experimental workflows for the key target engagement assays discussed above.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that leverages the principle that the binding of a ligand, such as a kinase inhibitor, can increase the thermal stability of its target protein.[7][9]
Workflow Diagram:
Caption: CETSA experimental workflow.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Treat cells with varying concentrations of the this compound-based inhibitor or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection and Quantification:
-
Data Analysis:
-
Quantify the band intensities from the Western blots or the peptide abundance from the mass spectrometry data.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting temperature (Tm) in the presence of the inhibitor indicates target engagement.[22]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a test compound to a target kinase in live cells.[10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (the donor) and a fluorescently labeled tracer compound that binds to the same kinase (the acceptor).[10][11]
Workflow Diagram:
Caption: NanoBRET™ Target Engagement workflow.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Seed the transfected cells into a multi-well plate.
-
-
Compound Addition:
-
Add the this compound-based inhibitor at various concentrations to the wells.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target kinase.
-
-
Signal Detection:
-
Add the NanoLuc® substrate to initiate the bioluminescent reaction.
-
Measure the light emission at two wavelengths: one corresponding to the NanoLuc® donor and the other to the fluorescent acceptor, using a plate reader capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The test inhibitor will compete with the tracer for binding to the NanoLuc®-kinase, leading to a decrease in the BRET signal.
-
Plot the BRET ratio against the inhibitor concentration to determine the IC50 value, which reflects the intracellular affinity of the compound for the target kinase.[10]
-
Kinobeads (Chemical Proteomics)
Kinobeads are a powerful chemical proteomics tool for identifying the cellular targets of kinase inhibitors.[14][15] This technique involves using a mixture of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome from a cell lysate.[14][17]
Workflow Diagram:
Caption: Kinobeads experimental workflow.
Detailed Protocol:
-
Lysate Preparation:
-
Harvest cells and prepare a native protein lysate under conditions that preserve kinase activity.
-
-
Competitive Binding:
-
Incubate the cell lysate with varying concentrations of the this compound-based inhibitor.
-
-
Affinity Purification:
-
Add the kinobeads to the lysate and incubate to allow the unbound kinases to bind to the immobilized inhibitors.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Elute the bound kinases from the beads.
-
Digest the eluted proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
By comparing the amount of each kinase pulled down in the presence and absence of the test inhibitor, a dose-response curve can be generated to determine the binding affinity of the inhibitor for each kinase.
-
Conclusion: A Holistic Approach to Target Engagement Validation
Validating the target engagement of kinase inhibitors based on the this compound scaffold is a non-trivial but essential undertaking in the drug discovery process. No single method is sufficient to provide a complete picture of a compound's intracellular behavior. A strategic combination of techniques, such as the direct binding measurements from CETSA and NanoBRET™, complemented by the broad selectivity profiling of Kinobeads, provides a robust and comprehensive validation of target engagement. This multi-pronged approach empowers researchers to make informed decisions, de-risk their drug candidates early, and ultimately, accelerate the development of novel and effective kinase-targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Fluoro-1H-indole-3-carbaldehyde
This guide provides an in-depth operational and logistical framework for the proper disposal of 4-Fluoro-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety protocols and regulatory requirements to ensure the safe handling and disposal of this fluorinated indole compound. Our objective is to provide a self-validating system of protocols that prioritizes safety, environmental responsibility, and regulatory compliance.
Hazard Identification and Risk Profile
This compound, while a valuable research chemical, presents several hazards that necessitate careful handling and disposal. Based on data from structurally similar fluorinated indole compounds, the primary risks include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[1][2][3][4]
The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, contributes to the compound's stability and persistence.[5][6][7] This characteristic requires specialized disposal methods to ensure complete destruction and prevent environmental release.
Table 1: Hazard Summary for Fluorinated Indole Carboxaldehydes
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation. | GHS07 | Warning |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | GHS07 | Warning |
| STOT SE (Category 3) | May cause respiratory irritation. | GHS07 | Warning |
Source: Synthesized from Safety Data Sheets of analogous compounds.[1][3][4]
Personal Protective Equipment (PPE) and Safe Handling
The proper selection and consistent use of PPE is the cornerstone of preventing exposure. All handling and disposal procedures must be conducted while wearing the following:
-
Eye Protection: Chemical splash goggles are mandatory.[8] For operations with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2]
-
Body Protection: A standard laboratory coat is required. Ensure it is kept clean and laundered separately from personal clothing.[2]
-
Respiratory Protection: All work involving the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH/MSHA approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9]
Waste Characterization and Segregation: The First Step to Proper Disposal
Proper disposal begins with correct waste characterization and segregation at the point of generation.
Waste Characterization: Under the U.S. Environmental Protection Agency (EPA) regulations (40 CFR 261.3), it is the responsibility of the waste generator to determine if a chemical is a hazardous waste.[1] this compound, due to its irritant properties and classification, should be managed as a hazardous waste. Although not specifically listed as a P- or U-listed waste, its characteristics warrant this classification.[10]
Waste Segregation:
-
Dedicated Waste Container: All waste containing this compound must be collected in a dedicated, clearly labeled, and compatible container.[8]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound" and the associated hazards (Irritant).
-
Incompatibility: Do not mix this waste stream with incompatible materials such as strong acids, bases, or oxidizing agents.[8][9]
Standard Disposal Procedures
The overarching principle for the disposal of fluorinated organic compounds is complete destruction to prevent environmental persistence. Do not dispose of this chemical down the drain, as this is prohibited for hazardous waste pharmaceuticals and is poor practice for any persistent chemical.[1][11][12]
Disposal of Small Quantities (Residual Amounts)
For small residual amounts, such as residue in empty containers or on contaminated labware (e.g., weigh boats, filter paper):
-
Collection: Place all contaminated materials into a designated solid hazardous waste container.
-
Container Management: Ensure the container is kept closed when not in use and stored in a cool, dry, well-ventilated area away from incompatible substances.[1][8]
-
Disposal: The container should be disposed of through your institution's hazardous waste management program, destined for a permitted hazardous waste incinerator.[13]
Disposal of Bulk Quantities
For larger quantities of unused or expired this compound:
-
Packaging: The material should be in its original or a compatible, securely sealed container.
-
Labeling: Ensure the container is accurately labeled with its contents and hazards.
-
High-Temperature Incineration (Recommended): The preferred and most effective disposal method is high-temperature incineration at a licensed hazardous waste facility.[6] The high temperatures (often exceeding 1,400°C) and long residence times are necessary to break the stable carbon-fluorine bond, mineralizing the compound into less harmful inorganic substances like hydrogen fluoride (HF), which can then be scrubbed from the flue gas.[5][14]
-
Hazardous Waste Landfill (Alternative): While an acceptable alternative under current regulations, disposal in a hazardous waste landfill does not destroy the chemical but merely contains it.[6] This method is less preferred due to the "forever chemical" nature of fluorinated compounds and the long-term risk of environmental release.[6][7]
The decision-making workflow for disposal is outlined in the diagram below.
Caption: Disposal Decision Workflow
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: Prevent further spread of the spill. For solid material, prevent dust generation.[2] Do not allow the material to enter drains or waterways.[1][2]
-
Cleanup (Dry Spill): Carefully sweep or vacuum up the spilled solid.[2][3] Use a vacuum equipped with a HEPA filter if available. Avoid actions that create dust.
-
Cleanup (Wet Spill): Absorb with an inert material (e.g., vermiculite, sand) and place into a suitable disposal container.
-
Decontamination: Once the bulk material is collected, decontaminate the area with soap and water.
-
Waste Collection: Place all cleanup materials (absorbent, contaminated PPE, etc.) into a sealed, labeled hazardous waste container for disposal.[2]
-
First Aid:
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Regulatory Grounding
The disposal of this compound is governed by federal and state regulations. The primary federal framework is the EPA's Resource Conservation and Recovery Act (RCRA). Key considerations include:
-
Generator Status: Your laboratory or facility is a "generator" of hazardous waste and must comply with the regulations corresponding to your generator category (e.g., Very Small, Small, or Large Quantity Generator).
-
State Regulations: Many states have hazardous waste regulations that are more stringent than federal rules. Always consult your institution's Environmental Health & Safety (EHS) department and your state's environmental agency for specific requirements.[1][12]
-
Pharmaceutical Waste: If this compound is used in a healthcare setting, its disposal may be subject to the EPA's Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266, Subpart P).[11][12] A central tenet of this rule is the strict prohibition on sewering (flushing) of hazardous waste pharmaceuticals.[12][15]
By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of scientific integrity and laboratory safety.
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Navigating the Synthesis Landscape: A Guide to Safely Handling 4-Fluoro-1H-indole-3-carbaldehyde
For the modern researcher in drug discovery and development, 4-Fluoro-1H-indole-3-carbaldehyde represents a valuable scaffold, a key intermediate in the synthesis of a multitude of bioactive molecules. However, its utility is matched by the imperative for meticulous handling. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound, ensuring both the integrity of your research and the safety of laboratory personnel. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each procedural step.
Understanding the Hazard Profile: More Than Just a Solid
While this compound is a crystalline powder at room temperature, its potential for airborne dust and its inherent chemical reactivity demand a comprehensive approach to personal protection.[1][2] Safety data sheets for structurally similar compounds, such as 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde and 5-Fluoro-1H-indole-3-carboxaldehyde, consistently highlight several key hazards:
-
Skin Irritation (Category 2): Direct contact can lead to redness, itching, and inflammation.[1][3]
-
Serious Eye Irritation (Category 2A): The compound can cause significant and potentially damaging eye irritation.[1][3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: Inhalation of dust particles may irritate the respiratory tract.[1][3][4]
Given its fluorinated nature, we must also consider the potential for the release of hazardous decomposition products, such as hydrogen fluoride, in the event of a fire.[3] Therefore, a proactive and multi-layered approach to personal protective equipment (PPE) is not just recommended; it is essential.
The Core Ensemble: Your Primary Defense
A baseline of appropriate PPE is non-negotiable when handling this compound in any capacity. This foundational layer of protection is designed to mitigate the risks of accidental spills, splashes, and dust exposure during routine procedures such as weighing and transfer.
Eye and Face Protection: A Clear Necessity
Chemical splash goggles are the minimum requirement for eye protection.[1] They should be worn at all times in the laboratory where this compound is handled. For procedures with a higher risk of splashing or dust generation, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in conjunction with goggles.[3]
Hand Protection: The Right Material Matters
The selection of appropriate gloves is critical. While standard nitrile gloves offer a good initial barrier for incidental contact, their breakthrough time can be variable. For prolonged handling or in situations where immersion is possible, it is advisable to consult glove manufacturer's chemical resistance guides. Double-gloving can provide an additional layer of security.[5] Gloves must be inspected for any signs of degradation before each use and should be removed and disposed of properly immediately after handling the compound.[1]
Body Protection: Beyond the Basic Lab Coat
A flame-resistant lab coat, fully buttoned, is mandatory to protect against skin contact and to prevent contamination of personal clothing.[5] For tasks with a significant risk of splashing, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection is dictated by the specific laboratory environment and the scale of the operation.
-
Engineering Controls as the First Line of Defense: All handling of this compound that may generate dust, such as weighing or transferring, should be conducted within a certified chemical fume hood.[4] This is the most effective way to minimize inhalation exposure.
-
When Respirators are Necessary: In the absence of adequate engineering controls or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved respirator with a particulate filter (N95 or better) is the minimum requirement for protection against dust.[1] For situations with the potential for vapor exposure or during a fire, a self-contained breathing apparatus (SCBA) is essential for firefighters and emergency responders.[1]
A Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict protocol is paramount for minimizing risk. The following workflow provides a procedural framework for handling this compound from receipt to disposal.
Operational Plan: A Proactive Stance
-
Preparation and Pre-use Inspection:
-
Before beginning any work, ensure that the chemical fume hood is functioning correctly.
-
Inspect all PPE for integrity. Check gloves for tears or punctures and ensure eye protection is clean and fits properly.
-
Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Reaction Setup and Monitoring:
-
Perform all reactions in a well-ventilated fume hood.
-
Ensure all glassware is properly secured.
-
Continuously monitor the reaction for any unexpected changes.
-
Disposal Plan: A Responsible Conclusion
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[5]
-
Do not mix with non-halogenated or other incompatible waste streams.
-
-
Contaminated PPE:
-
Disposable gloves should be removed using a technique that avoids skin contact with the outer surface and disposed of in the designated hazardous waste container.
-
Contaminated lab coats or other reusable PPE should be professionally decontaminated before reuse. Do not launder contaminated clothing at home.[5]
-
-
Spill Management:
-
In the event of a small spill within a fume hood, use an absorbent material to clean the area. Place all contaminated materials in the hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Visualizing the Path to Safety
To further clarify the decision-making process for PPE selection and the overall workflow, the following diagrams have been developed.
PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE.
Safe Handling Workflow
Caption: Step-by-step safe handling and disposal workflow.
By integrating this comprehensive understanding of the hazards associated with this compound with the procedural discipline outlined in this guide, researchers can confidently and safely unlock its potential in their synthetic endeavors.
References
- Apollo Scientific. (n.d.). 5-Fluoro-1H-indole-3-carboxaldehyde Safety Data Sheet.
- AK Scientific, Inc. (n.d.). 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde Safety Data Sheet.
- Ossila. (2023, December 5). 4-Fluoroindole Safety Data Sheet.
- Synquest Labs. (2018, November 14). 1H-Indole-3-carboxaldehyde Safety Data Sheet.
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, December 21). Indole-3-carboxaldehyde Safety Data Sheet.
- Cayman Chemical. (2025, October 6). Indole-3-carboxaldehyde Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
